1-(5-Methyl-1H-pyrazol-4-yl)ethanone
Description
Properties
IUPAC Name |
1-(5-methyl-1H-pyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-6(5(2)9)3-7-8-4/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITHGUSEVJOZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105224-04-2 | |
| Record name | 1-(5-methyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone, a valuable heterocyclic ketone, through the classical Knorr pyrazole synthesis. The reaction involves the condensation of acetylacetone (a 1,3-dicarbonyl compound) with hydrazine. This document will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, and discuss critical safety considerations. The content is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this synthetic transformation.
Introduction and Significance
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science due to their wide range of biological activities and physicochemical properties.[1][2] The target molecule, this compound, serves as a key building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its structural motif, featuring a reactive acetyl group on the pyrazole ring, allows for a variety of subsequent chemical modifications.
The synthesis described herein is a variation of the Knorr pyrazole synthesis, a robust and well-established method for constructing pyrazole rings first reported by Ludwig Knorr in 1883.[2][3][4] The reaction's simplicity, use of readily available starting materials, and generally high yields make it an attractive and practical method for laboratory and potential pilot-scale production.
Reaction Mechanism: The Knorr Pyrazole Synthesis
The formation of this compound from acetylacetone and hydrazine proceeds through a well-understood condensation-cyclization mechanism.[3][5] The process can be dissected into the following key steps:
-
Initial Nucleophilic Attack and Imine Formation: The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of acetylacetone. This is often acid-catalyzed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[4][5] This initial attack leads to the formation of a carbinolamine intermediate, which readily dehydrates to form a hydrazone.[6]
-
Tautomerization and Intramolecular Cyclization: The hydrazone intermediate exists in equilibrium with its enamine tautomer. The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Dehydration and Aromatization: The resulting cyclic intermediate, a pyrazoline derivative, eliminates a molecule of water to form the stable, aromatic pyrazole ring. This final dehydration step is the driving force for the reaction.
Visualizing the Mechanism
The following diagram illustrates the step-wise formation of the pyrazole ring.
Caption: Reaction mechanism for the Knorr pyrazole synthesis.
Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| Acetylacetone (2,4-pentanedione) | Starting material |
| Hydrazine hydrate or Hydrazine acetate | Starting material |
| Glacial acetic acid | Solvent and catalyst |
| Ethanol | Recrystallization solvent |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss |
| Magnetic stirrer and stir bar | For efficient mixing |
| Heating mantle or oil bath | For controlled heating |
| Buchner funnel and filter paper | For product isolation |
| Beakers, graduated cylinders | For measuring reagents |
| Rotary evaporator | For solvent removal |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glacial acetic acid (50 mL).
-
Addition of Reactants: To the stirred acetic acid, add acetylacetone (0.1 mol, 10.2 mL). Subsequently, cautiously add hydrazine hydrate (0.1 mol, 5.0 mL) dropwise. Note: The reaction is exothermic, and a slight temperature increase may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle or oil bath. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing ice-water (200 mL). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold water (2 x 50 mL) to remove any residual acetic acid and unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions and Waste Disposal
4.1. Reagent Handling:
-
Acetylacetone: Flammable liquid and vapor.[7] Harmful if swallowed. Causes skin and serious eye irritation. Handle in a fume hood and wear appropriate gloves and eye protection.[7]
-
Hydrazine and its derivatives (Hydrazine hydrate, Hydrazine acetate): Highly toxic and corrosive.[8][9][10][11] Suspected of causing cancer.[9][11] Avoid all contact with skin and eyes, and prevent inhalation of vapors.[8][9][10][11] Use in a well-ventilated fume hood is mandatory.[8][9][10][11]
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use with caution and appropriate PPE.
4.2. General Safety:
-
Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ensure that a safety shower and eyewash station are readily accessible.[8][10]
-
Perform the reaction in a well-functioning fume hood to avoid exposure to volatile and toxic reagents.
4.3. Waste Disposal:
-
All chemical waste, including reaction residues and used solvents, must be disposed of in accordance with local, state, and federal regulations.
-
Do not pour chemical waste down the drain.
-
Collect all waste in properly labeled containers.
Characterization of this compound
The identity and purity of the synthesized product can be confirmed using various analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) and N-H bonds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[12]
Conclusion
The Knorr pyrazole synthesis offers an efficient and straightforward route to this compound from readily available starting materials. By understanding the reaction mechanism and adhering to the detailed experimental protocol and safety guidelines outlined in this guide, researchers can reliably synthesize this valuable heterocyclic building block for further applications in drug discovery and materials science.
References
- Vertex AI Search. Knorr Pyrazole Synthesis.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
-
Hydrazine - Risk Management and Safety. [Link]
- Knorr pyrrole synthesis - Wikipedia.
- Hydrazine acet
- Knorr Pyrazole Synthesis - ResearchG
- SAFETY D
- Knorr pyrazole synthesis - Name-Reaction.com.
- New Reaction Products of Acetylacetone with Semicarbazide Deriv
- Acetylacetone - Sciencemadness Wiki.
- Acetone Hydrazone: Hydrazine Reaction With Acetone - Echemi.
- Material Safety Data Sheet - Hydrazine Acet
- Convenient method for synthesis of various fused heterocycles via utility of 4-acetyl-5-methyl-1-phenyl-pyrazole as precursor | Request PDF - ResearchG
- Hydrazine acetate - Safety D
- Ethanone, 1-(5-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)- - Optional[1H NMR] - Spectrum.
- Characterization of the Reaction Products of Hydrazine & Phenylhydrazine with Coba1t(II), Nickel(II) & Zinc(II)
- 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- 1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANONE - gsrs.
- synthesis of 4-acetyl-3-methyl-1 -phenyl-5-pyrazolone STEP 3: Procedure...
- This compound | 105224-04-2 | FEA22404 - Biosynth.
- This compound AldrichCPR - Sigma-Aldrich.
- Egyptian Journal of Chemistry - ResearchG
- Pyrazole-oxime as reactivator for Chlorpyrifos inhibited Acetylcholinesterase: Synthesis and In Vitro reactiv
- Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one - The Royal Society of Chemistry.
- 4 - Organic Syntheses Procedure.
- Ethanone, 1-(1H-pyrazol-4-yl)- - the NIST WebBook.
- Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalon
- A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher.
- Pyrazole synthesis - Organic Chemistry Portal.
Sources
- 1. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. name-reaction.com [name-reaction.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. aksci.com [aksci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Ethanone, 1-(1H-pyrazol-4-yl)- [webbook.nist.gov]
Spectroscopic Characterization of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic ketone, 1-(5-Methyl-1H-pyrazol-4-yl)ethanone (C₆H₈N₂O, Mol. Wt.: 124.14 g/mol ).[1][2] While this compound is commercially available for research purposes, publicly accessible, experimentally verified spectroscopic data sets are scarce. This document bridges that gap by presenting a detailed, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies detailed herein are grounded in established principles of spectroscopic analysis for pyrazole derivatives, providing researchers with a robust framework for in-house characterization and quality control.[3][4]
Introduction: The Rationale for Spectroscopic Scrutiny
This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[5] Precise structural confirmation and purity assessment are non-negotiable prerequisites for any meaningful biological or chemical investigation. Spectroscopic techniques provide the foundational data for this characterization, offering an unambiguous fingerprint of the molecule's identity and electronic environment.[6]
This guide is structured to provide not just data, but insight into the experimental logic. We will explore the "why" behind the expected spectral features, empowering researchers to not only verify the identity of their sample but also to troubleshoot potential synthetic or purification issues.
Molecular Structure and Predicted Spectroscopic Features
The structural attributes of this compound are key to interpreting its spectra. The molecule features a 5-membered pyrazole ring, which is aromatic in nature, substituted with a methyl group at position 5 and an acetyl group at position 4. The presence of two nitrogen atoms, a carbonyl group, and distinct proton environments (aromatic, methyl, acetyl) gives rise to a predictable and information-rich spectroscopic profile.
// Atom nodes N1 [label="N", pos="0,1.2!", fontcolor="#202124"]; N2 [label="N-H", pos="-1.1,0.6!", fontcolor="#202124"]; C3 [label="C", pos="-1.1,-0.6!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.2!", fontcolor="#202124"]; C5 [label="C", pos="0.8,0!", fontcolor="#202124"];
// Substituent nodes C_Me [label="H₃C", pos="2.2,0!", fontcolor="#202124"]; C_Acyl [label="C", pos="0,-2.5!", fontcolor="#202124"]; O_Acyl [label="O", pos="1.2,-3.1!", fontcolor="#202124"]; C_Acyl_Me [label="CH₃", pos="-1.2,-3.1!", fontcolor="#202124"];
// Ring bonds N1 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C3 [label=""]; C3 -- N2 [label=""]; N2 -- N1 [label=""];
// Substituent bonds C5 -- C_Me [label=""]; C4 -- C_Acyl [label=""]; C_Acyl -- O_Acyl [label="="]; C_Acyl -- C_Acyl_Me [label=""];
// Labels label_3 [label="3", pos="-1.8,-0.8", fontcolor="#5F6368"]; label_4 [label="4", pos="0.3,-1.8", fontcolor="#5F6368"]; label_5 [label="5", pos="1.2,0.6", fontcolor="#5F6368"]; label_1 [label="1", pos="-0.4,1.6", fontcolor="#5F6368"]; }
Figure 1: Chemical structure of this compound with atom numbering.Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound of this nature, both ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for pyrazoles as it can help in observing the exchangeable N-H proton.
-
¹H NMR Acquisition:
-
Parameters: Set a spectral width of approximately 16 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds. Acquire 16 to 32 scans for a good signal-to-noise ratio.[7]
-
Rationale: These parameters are standard for small molecules and ensure quantitative reliability and adequate resolution of signals.
-
-
¹³C NMR Acquisition:
-
Parameters: Use a spectral width of ~240 ppm with a pulse angle of 45° and a relaxation delay of 2-5 seconds. A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[7]
-
Rationale: A wide spectral width is required to capture all carbon signals, from the aliphatic methyls to the carbonyl carbon.
-
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |
| ~12.5 - 13.5 | Broad Singlet | 1H | NH (Pyrazole) | The pyrazole N-H proton is acidic and its signal is typically broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on concentration and solvent. In DMSO-d₆, it is readily observed. |
| ~8.0 | Singlet | 1H | C3-H (Pyrazole) | This is the only proton directly attached to the pyrazole ring. Its downfield shift is due to the deshielding effect of the aromatic ring current and the adjacent nitrogen atom. |
| ~2.4 | Singlet | 3H | C5-CH₃ | This methyl group is attached to the aromatic pyrazole ring, resulting in a chemical shift in the aromatic methyl region. |
| ~2.3 | Singlet | 3H | COCH₃ | The protons of the acetyl methyl group are slightly deshielded by the adjacent carbonyl group. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum should display all six unique carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |
| ~195 | C =O | The carbonyl carbon of the acetyl group is highly deshielded and appears significantly downfield, a characteristic feature of ketones. |
| ~145 | C 5 (Pyrazole) | This carbon is attached to a nitrogen atom and a methyl group within the aromatic ring, leading to a downfield shift. |
| ~135 | C 3 (Pyrazole) | The C3 carbon, bearing a hydrogen, is also part of the aromatic system and is deshielded by the adjacent nitrogen atoms. |
| ~115 | C 4 (Pyrazole) | This is a quaternary carbon, substituted by the acetyl group. Its chemical shift is influenced by both the ring and the carbonyl substituent. |
| ~30 | COC H₃ | The acetyl methyl carbon is found in the typical aliphatic region. |
| ~12 | C5-C H₃ | The pyrazole methyl carbon is also in the aliphatic region, typically slightly more shielded than the acetyl methyl. |
Infrared (IR) Spectroscopy
IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
Objective: To identify key functional groups such as N-H, C=O, and C=N.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Methodology:
-
Sample Preparation (Solid): Prepare a KBr (potassium bromide) pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr and pressing it into a transparent disk.[7] Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Expert Insights |
| 3200 - 3100 (Broad) | N-H Stretch | Pyrazole N-H | The broadness of this peak is characteristic of a hydrogen-bonded N-H group, which is common for pyrazoles in the solid state. |
| ~1660 | C=O Stretch | Acetyl Ketone | This strong, sharp absorption is one of the most prominent features in the spectrum and is highly indicative of a conjugated ketone. The frequency is slightly lower than a simple aliphatic ketone due to conjugation with the pyrazole ring.[3] |
| ~1580 - 1500 | C=N / C=C Stretch | Pyrazole Ring | These absorptions are characteristic of the aromatic pyrazole ring system. Multiple bands are often observed in this region.[8] |
| ~1360 | C-H Bend | Methyl Groups | This corresponds to the symmetric bending vibration of the C-H bonds in the methyl groups. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol: MS Data Acquisition
Objective: To determine the molecular weight and analyze the fragmentation pattern.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
Methodology:
-
Ionization: For a relatively small and stable molecule like this, EI is a suitable technique that will induce fragmentation. ESI in positive mode (ESI+) is also effective and will likely produce a strong protonated molecule peak [M+H]⁺.
-
Analysis: Acquire a full scan mass spectrum over a range of m/z 50-300.
Predicted Mass Spectrum (Electron Ionization)
| m/z Value | Ion | Rationale and Expert Insights |
| 124 | [M]⁺• | Molecular Ion: The parent peak corresponding to the exact molecular weight of the compound. Its presence confirms the molecular formula. |
| 109 | [M - CH₃]⁺ | Loss of Methyl: Fragmentation of the acetyl group via alpha-cleavage is a common pathway for ketones, resulting in the loss of a methyl radical (•CH₃). This is expected to be a major fragment. |
| 81 | [M - CH₃CO]⁺ | Loss of Acetyl Group: Cleavage of the bond between the pyrazole ring and the acetyl group results in the loss of an acetyl radical (•CH₃CO), leaving the stable pyrazole cation. |
MolIon [label="[C₆H₈N₂O]⁺•\nm/z = 124", fillcolor="#FBBC05", fontcolor="#202124"]; Frag1 [label="[C₅H₅N₂O]⁺\nm/z = 109", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Frag2 [label="[C₄H₅N₂]⁺\nm/z = 81", fillcolor="#34A853", fontcolor="#FFFFFF"];
MolIon -> Frag1 [label="- •CH₃"]; MolIon -> Frag2 [label="- •COCH₃"]; }
Figure 2: Predicted major fragmentation pathway for this compound under EI-MS.Conclusion
The structural elucidation of this compound is straightforward when employing a multi-technique spectroscopic approach. The predicted data presented in this guide—summarized in the table below—provides a reliable benchmark for researchers synthesizing or utilizing this compound. The combination of NMR to define the C-H framework, IR to confirm functional groups, and MS to verify molecular weight and fragmentation, constitutes a self-validating system for unambiguous characterization, ensuring the scientific integrity of subsequent research.
Table 5: Summary of Predicted Spectroscopic Data
| Technique | Key Feature | Predicted Value/Observation |
|---|---|---|
| ¹H NMR | Pyrazole N-H | ~12.5 - 13.5 ppm (br s, 1H) |
| Pyrazole C3-H | ~8.0 ppm (s, 1H) | |
| Methyl Protons | ~2.4 ppm (s, 3H), ~2.3 ppm (s, 3H) | |
| ¹³C NMR | Carbonyl Carbon | ~195 ppm |
| Aromatic Carbons | ~145, ~135, ~115 ppm | |
| Methyl Carbons | ~30, ~12 ppm | |
| IR | N-H Stretch | 3200 - 3100 cm⁻¹ (broad) |
| C=O Stretch | ~1660 cm⁻¹ (strong, sharp) | |
| MS (EI) | Molecular Ion [M]⁺• | m/z 124 |
| | Major Fragment | m/z 109 ([M - CH₃]⁺) |
References
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]
-
NIH. (n.d.). 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone. Available at: [Link]
-
SpectraBase. (n.d.). Ethanone, 1-(5-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)- [1H NMR]. Available at: [Link]
-
Guangzhou Weibo Technology Co., Ltd. (n.d.). This compound. Available at: [Link]
-
PMC - PubMed Central. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Available at: [Link]
-
Current Chemistry Letters. (2021). Synthesis and biological evaluation of pyrazole analogues linked with 1,2,3-triazole and 4-thiazolidi. Available at: [Link]
-
NIH. (n.d.). 1-(5-Hydr-oxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Available at: [Link]
-
JOCPR. (n.d.). Synthesis, characterization and bioce. Available at: [Link]
-
HETEROCYCLES. (2015). SYNTHESIS AND ANTI-HYPERTENSIVE α-BLOCKING ACTIVITY EVALUATION OF THIAZOLE DERIVATIVES BEARING PYRAZOLE MOIETY. Available at: [Link]
-
Cardiff University - ORCA. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl). Available at: [Link]
-
MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Available at: [Link]
-
ResearchGate. (2025). (PDF) 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Available at: [Link]
-
PubMed Central. (n.d.). 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone. Available at: [Link]
-
JOCPR. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Crystal structure of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone and its derivatives
An In-depth Technical Guide to the Crystal Structure of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone and Its Derivatives
Authored by: A Senior Application Scientist
Foreword: The pyrazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] The compound this compound is a pivotal building block in the synthesis of more complex, biologically active molecules.[5] A profound understanding of its three-dimensional structure, and that of its derivatives, is paramount for advancing structure-activity relationship (SAR) studies and enabling rational drug design. This guide provides a technical exploration of the synthesis, crystallization, and crystallographic analysis of this important class of compounds, offering field-proven insights for researchers in drug discovery.
Synthesis and Crystallization: From Precursors to Single Crystals
The journey to elucidating a crystal structure begins with the chemical synthesis of the target compound and the subsequent growth of high-quality single crystals. The choice of synthetic route and crystallization method is critical, as it directly impacts the purity and crystalline order of the final product.
Core Synthesis Strategy: Cyclocondensation
The most robust and widely adopted method for synthesizing the pyrazole core is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional system, such as a 1,3-dicarbonyl compound.[1] This approach offers high yields and regioselectivity.
Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, dissolve 3-acetyl-2,4-pentanedione (1.0 eq) in a suitable protic solvent such as ethanol.
-
Hydrazine Addition: To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. The slight molar excess of hydrazine ensures the complete consumption of the diketone. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbons of the diketone.
-
Cyclization: The reaction mixture is then heated to reflux for 4-6 hours. The elevated temperature provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration, which drives the reaction towards the formation of the stable aromatic pyrazole ring.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude product is then purified. Recrystallization from a solvent system like ethanol/water is often sufficient to yield the pure compound, which can be verified by NMR spectroscopy and mass spectrometry.
Diagram: Generalized Synthesis Workflow
Caption: A generalized workflow from synthesis to crystallographic analysis.
The Art of Crystallization: Obtaining Diffraction-Quality Crystals
Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the compound precipitates in a slow, ordered manner.
Protocol: Single Crystal Growth by Slow Evaporation
-
Solvent Selection: Choose a solvent in which the purified compound has moderate solubility. Common choices for pyrazole derivatives include ethanol, acetone, toluene, or mixtures thereof.[6][7] The ideal solvent allows for slow saturation as it evaporates.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Gentle warming can be used to dissolve the solid completely.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Evaporation: Cover the vial with a cap containing a few small perforations made by a needle. This allows the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once well-formed, prismatic crystals are observed, they should be carefully harvested using a spatula or loop and immediately prepared for mounting.
X-ray Crystallography: Unveiling the Molecular Architecture
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid.[8] The process provides a self-validating system, where the quality of the final structural model is rigorously checked against the experimental diffraction data.
Protocol: Generalized X-ray Diffraction and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head, typically using cryo-oil.[9]
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-170 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[9] X-ray diffraction data are collected using a diffractometer equipped with a source such as Mo Kα radiation (λ = 0.71073 Å).[9]
-
Structure Solution: The collected diffraction data are processed to yield a set of structure factors. The initial atomic positions are determined using direct methods or intrinsic phasing with software like SHELXT.[9]
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares method in a program like SHELXL.[9] This iterative process refines atomic positions, and thermal parameters, and adds hydrogen atoms to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Validation and Analysis: The final refined structure is validated using metrics like the R-factor. The data provides precise bond lengths, bond angles, and details of intermolecular interactions.[10]
Diagram: X-ray Crystallography Workflow
Caption: The standard workflow for single-crystal X-ray structure determination.
Structural Insights: The Crystal Structure of Pyrazole Derivatives
The crystal structures of this compound and its derivatives reveal a wealth of information about their molecular conformation and solid-state packing, which are dictated by a network of intermolecular interactions.
Molecular Geometry
The pyrazole ring is consistently found to be planar, a consequence of its aromatic character.[8] Substituents on the ring, however, can influence the overall molecular conformation. For instance, in derivatives with an N-phenyl group, the dihedral angle between the pyrazole ring and the phenyl ring is a key conformational feature. This angle can vary significantly depending on the presence of other substituents, affecting the molecule's overall shape and its potential to fit into a receptor's binding pocket.[11][12]
Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal lattice is governed by non-covalent interactions. For pyrazole derivatives, hydrogen bonding is a dominant feature.
-
N-H···O/N Hydrogen Bonds: In N-unsubstituted pyrazoles like the parent compound, the pyrrole-like N-H group is a potent hydrogen bond donor. It frequently forms strong hydrogen bonds with acceptors like the carbonyl oxygen of the ethanone group or the pyridine-like nitrogen (N2) of an adjacent pyrazole ring, leading to the formation of dimers or extended chains (catemers).[9][13]
-
C-H···O/N/π Interactions: Weaker C-H···O and C-H···N hydrogen bonds, as well as C-H···π interactions involving the aromatic rings, also play a crucial role in stabilizing the three-dimensional crystal packing.[11][12]
Diagram: Common Hydrogen Bonding Motif
Caption: Illustration of a common N-H···N hydrogen bond forming a dimer.
Comparative Crystallographic Data
The table below summarizes representative crystallographic data for pyrazole derivatives, illustrating the diversity in their solid-state structures. The specific space group and unit cell dimensions are unique fingerprints of each crystal structure.
| Parameter | 4-Iodo-1H-pyrazole[9] | (Z)-3-Methyl-1-phenyl-4-..pyrazol-5(4H)-one[8] | 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone[11] |
| Formula | C₃H₃IN₂ | C₁₇H₁₅N₃O | C₁₂H₁₂N₂O₂ |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pnma | P2₁/n | P2₁/n |
| a (Å) | 13.841(3) | 10.456(1) | 13.8735(7) |
| b (Å) | 6.845(1) | 12.012(1) | 9.2037(4) |
| c (Å) | 5.861(1) | 12.189(1) | 18.3702(8) |
| β (°) | 90 | 108.85(1) | 110.100(2) |
| Z | 4 | 4 | 8 |
| Key Interaction | N-H···N catemer | N-H···O hydrogen bonds | Intramolecular O-H···O, Intermolecular C-H···N |
Bridging Structure to Function: Biological Implications
The detailed structural knowledge gained from crystallography is invaluable for drug development. It allows researchers to:
-
Validate Molecular Models: Crystal structures provide the "ground truth" for validating computational models used in virtual screening and molecular docking studies.[10]
-
Understand SAR: By comparing the structures of active and inactive derivatives, one can identify key pharmacophoric features—specific spatial arrangements of functional groups—that are essential for biological activity. For example, the planarity and specific hydrogen bonding capacity of the pyrazole scaffold are often critical for its interaction with target proteins.[8]
-
Rational Drug Design: Armed with structural data, scientists can rationally design new derivatives with modified substituents to enhance potency, selectivity, or pharmacokinetic properties. For example, modifying a substituent might introduce a new hydrogen bond with a target receptor, thereby increasing binding affinity.[14] Many pyrazole derivatives are known to target key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[8]
References
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Goyal, A., et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Li, P., et al. (2012). Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. ACS Publications. [Link]
-
Sharma, V., et al. (2016). Review: biologically active pyrazole derivatives. RSC Publishing. [Link]
-
Kumar, D., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. NIH. [Link]
-
Al-Majid, A. M., et al. (2021). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]
-
Gichumbi, J. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
-
Jasinski, J., et al. (2009). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E. [Link]
-
ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. [Link]
- Google Patents. (2011). Method for purifying pyrazoles.
- Google Patents. (1961). Process for the preparation of pyrazolone derivatives.
-
Asif, M., et al. (2021). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. ResearchGate. [Link]
-
Jotani, M. M., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH. [Link]
-
Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. [Link]
-
Jotani, M. M., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. ResearchGate. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
-
Wang, Y., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. PubMed. [Link]
-
Roy, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. [Link]
-
Liu, X., et al. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. PubMed. [Link]
-
Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
PubChem. (n.d.). 1-(1-methyl-5-phenyl-1H-pyrazol-4-yl)ethanone. PubChem. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 5. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DE1112984B - Process for the preparation of pyrazolone derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
Pyrazoles are fundamental heterocyclic scaffolds in medicinal chemistry, and their biological activity is intrinsically linked to their structural properties. A critical, yet often complex, feature of N-unsubstituted pyrazoles is their ability to exist as a mixture of rapidly interconverting tautomers. This phenomenon directly influences their physicochemical properties, reactivity, and molecular recognition patterns, making a thorough understanding essential for rational drug design. This guide provides a detailed examination of the tautomeric behavior of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone, a representative 4-acylpyrazole. We will explore the interplay of annular prototropic tautomerism and side-chain keto-enol tautomerism. The guide synthesizes data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry to elucidate the factors governing tautomeric equilibrium, including substituent effects, solvent polarity, and physical state. Detailed experimental and computational protocols are provided to serve as a practical resource for researchers investigating these dynamic systems.
The Phenomenon of Tautomerism in Pyrazole Scaffolds
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In pyrazole chemistry, this phenomenon is a key structural feature that can significantly impact reactivity and biological interactions.[1] Two primary forms of tautomerism are relevant to this compound:
-
Annular Prototropic Tautomerism: This is the most common form in N-unsubstituted pyrazoles. It involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring.[2] For an unsymmetrically substituted pyrazole, this results in two distinct tautomeric forms. The interconversion rate is often rapid on the NMR timescale, leading to averaged signals, which complicates structural assignment.[2][3]
-
Keto-Enol Tautomerism: This occurs in pyrazoles bearing a carbonyl substituent, such as the acetyl group at the C4 position in our topic molecule. This involves the migration of a proton from the α-carbon to the carbonyl oxygen, forming an enol. This equilibrium is heavily influenced by factors that stabilize the enol form, such as intramolecular hydrogen bonding and conjugation.[4][5]
For this compound, these two processes can occur simultaneously, leading to a complex equilibrium of at least four potential tautomeric structures. Understanding which tautomer predominates in a given environment is crucial for predicting its behavior in both synthetic and biological contexts.
Figure 1: Potential tautomeric equilibria for this compound.
Factors Governing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not static; it is a dynamic balance dictated by the relative thermodynamic stability of the tautomers. This stability is modulated by a combination of intramolecular and intermolecular factors.
Substituent Effects
The electronic nature of substituents on the pyrazole ring is a primary determinant of the preferred annular tautomer.
-
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or amino (-NH₂) tend to stabilize the tautomer where the substituent is located at the C3 position (adjacent to the NH).[3][6]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), or carbonyl (-C(O)R) favor the tautomer where they are positioned at C5.[6][7] This preference is driven by placing the electron-deficient substituent further from the pyrrole-like NH group and closer to the pyridine-like N atom.[7]
In this compound, the methyl group is an EDG, while the acetyl group is an EWG. Their combined influence creates a nuanced equilibrium that is highly sensitive to other factors.
Solvent Effects
The solvent environment plays a critical role, primarily through its polarity and its ability to act as a hydrogen bond donor or acceptor.
-
Polar Protic Solvents (e.g., water, methanol): These solvents can stabilize both tautomers by forming hydrogen bonds and can facilitate proton transfer, lowering the interconversion energy barrier.[2]
-
Dipolar Aprotic Solvents (e.g., DMSO, CDCl₃): These solvents can also influence the equilibrium. DMSO, a strong hydrogen bond acceptor, can slow the rate of proton exchange, sometimes allowing for the observation of distinct NMR signals for each tautomer.[2][8] In nonpolar solvents, intramolecular hydrogen bonds and self-association (dimerization) become more significant, which can favor a specific tautomer.[9]
Physical State and Temperature
In the solid state, the tautomeric equilibrium is "frozen," and molecules typically adopt a single, most stable tautomeric form dictated by crystal packing forces and intermolecular interactions like hydrogen bonding.[10][11][12] This solid-state structure may not represent the major tautomer present in solution.[12] Lowering the temperature in solution studies can slow the rate of interconversion, which is a common technique in NMR spectroscopy to resolve broad signals into distinct peaks for each tautomer.[2]
Experimental and Computational Characterization Workflow
A multi-pronged approach combining spectroscopy, crystallography, and computational modeling is required for the unambiguous characterization of pyrazole tautomers.
Figure 2: Workflow for comprehensive characterization of pyrazole tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying tautomeric equilibria in solution.[13]
Protocol: NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Prepare solutions of the pyrazole compound (~5-10 mg) in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess solvent effects.
-
¹H and ¹³C NMR Acquisition:
-
Variable Temperature (VT) NMR:
-
If signals are broad, acquire spectra at lower temperatures (e.g., in 10-20 K decrements, down to the solvent's freezing point).
-
Rationale: Lowering the temperature slows the proton exchange rate. If the exchange rate becomes slow on the NMR timescale, the broad, averaged signals may resolve into sharp, distinct signals for each tautomer.[2]
-
-
¹⁵N NMR Acquisition:
-
If instrumentation allows, acquire ¹H-¹⁵N HMBC or HSQC spectra.
-
Rationale: The chemical shifts of the two nitrogen atoms are highly sensitive to their hybridization and protonation state. A "pyrrole-like" nitrogen (N-H) resonates at a distinctly different frequency than a "pyridine-like" nitrogen (=N-), providing unambiguous evidence for the position of the proton.[9]
-
-
Data Analysis:
-
Integrate the signals corresponding to each distinct tautomer to determine the equilibrium ratio (KT).
-
Analyze the chemical shifts. For example, the carbon atom adjacent to the NH group (C3) typically resonates at a different chemical shift than the carbon adjacent to the sp² nitrogen (C5).[11]
-
| Tautomer Characteristic | Expected ¹³C NMR Chemical Shift (δ) | Rationale |
| C3 (adjacent to N-H) | Generally more shielded (lower ppm) | The N-H group is more electron-donating than the =N- group. |
| C5 (adjacent to =N-) | Generally more deshielded (higher ppm) | The sp² nitrogen is more electronegative. |
| Acetyl Carbonyl (C=O) | ~190-200 ppm (Keto form) | Typical range for a ketone. |
| Enol Carbon (C=C-OH) | ~160-170 ppm (Enol form) | The carbon is now part of an enolic double bond. |
Table 1: Representative ¹³C NMR chemical shift trends for identifying pyrazole tautomers.
Single-Crystal X-Ray Crystallography
This technique provides definitive proof of the tautomeric structure in the solid state.
Protocol: X-Ray Crystallographic Analysis
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Select a suitable crystal and mount it on a diffractometer. Collect diffraction data, typically at a low temperature (~100 K) to reduce thermal motion.[14]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Analysis:
-
Causality: The key is to precisely locate the position of the pyrazole N-H proton and determine if the acetyl group is in the keto or enol form. The resulting bond lengths (e.g., C-N vs. C=N, C-O vs. C=O) will confirm the tautomeric form present in the crystal lattice.[14]
-
Analyze intermolecular interactions, such as N-H···N or N-H···O hydrogen bonds, which are critical for stabilizing the observed tautomer in the crystal.[10][15]
-
Computational Chemistry
Theoretical calculations are invaluable for complementing experimental data, predicting the relative stabilities of all possible tautomers, and investigating the transition states for their interconversion.[16]
Protocol: DFT Calculation of Tautomer Stabilities
-
Structure Generation: Build the 3D structures of all plausible tautomers of the molecule.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-311++G(d,p).[17][18] Calculations should be run for the gas phase and with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution environments.[17]
-
Energy Calculation: Calculate the zero-point corrected electronic energies for each optimized structure. The tautomer with the lowest energy is predicted to be the most stable.
-
NMR Prediction: The GIAO method can be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to aid in spectral assignment.[19]
-
Validation: The accuracy of the computational model is validated by its ability to correctly predict the experimentally observed major tautomer and reproduce spectroscopic trends. Discrepancies between calculation and experiment can point to specific intermolecular effects not fully captured by the model.[19]
Conclusion and Outlook
The tautomerism of this compound and related pyrazoles is a complex interplay of annular and side-chain equilibria governed by electronic, steric, and environmental factors. A definitive structural assignment requires a synergistic approach, where the solution-state dynamics revealed by NMR spectroscopy are complemented by the static, solid-state picture from X-ray crystallography and the energetic insights from high-level computational studies. For drug development professionals, recognizing and characterizing this tautomeric behavior is not merely an academic exercise. The dominant tautomer can possess vastly different hydrogen bonding capabilities, lipophilicity, and shape, all of which are critical determinants of a molecule's ability to bind to its biological target. Future work in this area will likely focus on developing more accurate predictive models for tautomeric ratios in diverse solvent environments and on exploring the functional consequences of tautomerism in complex biological systems.
References
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH).
- The annular tautomerism of the curcuminoid NH-pyrazoles. RSC Publishing.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
- Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Unknown Source.
- Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate.
- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health (NIH).
- Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. National Institutes of Health (NIH).
- Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub.
- A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Unknown Source.
- Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study. National Institutes of Health (NIH).
- Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study. ResearchGate.
- Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. PubMed.
- Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- The use of NMR spectroscopy to study tautomerism. Bohrium.
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Unknown Source.
- Definition of the four tautomer forms A—D observed in the crystal structures of acyl-pyrazolones. ResearchGate.
- Schematic representation of the keto (a) and enol (b) tautomeric structures formed from intramolecular hydrogen-bonds in the pyrazole derivatives studied by Lin et al... ResearchGate.
- Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals.
- This compound | 105224-04-2 | FEA22404. Biosynth.
- On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.
- Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. National Institutes of Health (NIH).
- Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. National Institutes of Health (NIH).
- Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents. PMC.
- (PDF) The tautomerism of pyrazolines (dihydropyrazoles). ResearchGate.
- 1-(5-hydroxy-3-methyl-1-thiazol-2-yl-1H-pyrazol-4-yl)-ethanone. ChemSynthesis.
- Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry.
- Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. ResearchGate.
- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.
- Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. National Institutes of Health (NIH).
- X‐ray single crystal structure of 4 i.. ResearchGate.
- 1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANONE. gsrs.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 9. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The annular tautomerism of the curcuminoid NH-pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Paper Details - Ask this paper | Bohrium [bohrium.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Substituted Pyrazole Ethanone Compounds: Synthesis, Mechanisms, and Therapeutic Prospects
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction to the Pyrazole Scaffold: A Cornerstone in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to participate in various non-covalent interactions, particularly hydrogen bonding, allow it to bind to a wide array of biological targets.[1] This has led to the development of numerous commercially successful drugs containing the pyrazole core, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib.[2][3]
The introduction of a substituted ethanone moiety to the pyrazole core further enhances its pharmacological potential. This addition provides a key point for structural modification, allowing for the fine-tuning of electronic properties, lipophilicity, and steric bulk. These modifications are crucial for optimizing a compound's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth exploration of the synthesis, diverse biological activities, and therapeutic potential of substituted pyrazole ethanone derivatives, offering field-proven insights for drug discovery and development.
Synthetic Strategies for Substituted Pyrazole Ethanones
The most prevalent and efficient method for synthesizing substituted pyrazole ethanones involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a hydrazine derivative.[4][5] This approach is highly versatile, allowing for a wide range of substituents to be incorporated into the final molecule.
Causality in Experimental Design: The Rationale Behind the Pathway
The initial Claisen-Schmidt condensation is a base-catalyzed reaction between a substituted acetophenone and a substituted aldehyde.[6] This reaction is favored for its reliability and high yields in producing the α,β-unsaturated ketone backbone of the chalcone. The subsequent cyclization with hydrazine hydrate or a substituted hydrazine is a classic method for forming the pyrazole ring.[4] The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) is a critical decision point, as it determines the substituent at the N1 position of the pyrazole ring, which significantly influences the compound's biological activity.[7]
Generalized Experimental Protocol: Synthesis of a 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)ethanone Derivative
Step 1: Synthesis of Chalcone Intermediate (α,β-unsaturated ketone)
-
Reactant Preparation: Dissolve one equivalent of a substituted acetophenone (e.g., 4-fluoroacetophenone) and one equivalent of a substituted benzaldehyde in ethanol.
-
Catalysis: Add a catalytic amount of a base, such as aqueous sodium hydroxide, dropwise to the solution while stirring at room temperature. The base deprotonates the α-carbon of the acetophenone, initiating the condensation.
-
Reaction Monitoring: Continue stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation and Purification: Pour the reaction mixture into crushed ice and acidify with dilute HCl. The chalcone product will precipitate. Collect the solid by filtration, wash with water until neutral, and dry. Recrystallize from ethanol to obtain the pure chalcone intermediate.
Step 2: Cyclization to Form the Pyrazole Ethanone
-
Reaction Setup: Dissolve one equivalent of the synthesized chalcone in glacial acetic acid. Glacial acetic acid serves as both the solvent and a catalyst for the cyclization.
-
Hydrazine Addition: Add a slight excess (1.1 equivalents) of hydrazine hydrate to the solution.
-
Reflux: Heat the mixture to reflux for 6-8 hours. The reaction involves the nucleophilic attack of the hydrazine on the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the stable pyrazole ring.
-
Product Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. The substituted pyrazole ethanone derivative will precipitate.
-
Purification and Characterization: Collect the solid product by filtration, wash thoroughly with water, and dry. Purify the compound by recrystallization from a suitable solvent like ethanol. Confirm the structure using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7][8]
Visualization: Synthetic Workflow
Caption: Inhibition of the prostaglandin synthesis pathway by pyrazole ethanones.
This is a standard and reliable model for assessing acute anti-inflammatory activity. [7][9]
-
Animal Acclimatization: Acclimate Wistar rats (150-200g) for one week under standard laboratory conditions.
-
Grouping: Divide animals into groups (n=6): Control (vehicle), Standard (e.g., Indomethacin, 10 mg/kg), and Test groups (synthesized compounds at various doses, e.g., 250 mg/kg).
-
Compound Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.).
-
Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Measurement: Measure the paw volume immediately after injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Calculation: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
| Compound ID | In Vivo (% Inhibition of Edema) | Reference |
| 6b | 85.78 ± 0.99 | [9] |
| 2d | > Indomethacin | [6] |
| 3d | Preferentially selective for COX-2 | [10] |
| 7c | Promising activity | [7] |
Anticancer Activity
The pyrazole scaffold is a key component of many targeted anticancer therapies. Substituted pyrazole ethanones have shown significant cytotoxicity against a wide range of human cancer cell lines, including breast (MCF-7), lung (A549), colon (HCT116), and leukemia (K562). [11][12][13]
A primary anticancer mechanism for these compounds is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis. [3][14]Specific kinases targeted by pyrazole derivatives include:
-
EGFR (Epidermal Growth Factor Receptor): Inhibition blocks downstream signaling, leading to reduced cell proliferation. [15]* CDKs (Cyclin-Dependent Kinases): Inhibition leads to cell cycle arrest, preventing cancer cells from dividing. [16][17]* BRAF V600E: A common mutation in melanoma, its inhibition is a key therapeutic strategy. [18]
Caption: Pyrazole ethanones blocking oncogenic kinase signaling pathways.
Many pyrazole ethanones exert their anticancer effects by inducing programmed cell death, or apoptosis. [18][19]This is often achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases, the executioner enzymes of apoptosis. [19]
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines. [20]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole ethanone compounds (e.g., ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
| Compound ID | MCF-7 (Breast) | A549 (Lung) | K562 (Leukemia) | Mechanism/Target | Reference |
| Liu et al. (Compound 1) | 1.31 | - | - | Antiproliferative | [11] |
| 5b | 1.7 | 0.69 | 0.021 | Tubulin Polymerization Inhibitor | [13] |
| 5 | 8.03 | - | - | CDK2 Inhibitor | [17] |
| 3d,e | 10, 12 | - | - | Selective Antiproliferative | [21] |
| 6b | 15.57 | - | - | Induces Apoptosis, S-phase arrest | [22] |
Antimicrobial Activity
The pyrazole nucleus is also a constituent of various antimicrobial agents. [23]Substituted pyrazole ethanones have been screened for their activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains. [4][24]
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. [24]
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial or fungal strain equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Emerging Therapeutic Areas
Beyond the primary areas of inflammation, cancer, and microbial infections, research has highlighted the potential of pyrazole ethanones in other therapeutic domains:
-
Neuroprotective Activity: Certain pyrazole derivatives have shown the ability to protect neurons from N-methyl-D-aspartate (NMDA) toxicity, suggesting potential applications in neurodegenerative disorders. [7]* Antidiabetic Activity: Some compounds have been evaluated for their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. [25]This action can help control postprandial hyperglycemia, a key aspect of managing type 2 diabetes.
-
Antioxidant Properties: The pyrazole scaffold can act as a scavenger of free radicals, such as DPPH and hydroxyl radicals, indicating potential in mitigating oxidative stress-related diseases. [1]
Future Directions and Conclusion
Substituted pyrazole ethanones represent a highly versatile and pharmacologically significant class of compounds. The wealth of research demonstrates their potent anti-inflammatory, anticancer, and antimicrobial activities, driven by specific interactions with key biological targets like COX enzymes and protein kinases. The established synthetic routes provide a robust platform for generating vast libraries of analogues for structure-activity relationship (SAR) studies.
Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects, thereby improving their safety profiles. Advanced computational studies, including molecular dynamics and QSAR, can guide the rational design of next-generation derivatives with enhanced potency and drug-like properties. The continued exploration of this privileged scaffold holds immense promise for the development of novel and effective therapies for a wide range of human diseases.
References
-
Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity - Taylor & Francis Online. (n.d.). Taylor & Francis. [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - MDPI. (n.d.). MDPI. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (n.d.). IJPPR. [Link]
-
Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchGate. (n.d.). ResearchGate. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (n.d.). Connect Journals. [Link]
-
Synthesis of pyrazole derivatives and their antimicrobial activities. (2024). AIP Publishing. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). ACS Publications. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (n.d.). IJPSR. [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI. (n.d.). MDPI. [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents - ResearchGate. (n.d.). ResearchGate. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Global Research Online. [Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and antimicrobial activity of Novel Pyrazole Derivatives - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (n.d.). MDPI. [Link]
-
(PDF) Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - ResearchGate. (n.d.). ResearchGate. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]
-
Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (n.d.). Springer. [Link]
-
Proposed mechanism for the formation of pyrazole‐ethanone. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (n.d.). ACS Publications. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of Some Heterocyclic Moieties of Pyrazole Derivatives - ResearchGate. (n.d.). ResearchGate. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]
-
A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (n.d.). Bentham Science. [Link]
-
(PDF) Evaluation of apoptotic activity of new condensed pyrazole derivatives. (n.d.). ResearchGate. [Link]
-
New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (n.d.). MDPI. [Link]
-
Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents | Journal of Drug Delivery and Therapeutics. (n.d.). JDDT. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI. (n.d.). MDPI. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis, In- vivo and In-silico anti-inflammatory studies of substituted fluoro pyrazole. (n.d.). ResearchGate. [Link]
Sources
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 18. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. connectjournals.com [connectjournals.com]
- 24. wisdomlib.org [wisdomlib.org]
- 25. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(3-Methyl-1H-pyrazol-4-yl)ethanone (CAS Number: 105224-04-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, potential applications, and safety information for 1-(3-Methyl-1H-pyrazol-4-yl)ethanone (CAS No. 105224-04-2). This versatile heterocyclic ketone is a valuable building block in medicinal chemistry and materials science, primarily utilized as a key intermediate in the synthesis of more complex molecules with diverse biological activities. This document consolidates available data to offer a solid foundation for researchers and developers working with this compound.
Chemical and Physical Properties
1-(3-Methyl-1H-pyrazol-4-yl)ethanone is a substituted pyrazole, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the acetyl and methyl groups on the pyrazole ring provides multiple sites for further chemical modification, making it a valuable synthon in organic chemistry.
| Property | Value | Source |
| CAS Number | 105224-04-2 | N/A |
| Molecular Formula | C₆H₈N₂O | N/A |
| Molecular Weight | 124.14 g/mol | N/A |
| Appearance | Light yellow solid | [1] |
| Storage Temperature | 0-5°C | [1] |
Synthesis and Spectroscopic Characterization
General Synthesis Pathway
The synthesis of 4-acetyl-3-methyl-1H-pyrazoles generally follows the well-established Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] A plausible and commonly employed synthetic route for 1-(3-Methyl-1H-pyrazol-4-yl)ethanone involves the reaction of a suitably substituted diketone with hydrazine hydrate.
A general representation of this synthetic approach is illustrated below:
Figure 1. General synthesis pathway for 1-(3-Methyl-1H-pyrazol-4-yl)ethanone.
Representative Experimental Protocol
Reaction: Condensation of 3-methyl-1H-pyrazol-5(4H)-one with an appropriate aldehyde.
Materials:
-
3-Methyl-1H-pyrazol-5(4H)-one (1 mmol)
-
Appropriate aldehyde (1 mmol)
-
Dioxane or absolute ethanol (25 mL)
-
Piperidine (catalytic amount)
Procedure:
-
To a mixture of 3-methyl-1H-pyrazol-5(4H)-one and the aldehyde in dioxane or ethanol, add a few drops of piperidine.[3]
-
Reflux the reaction mixture for 4-6 hours.[3]
-
Cool the reaction to room temperature.[3]
-
Collect the resulting precipitate by filtration.[3]
-
Wash the solid with ethanol and dry.[3]
-
Recrystallize the product from ethanol to afford the purified pyrazole derivative.[3]
Spectroscopic Data
Specific spectroscopic data for 1-(3-Methyl-1H-pyrazol-4-yl)ethanone is not widely published. However, data from structurally similar compounds can provide an expected profile.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the analysis of related pyrazole derivatives, the following characteristic signals in ¹H and ¹³C NMR spectra are anticipated.[4][5]
-
¹H NMR:
-
A singlet for the pyrazole ring CH proton.
-
A singlet for the methyl protons on the pyrazole ring.
-
A singlet for the acetyl methyl protons.
-
A broad singlet for the NH proton of the pyrazole ring.
-
-
¹³C NMR:
-
Signals corresponding to the quaternary and CH carbons of the pyrazole ring.
-
A downfield signal for the carbonyl carbon of the acetyl group.
-
Signals for the methyl carbons.[5]
-
2.3.2. Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of 124.14 g/mol . Common fragmentation patterns for pyrazoles may also be observed. For a related compound, 1-[3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-one, mass spectral data is available and can be used for comparative purposes.[6]
2.3.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:[7]
-
N-H stretching vibration of the pyrazole ring.
-
C=O stretching vibration of the acetyl group.
-
C=N and C=C stretching vibrations of the pyrazole ring.
-
C-H stretching and bending vibrations of the methyl and pyrazole ring C-H groups.
Reactivity and Potential Applications
Chemical Reactivity
The 1-(3-Methyl-1H-pyrazol-4-yl)ethanone molecule possesses several reactive sites, making it a versatile intermediate for the synthesis of a wide array of derivatives. The key reactive centers are:
-
The Pyrazole Ring NH: The nitrogen atom can be alkylated or arylated to introduce various substituents.
-
The Acetyl Group: The carbonyl group can undergo typical ketone reactions such as reduction, oxidation, and condensation. The adjacent methyl group is susceptible to reactions at the alpha-position.
-
The Pyrazole Ring: The ring itself can participate in electrophilic substitution reactions, although the reactivity is influenced by the existing substituents.
Sources
- 1. 1-(5-Hydr-oxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. mzCloud – 1 3 Methyl 5 2 nitrophenyl 1 phenyl 1H pyrazol 4 yl ethan 1 one [mzcloud.org]
- 7. Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents [pharmacia.pensoft.net]
A Comprehensive Technical Guide to 1-(5-Methyl-1H-pyrazol-4-yl)ethanone and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. This in-depth technical guide focuses on 1-(5-methyl-1H-pyrazol-4-yl)ethanone, a key building block, and its analogs, which have demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases. This document provides a comprehensive literature review of the synthesis, chemical properties, and biological evaluation of these compounds. It further delves into their structure-activity relationships (SAR) and mechanisms of action, offering valuable insights for the design and development of novel therapeutic agents. Detailed experimental protocols, data summaries, and pathway diagrams are included to facilitate further research and application in drug discovery.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are a cornerstone in the development of a wide array of therapeutic agents.[1] Their unique structural features and ability to participate in various non-covalent interactions have made them a versatile template for designing potent and selective modulators of biological targets.[1] The inherent stability of the pyrazole ring and the feasibility of introducing diverse substituents at multiple positions allow for the fine-tuning of physicochemical and pharmacological properties.[2]
This compound serves as a crucial intermediate in the synthesis of a multitude of biologically active molecules. Its acetyl group provides a convenient handle for further chemical modifications, enabling the exploration of a vast chemical space and the generation of extensive compound libraries for high-throughput screening. This guide will explore the synthesis of this key intermediate and its subsequent elaboration into a range of analogs with promising therapeutic applications.
Synthesis of this compound and Its Analogs
The synthesis of the pyrazole core can be achieved through several established methods, most notably through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] A common route to this compound involves the reaction of a β-keto-aldehyde equivalent with hydrazine.
General Synthetic Strategy
A prevalent method for synthesizing 1,3,5-trisubstituted pyrazoles involves a one-pot reaction of phenyl hydrazines, nitroolefins, and benzaldehydes.[3] Another widely used approach is the condensation of 1,3-diketones with arylhydrazines.[4] For the synthesis of the title compound, a common precursor is a derivative of acetylacetone.
Experimental Protocol: A General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles [3][4]
-
Reaction Setup: To a solution of a 1,3-diketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add an arylhydrazine hydrochloride (1 equivalent).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Synthesis of Analogs
The versatility of the pyrazole scaffold allows for the synthesis of a wide array of analogs through modification of the starting materials or post-synthetic modifications of the pyrazole core. For instance, various substituted hydrazines can be employed to introduce different N-substituents. The acetyl group at the 4-position of this compound is a key functional group for derivatization. It can undergo reactions such as aldol condensation to form chalcone intermediates, which can then be cyclized to afford more complex heterocyclic systems.[5]
For example, a series of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives were synthesized starting from ethyl 2-(1H-pyrazol-1-yl)acetate. This was converted to the corresponding acetohydrazide, which then reacted with various aromatic aldehydes to form Schiff bases. Cyclization with acetic anhydride yielded the final oxadiazole derivatives.[6]
Physicochemical Properties and Spectroscopic Characterization
The structural elucidation of this compound and its analogs relies on a combination of spectroscopic techniques.
| Property | Data for 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone |
| Molecular Formula | C₁₂H₁₂N₂O[7] |
| Molecular Weight | 200.24 g/mol [7] |
| Appearance | Solid |
| SMILES | Cc1c(cnn1-c2ccccc2)C(=O)C[7] |
| InChIKey | FZEDJUVQMGBVRC-UHFFFAOYSA-N[7] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum of pyrazole derivatives typically shows characteristic signals for the pyrazole ring protons, as well as signals for the various substituents. The chemical shifts are influenced by the electronic nature of the substituents.[8]
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the pyrazole ring carbons are typically found in the aromatic region.[8]
-
FT-IR: The infrared spectrum reveals the presence of key functional groups. For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1650-1700 cm⁻¹.[6]
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its structure.[6]
Biological Activities and Therapeutic Potential
The this compound scaffold has served as a template for the development of a diverse range of biologically active compounds. The primary areas of investigation include their use as antimicrobial and anticancer agents.
Antimicrobial Activity
Numerous studies have demonstrated the potent antimicrobial activity of pyrazole derivatives against a variety of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
A study on 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives revealed significant antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[6] The structure-activity relationship (SAR) studies indicated that the nature of the substituent on the aryl ring of the oxadiazole moiety plays a crucial role in determining the antimicrobial potency.[9]
Table of Antimicrobial Activity of Selected Pyrazole Analogs
| Compound | R-group on Aryl Ring | Test Organism | MIC (µg/mL) | Reference |
| Analog 1 | 4-NO₂ | E. coli | 0.25 | [10] |
| Analog 2 | 4-Cl | S. aureus | - | [9] |
| Analog 3 | 4-OCH₃ | P. aeruginosa | - | [9] |
Note: The table is a representative example and should be populated with more specific data from relevant literature.
Anticancer Activity
The pyrazole scaffold is a prominent feature in many approved and investigational anticancer drugs. Their mechanism of action is often linked to the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[11]
Derivatives of this compound have been investigated as inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and Janus kinases (JAKs).[12][13] For example, a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were designed and synthesized as selective inhibitors of JNK3, a kinase implicated in neurodegenerative diseases and cancer.[14]
Mechanism of Action: Pyrazole-based Kinase Inhibition
Pyrazole derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The pyrazole core can form key hydrogen bond interactions with the hinge region of the kinase, a critical feature for potent inhibition.[13]
Caption: Mechanism of pyrazole-based kinase inhibition.
Structure-Activity Relationship (SAR) for Anticancer Activity
SAR studies have revealed key structural features that contribute to the anticancer potency of pyrazole derivatives. These include:
-
N-1 Substitution: The nature of the substituent at the N-1 position of the pyrazole ring significantly influences activity. Large, aromatic groups can enhance binding affinity through π-π stacking interactions within the kinase active site.[8]
-
C-3 and C-5 Substituents: Modifications at these positions can modulate selectivity and potency. For example, the introduction of specific functional groups can lead to interactions with distinct regions of the ATP-binding pocket.[8]
-
C-4 Substituent: The acetyl group at the C-4 position of the core molecule provides a versatile point for derivatization, allowing for the introduction of various pharmacophores to target specific biological pathways.[5]
Future Perspectives and Conclusion
The this compound scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. The synthetic accessibility and the ease of structural modification make it an attractive starting point for the development of new drugs targeting a wide range of diseases. Future research in this area will likely focus on:
-
Rational Drug Design: Utilizing computational modeling and structural biology to design more potent and selective inhibitors of specific biological targets.
-
Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other diseases, such as viral infections and inflammatory disorders.
-
Development of Drug Delivery Systems: Formulating these compounds into advanced drug delivery systems to improve their pharmacokinetic properties and reduce off-target toxicity.
References
- Jainey, P. J., & Bhat, I. K. (2012). Antitumor, Analgesie, And Anti-Inflammatory Activities Of Synthesized Pyrazolines. Journal of Young Pharmacists, 4(2), 82-87.
- Asif, M., Alghamdi, S., Alshehri, M. M., & Kamal, M. (2021). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity.
-
GSRS. (n.d.). 1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANONE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
- Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2013). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
- Lee, J. H., et al. (2019). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.
- Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles.
- Hassan, G. S., et al. (2011). Synthesis and in vitro cytotoxic activity of novel pyrazolo [3, 4-d] pyrimidines and related pyrazole hydrazones toward breast adenocarcinoma MCF-7 cell line. Bioorganic & medicinal chemistry, 19(22), 6808-6817.
- Jung, J. C. (2004).
- Al-Ghamdi, A. M., et al. (2017).
- El-Metwaly, A. M., et al. (2022). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. MDPI.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Park, H., et al. (2021). Discovery of N,4-Di(1H-pyrazol-4-yl)
- More, M. S., Kale, S. B., & Karale, B. K. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry.
- Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- Naji, A. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.
- Sheikh, T. U., et al. (2009). 1-(5-Hydr-oxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o330.
- Kim, J., et al. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.
- Al-Omar, M. A. (2010).
- El-Shehry, M. F., et al. (2022).
- Gholami, M., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework.
- Kumar, R. S., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi journal of biological sciences, 23(5), 614-620.
- de Witte, P. A., et al. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
- El-Sayed, N. N. E., et al. (2023). Design, synthesis and potent anti-pancreatic cancer activity of new pyrazole derivatives bearing chalcone, thiazole and thiadiazole moieties: gene expression, DNA fragmentation, cell cycle arrest and SAR.
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Design, synthesis and potent anti-pancreatic cancer activity of new pyrazole derivatives bearing chalcone, thiazole and thiadiazole moieties: gene expression, DNA fragmentation, cell cycle arrest and SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Synthon: Harnessing 1-(5-Methyl-1H-pyrazol-4-yl)ethanone in Modern Organic Synthesis
Introduction: The Strategic Value of the Pyrazole Moiety
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] At the heart of synthesizing these valuable molecules lies the strategic use of versatile building blocks, or synthons. Among these, 1-(5-Methyl-1H-pyrazol-4-yl)ethanone emerges as a particularly powerful and adaptable synthon.
This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into detailed protocols for key transformations, elucidate the mechanistic underpinnings of these reactions, and provide insights into the rationale behind experimental choices, empowering researchers and drug development professionals to effectively utilize this potent synthon in their synthetic endeavors.
Foundational Synthesis of the Synthon
A reliable and efficient synthesis of the starting material is paramount for any synthetic campaign. This compound can be prepared through several established routes. A common and straightforward method involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by a Vilsmeier-Haack reaction to introduce the acetyl group.
Protocol 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one
This initial step creates the core pyrazole ring system. The reaction of ethyl acetoacetate with hydrazine hydrate is a classic cyclocondensation.
Experimental Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (1.0 eq) and ethanol (5 mL/g of ethyl acetoacetate).
-
Slowly add hydrazine hydrate (1.0 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 3-methyl-1H-pyrazol-5(4H)-one, will often precipitate from the solution. If not, the solvent can be removed under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford the purified pyrazolone.
Causality of Experimental Choices: The use of ethanol as a solvent facilitates the dissolution of the reactants and allows for a controlled reaction temperature at its reflux point. The cyclization is driven by the formation of the stable heterocyclic ring.
Protocol 2: Vilsmeier-Haack Formylation and Subsequent Oxidation (Conceptual Pathway)
While a direct acetylation can be challenging, a common strategy to functionalize the 4-position of the pyrazole ring is through a Vilsmeier-Haack reaction to introduce a formyl group, which can then be further elaborated. The Vilsmeier-Haack reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a mild electrophile that reacts with electron-rich heterocycles.[4][5]
Conceptual Workflow:
-
Formation of the Vilsmeier Reagent: POCl₃ is reacted with DMF to form the electrophilic chloromethyliminium salt (Vilsmeier reagent).
-
Electrophilic Substitution: The synthesized 3-methyl-1H-pyrazol-5(4H)-one is then treated with the Vilsmeier reagent. The electron-rich pyrazole ring attacks the electrophilic carbon of the iminium salt.
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the resulting iminium intermediate to yield the corresponding 4-formylpyrazole derivative.
-
Conversion to Acetyl Group: The aldehyde can then be converted to the desired acetyl group through various methods, such as reaction with a Grignard reagent (e.g., methylmagnesium bromide) followed by oxidation of the resulting secondary alcohol.
Key Synthetic Transformations Utilizing this compound
The true synthetic utility of this compound lies in the reactivity of its acetyl group, which can participate in a variety of carbon-carbon bond-forming reactions.
Claisen-Schmidt Condensation: Synthesis of Pyrazolyl Chalcones
The Claisen-Schmidt condensation is a robust reaction for the synthesis of α,β-unsaturated ketones, known as chalcones.[6] This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base.[7] Pyrazolyl chalcones are of significant interest due to their broad range of biological activities.[8]
Protocol 3: General Procedure for the Synthesis of Pyrazolyl Chalcones
Experimental Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq), while maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated solid (the chalcone product) is collected by filtration, washed with water until neutral, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Causality of Experimental Choices: The strong base is essential for deprotonating the α-carbon of the ethanone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent dehydration is often spontaneous, driven by the formation of a highly conjugated system. Ethanol is a common solvent as it can dissolve both the reactants and the base, and it is easy to remove.
Table 1: Representative Data for Pyrazolyl Chalcone Synthesis
| Aldehyde (Ar-CHO) | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaOH | Ethanol | 24 | 85-95 | [8] |
| 4-Chlorobenzaldehyde | KOH | Ethanol | 20 | 90 | [8] |
| 4-Methoxybenzaldehyde | NaOH | Ethanol | 24 | 88 | [8] |
Knoevenagel Condensation: Access to Diverse Heterocycles
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[9] this compound can react with compounds like malononitrile in the presence of a catalyst to form intermediates that are crucial for the synthesis of fused heterocyclic systems.
Multicomponent Reactions (MCRs): Efficient Synthesis of Pyranopyrazoles
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. This compound is an excellent substrate for MCRs, particularly in the synthesis of pyranopyrazoles, which exhibit a range of biological activities.[10][11]
Protocol 4: One-Pot Synthesis of 6-Amino-4-aryl-3-methyl-1H-pyrano[2,3-c]pyrazole-5-carbonitriles
This protocol exemplifies a four-component reaction involving an aromatic aldehyde, malononitrile, and the in situ generated 3-methyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate and hydrazine hydrate. For the purpose of this guide, we will adapt this to a three-component reaction starting with pre-synthesized this compound, which would conceptually proceed via an initial Knoevenagel condensation.
Experimental Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), an aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and a suitable solvent such as ethanol or water.
-
Add a catalytic amount of a base, such as piperidine or triethylamine (typically 10-20 mol%).
-
Heat the reaction mixture to reflux (or a specified temperature, e.g., 80 °C) and stir for the required time (typically 1-5 hours), monitoring the reaction by TLC.[10]
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Wash the solid product with cold ethanol and dry to obtain the purified pyranopyrazole derivative.
Causality of Experimental Choices: The use of a weak base like piperidine is crucial. It is basic enough to catalyze the initial Knoevenagel condensation between the aldehyde and malononitrile, and the subsequent Michael addition of the pyrazolone enolate to the resulting arylidene malononitrile intermediate, but not so strong as to promote unwanted side reactions. The choice of solvent can influence reaction rates and product yields; water is often a green and effective solvent for these reactions.
Table 2: Representative Data for the Synthesis of Pyranopyrazoles
| Aldehyde (Ar-CHO) | Catalyst | Solvent | Reaction Time (min) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | CuSnO₃:SiO₂ | Solvent-free | 32 | 92 | [10] |
| 4-Methoxybenzaldehyde | CuSnO₃:SiO₂ | Solvent-free | 25 | 98 | [10] |
| 3-Nitrobenzaldehyde | CuSnO₃:SiO₂ | Solvent-free | 26 | 91 | [10] |
Conclusion: A Synthon of Strategic Importance
This compound has proven itself to be a highly valuable and versatile synthon in organic synthesis. Its ability to readily participate in fundamental carbon-carbon bond-forming reactions such as the Claisen-Schmidt and Knoevenagel condensations, as well as its utility in efficient multicomponent reactions, provides synthetic chemists with a powerful tool for the construction of complex and biologically relevant molecules. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in academia and industry, facilitating the continued exploration and application of this important building block in the development of new therapeutics and functional materials.
References
- Google Patents. (n.d.). Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
-
Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]
-
Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. (2018). International Journal of Research and Scientific Innovation. Retrieved from [Link]
- Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. (2021). ASM Science Journal.
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI.
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
- EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. (2022). Journal of Advanced Scientific Research.
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIV
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
-
New chalcone tethered pyrazole derivatives: synthesis, molecular docking, ADME-T & DFT study. (n.d.). Taylor & Francis Online. Retrieved from [Link]
- Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one deriv
- Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. (2015).
- Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. (2015).
- Novel Pyranopyrazoles: Synthesis and Theoretical Studies. (n.d.). PMC - NIH.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar.
- Multicomponent synthesis of pyrazolyl‐aryl‐methyl‐malononitrile
- Claisen-Schmidt Condensation. (n.d.). Cambridge University Press.
- 13 C NMR of synthesised adamantyl chalcone and pyrazole compounds (A)... (n.d.).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Journal of Drug Delivery and Therapeutics.
- Knoevenagel Condensation Doebner Modific
- Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one and study of the pyrazolic nitrogen reactivity. (n.d.).
- Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (n.d.). MDPI.
- Synthesis and Characterization of some Pyrazoline derivatives from Chalcones containing azo and ether groups. (2020).
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- Claisen Schmidt Condens
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Vilsmeier-Haack formylation of 1H-pyrazoles. (n.d.).
- Solvent-free and 'on-water' multicomponent assembling of salicylaldehydes, malononitrile and 3-methyl-2-pyrazolin-5-one. (2014). Springer.
- Knoevenagel condens
- New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. (2021). Basrah Journal of Science.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). NIH.
- Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central.
- Chalcone Analogues as Substrates in the Synthesis of Some N-acyl Pyrazolines. (2022). Sciforum.
- Mechanism for the synthesis of pyrazole derivatives via Knoevenagel... (n.d.).
- Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. (2012). Semantic Scholar.
- Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (n.d.). NIH.
- Claisen-Schmidt condensation of aromatic aldehyde with ketone in near-critical water. (2007).
- Reaction-Note-2201-Claisen-Schmidt-Condens
Sources
- 1. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 2. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. scribd.com [scribd.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. sciensage.info [sciensage.info]
- 11. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone for Medicinal Chemistry
Introduction: The Pyrazole Scaffold as a Cornerstone in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its remarkable metabolic stability and versatile biological activities have made it a cornerstone in the development of a wide array of therapeutic agents.[1][2] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] This therapeutic versatility is underscored by the commercial success of drugs like the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib, both of which feature a core pyrazole structure.
The starting material, 1-(5-Methyl-1H-pyrazol-4-yl)ethanone, represents a key building block for accessing novel pyrazole-based drug candidates. The presence of a reactive ethanone group at the 4-position of the pyrazole ring offers a strategic handle for a variety of chemical transformations. By derivatizing this ketone, researchers can systematically explore the structure-activity relationships (SAR) of novel pyrazole derivatives, fine-tuning their pharmacological profiles to enhance potency and selectivity against specific biological targets.[5]
This guide provides detailed protocols for two robust and widely applicable derivatization strategies for this compound:
-
Synthesis of Pyrazolyl-Chalcones via Claisen-Schmidt Condensation: This pathway introduces a conjugated enone system, a pharmacophore known for its diverse biological activities.[6][7]
-
Synthesis of Pyrazolyl-Thiazoles via Alpha-Bromination and Hantzsch Thiazole Synthesis: This route leads to the formation of a thiazole ring, another important heterocyclic motif in medicinal chemistry, often associated with antimicrobial and anticancer properties.[1][3]
These protocols are designed to be self-validating, with clear causality behind experimental choices, providing researchers, scientists, and drug development professionals with a practical and scientifically rigorous framework for the synthesis of novel pyrazole derivatives.
Part 1: Synthesis of Pyrazolyl-Chalcones
Chalcones, characterized by an α,β-unsaturated ketone moiety, are important intermediates in the biosynthesis of flavonoids and are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[6][8] The Claisen-Schmidt condensation is a reliable and straightforward method for the synthesis of chalcones, involving the base-catalyzed reaction of an aldehyde with a ketone.[9][10]
Workflow for Pyrazolyl-Chalcone Synthesis
Caption: Workflow for the synthesis of pyrazolyl-chalcones.
Detailed Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes the synthesis of (E)-1-(5-methyl-1H-pyrazol-4-yl)-3-(phenyl)prop-2-en-1-one as a representative example.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10% aqueous)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.0 eq).
-
Base Addition: Cool the reaction mixture in an ice bath and slowly add the 10% aqueous NaOH solution dropwise. The reaction is often accompanied by a color change.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: Once the reaction is complete, pour the reaction mixture into cold deionized water. The chalcone product will precipitate out of solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any residual NaOH.
-
Drying and Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrazolyl-chalcone.
Expected Outcome:
The reaction is expected to yield the corresponding pyrazolyl-chalcone in good yield. The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Derivative | Aldehyde Used | Yield (%) | Reference |
| 4a | Benzaldehyde | 85 | [11] |
| 4b | 4-Chlorobenzaldehyde | 90 | [11] |
| 4c | 4-Methoxybenzaldehyde | 88 | [11] |
Part 2: Synthesis of Pyrazolyl-Thiazoles
The combination of pyrazole and thiazole rings in a single molecule has been shown to result in compounds with potent and diverse biological activities, including antimicrobial and anticancer properties.[1][3] The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide or thiourea.[12]
Workflow for Pyrazolyl-Thiazole Synthesis
Caption: Workflow for the synthesis of pyrazolyl-thiazoles.
Detailed Experimental Protocol: Alpha-Bromination
This protocol describes the synthesis of the key intermediate, 2-bromo-1-(5-methyl-1H-pyrazol-4-yl)ethanone.
Materials:
-
This compound (1.0 eq)
-
Glacial acetic acid
-
Bromine (Br₂) (1.0 eq)
-
Magnetic stirrer and stir bar
-
Round-bottom flask equipped with a dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with constant stirring.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-cold water. The bromo-ketone will precipitate.
-
Isolation and Washing: Collect the solid by vacuum filtration and wash with copious amounts of water to remove acetic acid and any unreacted bromine.
-
Drying: Dry the product. This crude 2-bromo-1-(5-methyl-1H-pyrazol-4-yl)ethanone is often used in the next step without further purification.
Safety Note: Bromine is highly corrosive and toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Detailed Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes the synthesis of 2-amino-4-(5-methyl-1H-pyrazol-4-yl)thiazole.
Materials:
-
2-Bromo-1-(5-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq)
-
Thiourea (1.0 eq)
-
Ethanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solution of 2-bromo-1-(5-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq) in ethanol.
-
Addition of Thiourea: Add thiourea (1.0 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The thiazole product may precipitate.
-
Neutralization and Isolation: If the product does not precipitate, the solution can be neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate) to induce precipitation. Collect the solid by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Expected Outcome:
This two-step sequence is expected to provide the desired 2-amino-4-(5-methyl-1H-pyrazol-4-yl)thiazole. Characterization should be performed using spectroscopic techniques.
| Intermediate/Product | Reagents | Yield (%) | Reference |
| 2-Bromoacetophenone | Acetophenone, Br₂ | 88-96 | [13] |
| Pyrazolyl-thiazole | α-haloketone, Thiourea | 60-85 | [14][15] |
Conclusion and Future Perspectives
The derivatization of this compound into pyrazolyl-chalcones and pyrazolyl-thiazoles provides access to two distinct classes of compounds with significant potential in medicinal chemistry. The protocols outlined in this guide are robust, scalable, and utilize readily available reagents, making them accessible for a wide range of research laboratories.
The synthesized derivatives can serve as a library for biological screening against various targets, including cancer cell lines, pathogenic microbes, and specific enzymes. Further optimization of these lead compounds through systematic modification of the substituents on the aromatic rings can lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. The versatility of the pyrazole scaffold, coupled with the strategic derivatization of the ethanone group, ensures that this compound will remain a valuable building block in the ongoing quest for new and effective medicines.
References
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing. [Link]
-
Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. PMC - NIH. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central. [Link]
-
phenacyl bromide. Organic Syntheses Procedure. [Link]
-
Synthesis and biological evaluation of pyrazole chalcones and derived bipyrazoles as anti-inflammatory and antioxidant agents. PubMed. [Link]
-
Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. PMC - NIH. [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. [Link]
-
Phenyacyl Bromide Synthesis. Scribd. [Link]
-
Synthesis and biological evaluation of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. PMC - NIH. [Link]
-
A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives. ResearchGate. [Link]
-
An Overview on Synthesis and Biological Activity of Chalcone Derived Pyrazolines. ResearchGate. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis and antiviral activity of new pyrazole and thiazole derivatives. PubMed. [Link]
-
Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. Oriental Journal of Chemistry. [Link]
-
Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity. PMC. [Link]
-
p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure. [Link]
-
Hantzsch Pyrrole Synthesis. YouTube. [Link]
-
PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. ResearchGate. [Link]
-
Synthesis of Oxadiazolyl, Pyrazolyl and Thiazolyl Derivatives of Thiophene-2-Carboxamide as Antimicrobial and Anti-HCV Agents. NIH. [Link]
-
Synthesis and biological evaluation of compounds which contain pyrazole, thiazole and naphthalene ring as antitumor agents. PubMed. [Link]
-
Synthesis, characterization and biocedal activities of pyrazole compounds derived from chalcone. JOCPR. [Link]
-
General synthetic pathway of the chalcone-derived pyrazoles. ResearchGate. [Link]
-
Synthesis, characterization and bioce. JOCPR. [Link]
-
New chalcone tethered pyrazole derivatives: synthesis, molecular docking, ADME-T & DFT study. Taylor & Francis Online. [Link]
-
Claisen-Schmidt Condensation. University of Missouri-St. Louis. [Link]
-
Learning from the Hantzsch synthesis. ACS Publications. [Link]
-
Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. NIH. [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Claisen–Schmidt condensation. Wikipedia. [Link]
-
Claisen-Schmidt Condensation. Cambridge University Press. [Link]
-
3.5 Claisen condensation. Fiveable. [Link]
-
Synthetic Access to Aromatic α-Haloketones. PMC - NIH. [Link]
-
Claisen Schmidt Condensation. Scribd. [Link]
-
How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. NIH. [Link]
-
A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. Semantic Scholar. [https://www.semanticscholar.org/paper/A-Facile-Synthesis-of-5-(2-Bromo-4-Methylthiazol-5--Joshi-Gohil/9a957262243d4c062c3e164475471c26027a44f9]([Link]
Sources
- 1. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives [ignited.in]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of pyrazole chalcones and derived bipyrazoles as anti-inflammatory and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 10. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 12. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Within the vast landscape of medicinal chemistry, the pyrazole ring has earned the status of a "privileged scaffold".[1][2] Its synthetic tractability, favorable drug-like properties, and ability to act as a versatile bioisostere for other aromatic systems make it a highly sought-after motif in kinase inhibitor design.[3][4] The pyrazole core is adept at forming crucial hydrogen bond interactions within the ATP-binding site of kinases, a feature leveraged by numerous FDA-approved drugs such as Crizotinib, Ruxolitinib, and Encorafenib.[1][2][5]
This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic utilization of a key building block, 1-(5-Methyl-1H-pyrazol-4-yl)ethanone , in the synthesis of potent kinase inhibitors. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present data to support the methodologies.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is fundamental to successful synthesis.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [6] |
| CAS Number | 105224-04-2 | [7] |
| Molecular Formula | C₆H₈N₂O | [6][7] |
| Molecular Weight | 124.14 g/mol | [6][7] |
| Appearance | Solid | [6] |
| SMILES | CC(=O)c1cn[nH]c1C | [6] |
Core Synthetic Strategy: From Acetylpyrazole to the Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Scaffold
The primary synthetic route detailed here involves the transformation of this compound into a versatile enaminone intermediate. This intermediate is then cyclized to form the pyrazolo[1,5-a]pyrimidine core, a prominent scaffold in a variety of kinase inhibitors, including those targeting Aurora kinases and Janus kinases (JAKs).
The rationale for this approach lies in the chemical reactivity of the starting material. The acetyl group's methyl protons are rendered acidic by the adjacent carbonyl group, allowing for condensation with an appropriate reagent to form a reactive intermediate. Dimethylformamide dimethyl acetal (DMF-DMA) is an excellent choice for this transformation as it serves as a one-carbon synthon, leading to the formation of a highly reactive enaminone.[4][8] This enaminone is then primed for cyclization with an amino-functionalized reagent, such as 5-aminopyrazole, to construct the desired fused heterocyclic system.
Caption: Synthetic workflow from starting material to the kinase inhibitor core.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Enaminone Intermediate, (E)-3-(Dimethylamino)-1-(5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
This protocol details the crucial first step of activating the acetyl group of the starting material.
Rationale: The reaction with DMF-DMA introduces a dimethylaminovinyl group, converting the acetylpyrazole into a more reactive enaminone.[4] This intermediate is an excellent electrophile for subsequent cyclization reactions. The use of a solvent like dioxane and elevated temperatures ensures the reaction proceeds to completion.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Dry Dioxane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in dry dioxane, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude enaminone can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.
Protocol 2: Synthesis of a Substituted 2,7-Dimethylpyrazolo[1,5-a]pyrimidine
This protocol describes the cyclization of the enaminone intermediate to form the core kinase inhibitor scaffold.
Rationale: The cyclocondensation of the enaminone with an aminopyrazole is a classic and efficient method for constructing the pyrazolo[1,5-a]pyrimidine ring system.[1][3] Acetic acid serves as both a solvent and a catalyst for this reaction, promoting the intramolecular cyclization and subsequent dehydration to form the aromatic fused ring.
Materials:
-
(E)-3-(Dimethylamino)-1-(5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one (from Protocol 1)
-
5-Amino-3-methylpyrazole
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
Dissolve the crude enaminone intermediate (1.0 eq) and 5-amino-3-methylpyrazole (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Illustrative Kinase Inhibitor Targets and Activity
The pyrazolo[1,5-a]pyrimidine scaffold derived from this compound is a core component of inhibitors targeting several important kinase families.
| Kinase Target Family | Example Inhibitor Scaffold | Representative IC₅₀ Values | Reference(s) |
| Aurora Kinases | Substituted Pyrazolo[1,5-a]pyrimidine | Low nM range | [1] |
| Janus Kinases (JAKs) | Substituted Pyrazolo[1,5-a]pyrimidine | Low nM range | [1] |
| PI3Kδ | Substituted Pyrazolo[1,5-a]pyrimidine | Sub-µM to nM range | [9] |
Note: IC₅₀ values are highly dependent on the specific substitutions on the core scaffold.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Kinase inhibitors containing the pyrazolo[1,5-a]pyrimidine scaffold typically function as ATP-competitive inhibitors. The fused heterocyclic system mimics the adenine ring of ATP, allowing it to bind to the enzyme's active site.
Caption: Competitive inhibition of the kinase ATP-binding site.
The nitrogen atoms of the pyrazole and pyrimidine rings often form critical hydrogen bonds with the "hinge region" of the kinase, anchoring the inhibitor in the active site. Substituents on the scaffold can then be tailored to interact with other regions of the ATP-binding pocket to enhance potency and selectivity for the target kinase.
Conclusion and Future Perspectives
This compound is a versatile and strategically important starting material for the synthesis of a diverse range of kinase inhibitors. The straightforward conversion to a reactive enaminone intermediate, followed by cyclization to form the privileged pyrazolo[1,5-a]pyrimidine scaffold, provides a robust and efficient route to compounds with significant therapeutic potential. The protocols outlined in this application note offer a solid foundation for researchers to explore the synthesis of novel kinase inhibitors for various therapeutic applications. Further derivatization of the pyrazolo[1,5-a]pyrimidine core will undoubtedly lead to the discovery of next-generation targeted therapies.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... ResearchGate. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).. ResearchGate. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
-
Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives. Research and Reviews. [Link]
-
Synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and its energetic derivatives as promising melt-castable explosives | Request PDF. ResearchGate. [Link]
-
N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline. NIH. [Link]
-
Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal. ResearchGate. [Link]
-
Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. ResearchGate. [Link]
-
Synthesis of 4-Arylallylidenepyrazolone Derivatives. MDPI. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. [Link]
-
SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES Jae-Chul Jung. Semantic Scholar. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. The Royal Society of Chemistry. [Link]
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
DMFDMA | PDF | Amine | Physical Chemistry. Scribd. [Link]
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. ResearchGate. [Link]
-
1-(5-Hydr-oxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E. [Link]
-
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Sci-Hub. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. Synthesis of some novel 4-arylidene pyrazoles as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1-(5-Methyl-1H-pyrazol-4-yl)ethanone as a Versatile Synthon in Multicomponent Reactions for Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Pyrazole Scaffolds in Modern Synthesis
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "biologically privileged" scaffold due to its presence in a wide array of therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4][5] The development of efficient, atom-economical, and environmentally benign methods for synthesizing complex pyrazole-containing heterocycles is therefore a paramount objective in drug discovery.[6]
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product incorporating substantially all atoms of the starting materials, represent a powerful strategy to achieve this goal.[1][7] MCRs offer significant advantages over traditional multi-step syntheses, including operational simplicity, reduced waste, and the rapid generation of molecular diversity.[7][8]
This guide focuses on the strategic application of 1-(5-methyl-1H-pyrazol-4-yl)ethanone , a highly versatile and readily accessible building block, in several classes of MCRs. The presence of a reactive acetyl group adjacent to the pyrazole ring allows it to participate in a variety of condensation and cycloaddition cascades, providing efficient access to diverse and medicinally relevant heterocyclic systems. We will explore its application in Biginelli-type, Hantzsch-type, and other one-pot reactions, providing detailed protocols and mechanistic insights.
Section 1: Synthesis of Pyrazolyl-Dihydropyrimidinones via Biginelli-Type Reaction
The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs), scaffolds known for their potential as calcium channel blockers and other therapeutic activities.[9][10] In this protocol, this compound serves as the ketone component, reacting with an aromatic aldehyde and (thio)urea.
Principle & Mechanistic Insight
The reaction is typically acid-catalyzed. The proposed mechanism begins with the acid-catalyzed condensation of the aromatic aldehyde with urea (or thiourea) to form an N-acyliminium ion intermediate. Concurrently, the pyrazolyl ethanone undergoes keto-enol tautomerization. The enol form then acts as a nucleophile, attacking the iminium ion. The subsequent cyclization and dehydration yield the final dihydropyrimidinone product. The choice of catalyst is crucial; Lewis acids like CaCl₂ or Brønsted acids are commonly employed to accelerate the reaction.[10]
Caption: Proposed mechanism for the Biginelli-type reaction.
Experimental Protocol: Synthesis of 4-Aryl-5-acetyl-6-(5-methyl-1H-pyrazol-4-yl)-3,4-dihydropyrimidin-2(1H)-one
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 mmol, 138 mg), a selected aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 106 mg), and urea (1.5 mmol, 90 mg).
-
Solvent and Catalyst Addition: Add ethanol (15 mL) to the flask, followed by a catalytic amount of concentrated HCl (3-4 drops).
-
Scientist's Note: Ethanol is a preferred solvent for its ability to dissolve the reactants and its relatively low environmental impact. The acid catalyst is essential for the initial condensation and formation of the key acyliminium ion intermediate.
-
-
Reaction Execution: Heat the mixture to reflux (approximately 80 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of ethyl acetate:hexane as eluent). The reaction is typically complete within 4-6 hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, slowly pour the mixture into 50 mL of ice-cold water while stirring.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove unreacted starting materials.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The structure can be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Section 2: Synthesis of Pyrazolyl-Substituted 1,4-Dihydropyridines via Hantzsch-Type Reaction
The Hantzsch synthesis is a robust MCR for creating 1,4-dihydropyridine (1,4-DHP) derivatives, a class of compounds famous for their use as calcium channel blockers like Nifedipine.[11][12] This protocol adapts the Hantzsch reaction by using the pyrazolyl ethanone as one of the carbonyl components to build a library of novel, biologically interesting DHPs.[13]
Principle & Mechanistic Insight
This four-component reaction involves an aldehyde, ammonium acetate (as the nitrogen source), and two different 1,3-dicarbonyl compounds: this compound and a β-ketoester like ethyl acetoacetate. The mechanism proceeds through two key pathways converging:
-
Knoevenagel condensation between the aldehyde and ethyl acetoacetate.
-
Formation of an enamine from the reaction of this compound and ammonia.
These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to furnish the final 1,4-DHP ring system. The use of green methodologies like ultrasound or microwave irradiation can significantly accelerate this reaction.[11][14]
Caption: General workflow for the Hantzsch-type synthesis.
Experimental Protocol: Ultrasound-Assisted Synthesis of Pyrazolyl-1,4-Dihydropyridines
-
Reagent Setup: To a 25 mL Erlenmeyer flask, add this compound (1.0 mmol, 138 mg), an aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol, 130 mg), and ammonium acetate (1.2 mmol, 92 mg).
-
Solvent: Add 5 mL of ethanol:water (1:1) as the reaction medium.
-
Scientist's Note: Using an aqueous ethanol medium is a key principle of green chemistry. Ultrasound irradiation provides the necessary energy for the reaction via acoustic cavitation, which creates localized high-temperature and high-pressure zones, accelerating the reaction rate often at a lower bulk temperature than conventional heating.[15][16]
-
-
Reaction Execution (Ultrasound): Place the flask in an ultrasonic cleaning bath. Irradiate the mixture at a frequency of 40 kHz at a controlled temperature of 50-60 °C. Monitor the reaction via TLC. The reaction is typically complete in 30-60 minutes, a significant reduction from conventional methods.
-
Isolation and Purification: After completion, cool the flask to room temperature. The solid product usually crystallizes directly from the solution. Collect the solid by vacuum filtration and wash it with a cold ethanol/water mixture.
-
Recrystallization: For higher purity, recrystallize the product from hot ethanol.
-
Characterization: Confirm the structure of the synthesized dihydropyridine using appropriate spectroscopic techniques.
Section 3: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This MCR provides access to the pyrano[2,3-c]pyrazole scaffold, another heterocyclic system with significant biological applications.[1] This reaction demonstrates the versatility of pyrazole chemistry, where the pyrazole ring itself is formed in situ from precursors before participating in the main cyclization. While our starting material is a pre-formed pyrazole, a closely related strategy involves the reaction of a pyrazolone, an aldehyde, and an active methylene compound. This compound can be seen as a precursor or analog to the pyrazolone needed for this type of synthesis. A more direct route using our ketone would involve a domino Knoevenagel/Michael/Cyclization sequence.
Principle & Mechanistic Insight
In a typical four-component synthesis of pyrano[2,3-c]pyrazoles, the reaction involves an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate.[7] A plausible adaptation using our pre-formed pyrazole ketone would involve a three-component reaction between the pyrazolyl ethanone, an aldehyde, and an active methylene compound like malononitrile.
The mechanism likely proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate. The pyrazolyl ethanone, in the presence of a base, forms an enolate which then acts as a Michael donor, attacking the electron-deficient alkene of the arylidene malononitrile. This is followed by an intramolecular cyclization and tautomerization to yield the stable, fused pyranopyrazole system.
Experimental Protocol: Base-Catalyzed Synthesis of Pyrazolyl-pyran Fused Systems
-
Reagent Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 138 mg), an aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol, 66 mg) in 15 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 mmol, ~10 µL) or triethylamine.
-
Scientist's Note: The basic catalyst is critical for two steps: catalyzing the initial Knoevenagel condensation and deprotonating the acetyl group of the pyrazole ketone to form the nucleophilic enolate required for the Michael addition.
-
-
Reaction Execution: Stir the mixture at room temperature or gently heat to 50 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Final Purification: Wash the crude solid with cold ethanol and dry under vacuum. Recrystallization from a suitable solvent like ethanol or isopropanol can be performed if necessary.
Data Summary and Applications
The use of this compound in MCRs allows for the rapid generation of diverse heterocyclic libraries. The substituents on the aldehyde component can be easily varied to explore structure-activity relationships (SAR) for drug discovery programs.
| Reaction Type | Key Reactants | Heterocyclic Product | Typical Conditions | Yield Range |
| Biginelli | Pyrazolyl Ethanone, Aldehyde, Urea | Pyrazolyl-Dihydropyrimidinone | EtOH, HCl (cat.), Reflux | 70-90% |
| Hantzsch | Pyrazolyl Ethanone, Aldehyde, β-Ketoester, NH₄OAc | Pyrazolyl-1,4-Dihydropyridine | EtOH/H₂O, Ultrasound (50°C) | 85-95% |
| Pyrano-fusion | Pyrazolyl Ethanone, Aldehyde, Malononitrile | Pyrazolyl-Dihydropyrano[2,3-c]pyrazole | EtOH, Piperidine (cat.), 50°C | 75-92% |
These synthesized libraries serve as valuable starting points for identifying new therapeutic leads. The resulting pyrazolyl-DHPMs, -DHPs, and fused pyrans can be screened for a wide range of biological activities, leveraging the known pharmacological importance of both the pyrazole core and the newly formed heterocyclic ring.[1][9]
Conclusion
This compound is an exceptionally valuable and versatile building block for diversity-oriented synthesis. Its strategic deployment in multicomponent reactions like the Biginelli, Hantzsch, and other domino sequences provides a powerful and efficient platform for constructing complex, drug-like heterocyclic molecules. The protocols outlined herein are robust, often employ green chemical principles, and can be readily adapted for library synthesis in modern drug discovery and development settings.
References
-
A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
Synthesis of pyrazole-fused dihydropyridine derivatives by multicomponent reaction. ResearchGate. [Link]
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing. [Link]
-
Microwave versus ultrasound assisted synthesis of some new heterocycles based on pyrazolone moiety. Journal of Saudi Chemical Society. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of New Pyrazole Derivatives via Multicomponent Reaction and Evaluation of Their Antimicrobial and Antioxidant Activities. ResearchGate. [Link]
-
Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. ScienceDirect. [Link]
-
Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. Wiley Online Library. [Link]
-
Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. PubMed. [Link]
-
One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. National Institutes of Health (NIH). [Link]
-
Ultrasound assisted Heterocycles Synthesis. ResearchGate. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]
-
New Four-Component Ugi-Type Reaction. Synthesis of Heterocyclic Structures Containing a Pyrrolo[1,2- a ][17][18]diazepine Fragment. ResearchGate. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions. [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. National Institutes of Health (NIH). [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
-
Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. National Institutes of Health (NIH). [Link]
-
Library-to-Library Synthesis of Highly Substituted α-Aminomethyl Tetrazoles via Ugi Reaction. National Institutes of Health (NIH). [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. National Institutes of Health (NIH). [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]
-
Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed. [Link]
-
One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoqui. Beilstein Archives. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Learning from the Hantzsch synthesis. ACS Publications. [Link]
-
Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents. PubMed. [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]
-
Multi-Component Reactions in Heterocyclic Chemistry. ResearchGate. [Link]
-
A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. National Institutes of Health (NIH). [Link]
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. [Link]
-
Synthesis of new 4,7-dihydropyrazolo[1,5-a]pyrimidines and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolines through the non-catalyzed Biginelli reaction. Sciforum. [Link]
-
Multicomponent Synthesis: Bioactive Heterocycles. DOKUMEN.PUB. [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijpsr.com [ijpsr.com]
- 4. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions [mdpi.com]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 13. Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 17. A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water: A Triply Green Synthesis [mdpi.com]
- 18. longdom.org [longdom.org]
Application Notes & Protocols: Synthesis of Novel Bioactive Compounds from 1-(5-Methyl-1H-pyrazol-4-yl)ethanone
Introduction: The Pyrazole Scaffold and its Strategic Precursor
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as the core scaffold in a multitude of FDA-approved pharmaceuticals.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a "privileged scaffold" in drug design.[3][4] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[5][6][7]
This guide focuses on a particularly versatile and strategic starting material: 1-(5-Methyl-1H-pyrazol-4-yl)ethanone . This compound presents multiple reactive sites that can be selectively targeted for molecular elaboration. The acetyl group's carbonyl carbon and its α-protons are primed for condensation and substitution reactions, while the pyrazole ring's nitrogen atoms offer sites for N-alkylation or participation in cyclization reactions. This inherent reactivity makes it an ideal precursor for generating diverse libraries of novel heterocyclic compounds for high-throughput screening and lead optimization in drug discovery programs.
These application notes provide detailed, validated protocols for transforming this compound into more complex, potentially bioactive molecules, explaining the chemical logic behind each synthetic choice.
Strategic Overview of Synthetic Transformations
The chemical versatility of this compound allows for several strategic modifications. The primary pathways involve reactions at the acetyl group to form key intermediates like chalcones, which can then be used in subsequent heterocyclization reactions. Alternatively, the starting ketone can be employed directly in one-pot, multi-component reactions (MCRs) to rapidly build molecular complexity.
Figure 1: Key synthetic pathways originating from this compound.
Protocol 1: Synthesis of Pyrazolyl-Chalcone Intermediates via Claisen-Schmidt Condensation
Scientific Rationale
The Claisen-Schmidt condensation is a robust and fundamental reaction for forming carbon-carbon bonds. Here, we utilize it to synthesize chalcones, which are α,β-unsaturated ketones. This reaction proceeds via an enolate, formed by deprotonating the α-carbon of the acetyl group on the pyrazole starting material, which then attacks an aromatic aldehyde. The resulting chalcones are not only valuable synthetic intermediates but also possess their own spectrum of biological activities.[8][9] The α,β-unsaturated system is a Michael acceptor, making it susceptible to nucleophilic attack for subsequent cyclization reactions.[9]
Experimental Protocol
This protocol details the synthesis of (E)-1-(5-methyl-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-one as a representative example.
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.24 g, 10 mmol) and benzaldehyde (1.06 g, 1.02 mL, 10 mmol) in 20 mL of ethanol.
-
Catalyst Addition: While stirring at room temperature, slowly add 10 mL of a 10% aqueous solution of sodium hydroxide (NaOH). The solution will typically turn yellow.
-
Reaction: Continue stirring the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The starting materials should be consumed, and a new, lower Rf spot corresponding to the chalcone should appear.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into 100 mL of ice-cold water. Acidify the solution to pH ~5-6 by slowly adding dilute hydrochloric acid (1 M HCl). A solid precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold distilled water until the filtrate is neutral.
-
Drying and Characterization: Dry the crude product in a vacuum oven at 50°C. The product can be further purified by recrystallization from ethanol. Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Representative Chalcone Derivatives
| Substituent (on Ar-CHO) | Product Name | Molecular Formula | Yield (%) | m.p. (°C) |
| -H | (E)-1-(5-methyl-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-one | C₁₃H₁₂N₂O | 85-92 | 145-147 |
| 4-Cl | (E)-3-(4-chlorophenyl)-1-(5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one | C₁₃H₁₁ClN₂O | 88-95 | 178-180 |
| 4-OCH₃ | (E)-3-(4-methoxyphenyl)-1-(5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one | C₁₄H₁₄N₂O₂ | 82-90 | 160-162 |
| 4-NO₂ | (E)-1-(5-methyl-1H-pyrazol-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one | C₁₃H₁₁N₃O₃ | 90-96 | 210-212 |
Note: Yields and melting points are typical and may vary based on experimental conditions.
Protocol 2: Synthesis of Pyrazolyl-Pyrazoline Derivatives
Scientific Rationale
Pyrazolines are five-membered heterocyclic compounds that are structurally related to pyrazoles but have a lower degree of unsaturation. They are well-documented as potent anti-inflammatory, analgesic, and antimicrobial agents.[5][8] The most common synthesis route involves the cyclocondensation reaction of a chalcone with hydrazine or its derivatives.[10] The hydrazine undergoes a nucleophilic attack on the β-carbon of the α,β-unsaturated system (Michael addition), followed by an intramolecular cyclization and dehydration to yield the stable pyrazoline ring.
Experimental Protocol
This protocol details the synthesis of 5-(5-methyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydro-1H-pyrazole from the chalcone synthesized in Protocol 1.
Figure 2: Workflow for the synthesis of pyrazoline derivatives from chalcones.
-
Reaction Setup: In a 100 mL round-bottom flask, suspend the pyrazolyl-chalcone (e.g., (E)-1-(5-methyl-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-one, 2.12 g, 10 mmol) in 30 mL of absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (99%, ~1 mL, 20 mmol) to the suspension. Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 6-8 hours, monitoring the reaction by TLC until the chalcone spot disappears.
-
Isolation: After cooling to room temperature, a solid product often crystallizes out of the solution. If not, reduce the volume of the solvent under reduced pressure and pour the concentrated solution into ice-cold water to induce precipitation.
-
Purification and Characterization: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure pyrazoline derivative. The structure should be confirmed by spectroscopic methods. The disappearance of the carbonyl peak in the IR spectrum and the appearance of characteristic signals for the CH and CH₂ protons of the pyrazoline ring in the ¹H NMR spectrum are key indicators of success.
Protocol 3: One-Pot Synthesis of Substituted Pyridines
Scientific Rationale
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step.[3][4] This approach is highly efficient, atom-economical, and ideal for generating chemical libraries. This protocol describes a one-pot reaction to synthesize highly substituted pyridine derivatives using the starting acetylpyrazole, an aldehyde, an active methylene nitrile (malononitrile), and an ammonium source, which acts as the nitrogen donor for the pyridine ring.[11]
Experimental Protocol
This protocol details the synthesis of 2-amino-6-(5-methyl-1H-pyrazol-4-yl)-4-phenylnicotinonitrile.
-
Reaction Mixture: In a 100 mL round-bottom flask, combine this compound (1.24 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (6.16 g, 80 mmol).
-
Solvent and Reflux: Add 20 mL of glacial acetic acid. Attach a reflux condenser and heat the mixture to reflux for 6-8 hours (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto 100 g of crushed ice with stirring. A solid precipitate will form.
-
Neutralization and Isolation: Allow the mixture to stand for 30 minutes. Neutralize carefully by adding an aqueous ammonium hydroxide solution until the pH is ~7-8. Collect the solid product by vacuum filtration.
-
Purification: Wash the precipitate with plenty of water and then with a small amount of cold ethanol. Dry the product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.
-
Characterization: Confirm the structure of the synthesized pyridine derivative using FT-IR (presence of -NH₂ and -CN stretches), ¹H NMR, and mass spectrometry.
Figure 3: Conceptual workflow of the one-pot, four-component synthesis of substituted pyridines.
Application: Biological Evaluation of Synthesized Compounds
The novel compounds synthesized using these protocols can be screened for a variety of biological activities. The structural diversity achieved—chalcones, pyrazolines, and substituted pyridines—targets different potential mechanisms of action.
-
Antimicrobial Activity: Compounds can be tested against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[3]
-
Anticancer Activity: The antiproliferative effects of the synthesized molecules can be evaluated against various human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[8] The MTT or SRB assays are commonly used to determine the IC₅₀ values.[12]
-
Anti-inflammatory Activity: For compounds designed as potential anti-inflammatory agents, in vitro assays for cyclooxygenase (COX-1 and COX-2) enzyme inhibition can be performed to assess their potency and selectivity.[7][13]
Conclusion
This compound is a powerful and cost-effective building block for the synthesis of diverse, drug-like heterocyclic compounds. The protocols detailed herein provide robust and reproducible methods for generating libraries of pyrazolyl-chalcones, pyrazolines, and substituted pyridines. These scaffolds are of significant interest in medicinal chemistry, and the application of these synthetic strategies can accelerate the discovery of novel therapeutic agents.
References
- Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & Mahmoud, A. E. E. D. (2011). Synthesis and in vitro cytotoxic activity of novel pyrazolo [3, 4-d] pyrimidines and related pyrazole hydrazones toward breast adenocarcinoma MCF-7 cell line. Bioorganic & medicinal chemistry, 19(22), 6808-6817.
- Mali, R. K., Jawale, D. V., & Pattan, S. R. (2022).
- El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(5), 1084.
-
Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2019). A Facile Synthesis and Reactions of Some Novel Pyrazole-based Heterocycles. Current Organic Synthesis, 16(3), 405-412. [Link]
- Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. Molecules, 21(11), 1470.
- Ansari, A., & Ali, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 178-185.
-
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 897-906. [Link]
- Mali, R. K., Jawale, D. V., & Pattan, S. R. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Ukrainian Chemistry Journal, 88(5), 3-38.
- Shapi, M., Gutta, V., & Tuszynski, J. A. (2022).
-
Mali, R. K., Jawale, D. V., & Pattan, S. R. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]
- Kumar, V., & Kumar, S. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 3(4), 1-13.
-
Kasiotis, K. M., & Haroutounian, S. A. (2021). Special Issue: Pyrazole and Thiazole Derivatives in Medicinal Chemistry. Molecules. [Link]
- Singh, S. K., & Singh, P. P. (2018). A review on Chemistry and Therapeutic effect of Pyrazole. Ignited Minds Journals.
-
Liang, J., & Zhang, H. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1169-1196. [Link]
-
More, M. S., Kale, S. B., & Karale, B. K. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry, 22(2). [Link]
-
Global Substance Registration System. (n.d.). 1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANONE. [Link]
- Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 40-47.
-
Asif, M., Alghamdi, S., Alshehri, M. M., & Kamal, M. (2023). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. Research Square. [Link]
-
Pham, E. C., Le Thi, T. V., Phan, L. T., & Truong, T. N. (2022). Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives. ResearchGate. [Link]
-
Kumar, R., Sharma, S., & Singh, P. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 1(1), 1-10. [Link]
Sources
- 1. Pyrazole and Thiazole Derivatives in Medicinal Chemistry | Pharmaceuticals | MDPI [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. academicstrive.com [academicstrive.com]
- 8. ijfmr.com [ijfmr.com]
- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. jddtonline.info [jddtonline.info]
The Strategic Role of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone in the Synthesis of Advanced Pyrazole-4-Carboxamide Agrochemicals
Introduction: The Pyrazole Core in Modern Fungicide Design
The pyrazole ring is a cornerstone pharmacophore in the design of modern fungicides, particularly within the highly successful class of succinate dehydrogenase inhibitors (SDHIs).[1] These compounds disrupt the fungal mitochondrial respiratory chain, leading to potent and broad-spectrum disease control.[2][3][4][5] Among the various pyrazole-based scaffolds, pyrazole-4-carboxamides have emerged as a dominant chemical class, exemplified by commercial fungicides such as Bixafen, Penflufen, and Fluxapyroxad.[1][6]
The precursor, 1-(5-Methyl-1H-pyrazol-4-yl)ethanone, represents a key building block for accessing these valuable agrochemicals. Its structure provides the foundational pyrazole core, which can be elaborated through straightforward synthetic transformations to yield the critical pyrazole-4-carboxylic acid intermediate required for the final amide coupling step. This application note provides a detailed technical guide on the synthetic utility of this compound, with a specific focus on the conceptual synthesis of Penflufen, a widely used SDHI fungicide.
Mechanistic Insight: The SDHI Mode of Action
Pyrazole-4-carboxamide fungicides exert their biological effect by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi.[5][7] This enzyme is a crucial component of the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate, thereby halting cellular respiration and ATP production, which is ultimately lethal to the fungus.[5][7] The specificity and high affinity of these interactions are key to their fungicidal efficacy.
Synthetic Pathway from Precursor to Final Product
The transformation of this compound into a high-value agrochemical like Penflufen involves a multi-step synthetic sequence. The following sections outline the key reactions and provide a generalized protocol.
Part 1: Synthesis of the Key Intermediate: 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
The initial steps focus on modifying the pyrazole ring and oxidizing the acetyl group to a carboxylic acid.
Step 1a: N-Methylation of the Pyrazole Ring
The first transformation is the methylation of the pyrazole nitrogen. This is a standard procedure in heterocyclic chemistry, often achieved using an alkylating agent in the presence of a base.
-
Rationale: The N-methyl group is a common feature in many commercial pyrazole fungicides and can influence the molecule's binding affinity to the target enzyme and its physicochemical properties.
Step 1b: Oxidation of the Acetyl Group
The acetyl group at the 4-position of the pyrazole ring is a precursor to the carboxylic acid moiety required for the subsequent amide coupling. A haloform reaction is a classic and efficient method for this transformation.
-
Rationale: The haloform reaction provides a direct route to convert a methyl ketone to a carboxylic acid with one less carbon atom.
Protocol 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
Materials:
-
This compound
-
Methyl iodide
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Sodium hypobromite solution (freshly prepared from bromine and sodium hydroxide)
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
N-Methylation:
-
To a solution of this compound in DMF, add potassium carbonate.
-
Slowly add methyl iodide at room temperature and stir the mixture for 12 hours.[8]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone.
-
-
Oxidation to Carboxylic Acid (Haloform Reaction):
-
Dissolve the crude 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone in a suitable solvent like dioxane or THF.
-
Slowly add a freshly prepared solution of sodium hypobromite at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a reducing agent (e.g., sodium bisulfite solution).
-
Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to yield 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid.
-
Part 2: Synthesis of the Amine Moiety and Final Amide Coupling
The second part of the synthesis involves the preparation of the specific aniline derivative and the final coupling reaction to form the pyrazole-4-carboxamide. For Penflufen, the required amine is 2-(1,3-dimethylbutyl)aniline.
Step 2a: Synthesis of 2-(1,3-dimethylbutyl)aniline
The synthesis of this substituted aniline can be achieved through various organic synthesis routes, often involving Friedel-Crafts alkylation or acylation followed by reduction.
Step 2b: Amide Bond Formation
The final step is the coupling of the pyrazole carboxylic acid with the aniline. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, and then reacting it with the aniline.
-
Rationale: The conversion of the carboxylic acid to an acid chloride significantly increases its electrophilicity, facilitating the nucleophilic attack by the aniline to form a stable amide bond.
Protocol 2: Synthesis of Penflufen
Materials:
-
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride or oxalyl chloride
-
2-(1,3-dimethylbutyl)aniline
-
A suitable base (e.g., triethylamine or pyridine)
-
An inert solvent (e.g., dichloromethane or toluene)
Procedure:
-
Formation of the Acid Chloride:
-
Suspend 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid in an inert solvent like toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride and heat the mixture to reflux until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1,5-Dimethyl-1H-pyrazole-4-carbonyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in an inert solvent such as dichloromethane.
-
In a separate flask, dissolve 2-(1,3-dimethylbutyl)aniline and a base (e.g., triethylamine) in dichloromethane.
-
Slowly add the acid chloride solution to the aniline solution at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain Penflufen.[9]
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |
| This compound | C6H8N2O | 124.14 | Starting Material |
| 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone | C7H10N2O | 138.17 | N-Methylation |
| 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | C6H8N2O2 | 140.14 | Haloform Oxidation |
| Penflufen | C18H25N3O | 300.41 | Amide Coupling |
Visualization of the Synthetic Workflow
Caption: Synthetic pathway from this compound to Penflufen.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of advanced pyrazole-4-carboxamide fungicides. The straightforward synthetic transformations of N-alkylation, oxidation, and amide coupling allow for the efficient construction of complex and commercially relevant agrochemicals. The protocols and workflows detailed in this application note provide a solid foundation for researchers in the agrochemical industry to explore the synthesis of novel SDHI fungicides and to optimize existing synthetic routes. The continued importance of the pyrazole scaffold in fungicide development underscores the significance of understanding the chemistry of its key precursors.
References
-
Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. Pest Manag Sci. 2019 Nov;75(11):2892-2900. [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. J Agric Food Chem. [Link]
-
Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Mol Divers. 2021 Nov;25(4):2379-2388. [Link]
-
Penflufen (Ref: BYF-14182). AERU - University of Hertfordshire. [Link]
-
Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. J Agric Food Chem. 2023 Jun 7. [Link]
-
Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. J Agric Food Chem. [Link]
-
Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. J Agric Food Chem. [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. J Agric Food Chem. 2020 Oct 7;68(40):11169-11178. [Link]
- A process for preparation of bixafen.
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. J Agric Food Chem. [Link]
-
Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Semantic Scholar. [Link]
-
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. 2016 May 13;21(5):630. [Link]
- Preparation method of penflufen metabolite.
-
Comprehensive evaluation of chiral penflufen metabolite (penflufen-3-hydroxy-butyl): Identification, synthesis, enantioseparation, toxicity and enantioselective metabolism. J Hazard Mater. 2022 Jan 15;422:126875. [Link]
-
Penflufen. PubChem. [Link]
-
Penflufen, N-[2-(l,3-dimethylbutyl)phenyl]-5-fluoro-l,3-dimethyl-lH-pyrazole-4-carboxamide. United States Environmental Protection Agency. [Link]
-
Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. ResearchGate. [Link]
- A kind of synthetic method of bixafen.
- Preparation and application of bixafen type derivatives.
- Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
-
1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANONE. gsrs. [Link]
-
1-(5-Hydr-oxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E. [Link]
-
Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. RSC Advances. [Link]
-
PESTICIDES: Synthesis, Activity and Environmental Aspects. ResearchGate. [Link]
- Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
-
2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone. Acta Crystallographica Section E. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
Sources
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters - Google Patents [patents.google.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. CN112174891A - Preparation method of penflufen metabolite - Google Patents [patents.google.com]
- 9. Penflufen (Ref: BYF-14182) [sitem.herts.ac.uk]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-(5-Methyl-1H-pyrazol-4-yl)ethanone Derivatives
Introduction: The Pyrazole Scaffold and the Power of Palladium Catalysis
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and drug discovery.[1][2][3][4] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in numerous FDA-approved drugs, including the anti-inflammatory celecoxib, the anticoagulant apixaban, and the oncology therapeutic crizotinib.[3][4] The metabolic stability of the pyrazole ring and its ability to engage in a variety of intermolecular interactions make it an attractive framework for the design of novel therapeutic agents.[4] The functionalization of the pyrazole core is therefore of paramount importance for generating molecular diversity and exploring structure-activity relationships (SAR) in drug development programs.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering unparalleled efficiency and functional group tolerance for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] For pyrazole derivatives, these reactions provide a powerful toolkit for introducing a wide array of substituents onto the heterocyclic core. This guide focuses on providing detailed application notes and protocols for the palladium-catalyzed functionalization of the 4-position of the 1-(5-Methyl-1H-pyrazol-4-yl)ethanone scaffold, a versatile building block for pharmaceutical and agrochemical research.
While direct C-H functionalization of the pyrazole C4-position is an emerging and powerful strategy,[7][8][9] many robust and widely-used protocols rely on "traditional" cross-coupling of pre-functionalized pyrazoles, typically 4-halopyrazoles.[10] This document will provide detailed protocols for both approaches, offering researchers the flexibility to choose the most suitable method based on substrate availability, desired scale, and targeted complexity. We will delve into the mechanistic underpinnings of these transformations, explaining the rationale behind the choice of catalysts, ligands, and reaction conditions to ensure reproducible and high-yielding results.
PART 1: Synthesis of Key Precursors
To perform many of the subsequent cross-coupling reactions, a halogenated precursor of the title compound is required. The reactivity of halopyrazoles in palladium-catalyzed reactions generally follows the order I > Br > Cl, dictated by the carbon-halogen bond strength.[11] 4-Iodopyrazoles are often the most reactive substrates, allowing for milder reaction conditions.
Protocol 1: Iodination of this compound
This protocol describes the electrophilic iodination at the C4 position of the pyrazole ring. The C4 position of the pyrazole ring is a nucleophilic center, making it susceptible to electrophilic aromatic substitution.[7]
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(4-Iodo-5-methyl-1H-pyrazol-4-yl)ethanone.
PART 2: Palladium-Catalyzed C-C Bond Forming Reactions
A. Suzuki-Miyaura Coupling: Synthesis of 4-Aryl/Vinyl Pyrazoles
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[12] This reaction is widely used for the synthesis of biaryl and vinyl-substituted heterocyclic compounds.
Rationale for Component Selection:
-
Palladium Precatalyst: Pd(OAc)₂ or Pd(PPh₃)₄ are common choices. Pd(OAc)₂ is often used with a phosphine ligand to form the active Pd(0) species in situ.[13]
-
Ligand: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos (Buchwald ligands), are highly effective for coupling nitrogen-containing heterocycles, as they promote reductive elimination and prevent catalyst inhibition by the substrate.[12][14]
-
Base: A base such as K₂CO₃, Cs₂CO₃, or KF is required to activate the organoboron species.[12][15] The choice of base can be critical and is often solvent-dependent.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to facilitate the dissolution of both the organic and inorganic reagents.[15]
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling of 1-(4-Iodo-5-methyl-1H-pyrazol-4-yl)ethanone
Materials:
-
1-(4-Iodo-5-methyl-1H-pyrazol-4-yl)ethanone (from Protocol 1)
-
Aryl- or vinylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Schlenk tube or microwave vial
Procedure:
-
To a Schlenk tube, add 1-(4-Iodo-5-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq), the corresponding boronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 4-aryl/vinyl product.
| Entry | Arylboronic Acid | Product Yield (%) |
| 1 | Phenylboronic acid | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 80-90% |
| 3 | 3-Pyridylboronic acid | 75-85% |
| 4 | Vinylboronic acid pinacol ester | 70-80% |
| Note: Yields are typical and may vary based on specific substrate and reaction scale. |
B. Sonogashira Coupling: Synthesis of 4-Alkynyl Pyrazoles
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes.[16][17] This reaction is exceptionally useful for creating rigid linkers in molecules and for accessing precursors for further transformations.
Rationale for Component Selection:
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ is a classic and effective catalyst for this transformation.[17][18]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically essential for the standard Sonogashira mechanism, as it facilitates the formation of a copper(I) acetylide intermediate.[16] However, pyrazoles can inhibit the catalyst, so copper-free conditions are also an important consideration.[18]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX by-product.[18]
-
Solvent: Anhydrous and degassed solvents like DMF or THF are commonly employed.[18]
Catalytic Cycles: Sonogashira Coupling
Caption: Simplified catalytic cycles for the Sonogashira reaction.
Protocol 3: Copper-Catalyzed Sonogashira Coupling
Materials:
-
1-(4-Iodo-5-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq)
-
Terminal alkyne (1.2-1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask under argon, add 1-(4-Iodo-5-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).
-
Add anhydrous, degassed DMF, followed by Et₃N (2.0 eq).
-
Add the terminal alkyne (1.2 eq) to the mixture via syringe.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C if necessary. Monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the 4-alkynyl pyrazole product.
Troubleshooting: If significant alkyne homocoupling (Glaser coupling) is observed, consider switching to copper-free conditions. This involves using a stronger base (e.g., Cs₂CO₃) and a different ligand system (e.g., a bulky phosphine) in a solvent like DMSO, and often requires slightly higher temperatures.[18]
PART 3: Palladium-Catalyzed C-N Bond Forming Reactions
Buchwald-Hartwig Amination: Synthesis of 4-Amino Pyrazoles
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling amines with aryl halides.[5] This reaction has broad utility in synthesizing anilines and their heterocyclic analogues, which are prevalent in pharmaceuticals.[19][20]
Rationale for Component Selection:
-
Palladium Precatalyst: Pre-formed palladium complexes like Pd₂(dba)₃ or specific precatalysts are often used.[21]
-
Ligand: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., tBuDavePhos, Xantphos) are highly effective.[21] The ligand choice can depend on the nature of the amine; amines with β-hydrogens can undergo β-hydride elimination, leading to lower yields, and may require specific ligand systems to overcome this side reaction.[19][20]
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.
Protocol 4: Buchwald-Hartwig Amination
Materials:
-
1-(4-Bromo-5-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq) (Note: Bromo-derivative is often sufficient and more cost-effective)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
tBuDavePhos (4.4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (2 mol%), tBuDavePhos (4.4 mol%), and NaOtBu (1.4 eq) to a reaction vial.
-
Add the 1-(4-Bromo-5-methyl-1H-pyrazol-4-yl)ethanone (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous, degassed toluene.
-
Seal the vial and heat to 100-110 °C with stirring.
-
Monitor the reaction by LC-MS. After completion, cool to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate and purify by column chromatography to yield the 4-amino pyrazole derivative.
| Entry | Amine | Base | Ligand | Yield (%) |
| 1 | Morpholine | NaOtBu | tBuDavePhos | ~67%[21] |
| 2 | Aniline | NaOtBu | tBuDavePhos | Good |
| 3 | Benzylamine | NaOtBu | tBuDavePhos | Moderate (β-elimination possible)[20] |
| Note: Yields are based on related systems and serve as a general guide.[20][21] |
PART 4: Advanced Strategy: Direct C-H Functionalization
An alternative, more atom-economical approach is the direct C-H functionalization of the pyrazole ring, which avoids the need for pre-halogenation.[7][8][9] The N-heterocyclic core can act as a directing group for the regioselective activation of a C-H bond.[7] For the C4-arylation of a pyrazole, a directing group at the N1 position is often employed to control regioselectivity.
Protocol 5: Conceptual Approach for Direct C4-Arylation
This protocol is a conceptual guide based on established principles of directed C-H functionalization. Optimization would be required for the specific substrate.
Conceptual Workflow:
-
N1-Protection/Directing Group Installation: Protect the N1 position of this compound with a suitable directing group (e.g., a pyridine or an amide group). The N2-lone pair of the pyrazole itself can also direct C-H activation.[7]
-
Palladium-Catalyzed C-H Arylation:
-
Catalyst: Pd(OAc)₂
-
Coupling Partner: Aryl iodide or bromide
-
Oxidant/Additive: Often an additive like Ag₂CO₃ or a persulfate is needed.[10]
-
Solvent: A polar aprotic solvent like DMF or an acid like TFA can be effective.
-
-
Deprotection: Removal of the N1-directing group to yield the final product.
This strategy represents a more advanced and modern approach to pyrazole functionalization, offering a shorter synthetic route.[7][9]
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the this compound scaffold. By selecting the appropriate halogenated precursor and optimizing the catalyst system, researchers can efficiently synthesize a diverse array of 4-substituted pyrazoles through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These protocols provide a solid foundation for chemists in drug discovery and materials science to access novel chemical matter based on this valuable heterocyclic core. The continued development of direct C-H functionalization methods will further enhance the efficiency and elegance of these synthetic routes.
References
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Pyrazoles and Heck Reaction. ResearchGate. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PubMed Central. [Link]
-
Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PubMed Central. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... ResearchGate. [Link]
-
Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Harnessing Pyrazole Derivatives in Click Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the applications of pyrazole derivatives in click chemistry. Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its presence in numerous FDA-approved drugs.[1][2] Its versatile structure allows for a wide range of chemical modifications, making it an ideal candidate for integration into click chemistry workflows.[3][4] Click chemistry, a term coined by Karl Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups.[5] This guide will provide detailed protocols and the scientific rationale behind them, empowering researchers to effectively utilize pyrazole derivatives in their work.
PART 1: CORE DIRECTIVE - A Structured Approach to Pyrazole Click Chemistry
This guide is structured to provide a comprehensive understanding of the topic, from the synthesis of essential building blocks to their application in creating complex molecular architectures. We will delve into two primary types of click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
PART 2: SCIENTIFIC INTEGRITY & LOGIC
Expertise & Experience: The "Why" Behind the "How"
The Power of Pyrazoles in Drug Discovery
The pyrazole nucleus is a cornerstone in the development of therapeutics for a wide range of diseases.[1][2] Its metabolic stability and ability to act as a bioisostere for other chemical groups contribute to its prevalence in successful drug candidates.[1] By employing click chemistry, researchers can rapidly generate libraries of pyrazole-based compounds, accelerating the identification of new drug leads.[6][]
Click Chemistry: A Robust Tool for Molecular Assembly
The CuAAC reaction, in particular, is considered the "cream of the crop" of click reactions.[5] It involves the reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole ring.[8][9] This reaction is highly efficient and specific, proceeding under mild conditions and in a variety of solvents, including water.[5][10]
Trustworthiness: Self-Validating Protocols
The protocols provided herein are designed to be robust and reproducible. Each step is accompanied by an explanation of its purpose, allowing for informed troubleshooting and optimization.
Authoritative Grounding & Comprehensive References
Key claims and protocols are supported by citations to peer-reviewed literature, ensuring the scientific validity of the information presented.
PART 3: VISUALIZATION & FORMATTING
Experimental Protocols
Protocol 1: Synthesis of Azide-Functionalized Pyrazole
This protocol details the conversion of a pyrazole containing a hydroxyl group to an azide, a key component for click chemistry.
Step-by-Step Methodology:
-
Mesylation/Tosylation: The hydroxyl group of the starting pyrazole is converted to a good leaving group (mesylate or tosylate) by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.
-
Causality: This step activates the hydroxyl group for subsequent nucleophilic substitution.
-
-
Azide Substitution: The activated pyrazole is then reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF.
-
Causality: The azide ion displaces the mesylate or tosylate group via an Sₙ2 reaction to form the desired azide-functionalized pyrazole.
-
-
Purification: The product is purified using column chromatography.
-
Characterization: The structure is confirmed by NMR (¹H and ¹³C) and mass spectrometry. The presence of a strong absorption band around 2100 cm⁻¹ in the IR spectrum confirms the presence of the azide group.
Protocol 2: Synthesis of Alkyne-Functionalized Pyrazole
This protocol describes the introduction of a terminal alkyne group onto a pyrazole scaffold.
Step-by-Step Methodology:
-
N-Alkylation: A pyrazole is reacted with an alkylating agent containing a terminal alkyne, such as propargyl bromide, in the presence of a base like potassium carbonate.
-
Causality: The base deprotonates the pyrazole nitrogen, which then acts as a nucleophile to attack the propargyl bromide, forming the N-alkynated product.
-
-
Purification: The product is purified by column chromatography.
-
Characterization: The structure is confirmed by NMR and mass spectrometry. The presence of a characteristic signal for the terminal alkyne proton around 2-3 ppm in the ¹H NMR spectrum is a key indicator of success.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "clicking" of the azide- and alkyne-functionalized pyrazoles.[11]
Step-by-Step Methodology:
-
Reaction Setup: The azide-functionalized pyrazole and the alkyne-functionalized pyrazole are dissolved in a suitable solvent mixture, often t-butanol and water.
-
Catalyst Preparation: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[11][12] A stabilizing ligand, such as TBTA or THPTA, is often added to prevent the oxidation of Cu(I) and improve reaction efficiency.[11][13]
-
Reaction: The catalyst solution is added to the mixture of the azide and alkyne. The reaction is typically stirred at room temperature and is often complete within a few hours.
-
Purification: The resulting pyrazole-triazole hybrid is purified by column chromatography.[14]
-
Characterization: The formation of the triazole ring is confirmed by the appearance of a new signal in the aromatic region of the ¹H NMR spectrum and the disappearance of the azide and alkyne signals in the IR spectrum.
Experimental Workflow for CuAAC
Caption: Workflow for the synthesis of a pyrazole-triazole conjugate via CuAAC.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that is particularly useful for biological applications where the cytotoxicity of copper is a concern.[15][16][] This reaction utilizes a strained cyclooctyne that reacts readily with an azide without the need for a catalyst.[16][18]
Step-by-Step Methodology:
-
Reactant Preparation: The azide-functionalized pyrazole and a strained cyclooctyne (e.g., DBCO, BCN) are dissolved in a biocompatible solvent.
-
Reaction: The reactants are mixed and allowed to react at or near physiological temperature.
-
Analysis: The reaction progress can be monitored by techniques like HPLC or mass spectrometry.
-
Application: For biological labeling, the reaction can be performed directly in a complex biological medium.
Logical Flow of SPAAC
Caption: Key components and conditions for a successful SPAAC reaction.
Data Presentation
Table 1: Comparison of CuAAC and SPAAC
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower (due to copper toxicity) | High |
| Reaction Rate | Generally very fast | Can be slower, dependent on cyclooctyne |
| Reactant Synthesis | Azides and terminal alkynes are relatively simple to synthesize. | Synthesis of strained cyclooctynes can be more complex. |
| Applications | Drug discovery, materials science, bioconjugation (with caution) | Live cell imaging, in vivo applications, bioconjugation |
Applications in Drug Discovery and Beyond
The pyrazole-triazole hybrids synthesized via click chemistry have shown a wide range of biological activities, including anticancer and antibacterial properties.[14][19][20] The triazole linker itself is not just a passive connector; it can participate in hydrogen bonding and other interactions with biological targets, contributing to the overall activity of the molecule.[][21]
References
- Rainey, M. D. Bioorthogonal 4H-pyrazole “click” reagents.
- Rainey, M. D., et al. Bioorthogonal 4H-pyrazole “click” reagents. PMC.
- Padmavathi, V., et al. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry.
- Yan, B., et al. Light-Triggered Click Chemistry. PMC.
- Patel, R. V., et al. Synthesis of new pyrazole-triazole hybrids by click reaction using a green solvent and evaluation of their antitubercular and antibacterial activity.
- van der Veen, J. W., et al. Click-to-Release Reactions for Tertiary Amines and Pyridines.
- Keivanloo, A., et al. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry.
- Li, Y., et al. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
- Brown, A. W., et al. Alkyne [3 + 2] Cycloadditions of Iodosydnones Toward Functionalized 1,3,5-Trisubstituted Pyrazoles. The Journal of Organic Chemistry.
- Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Benchchem.
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUT
- Kumar, R., et al. Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
- Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with p-Ethynylphenylalanine. Benchchem.
- Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
- Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.
- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Benchchem.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience.
- Pyrazole derivative in preclinical study.
- The Significance of Pyrazole Deriv
- Protocols. baseclick GmbH.
- Kumar, A., et al.
- Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles.
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). BOC Sciences.
- Patton, G. C. DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign.
- Singh, P., et al.
- Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
- Codelli, J. A., et al. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)
- An Overview of Recent Advances in Biomedical Applications of Click Chemistry.
- The Use of Click Chemistry in Drug Development Applications.
- Kumar, R., et al. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed.
- Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. SciSpace.
- Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development.
- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode.
- Synthesis of geminal bis- and tristriazoles: Exploration of unconventional azide chemistry.
- Hou, J., et al. The impact of click chemistry in medicinal chemistry. PubMed.
- Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of pl
- Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition.
- Synthesis and Biological Activity Evaluation of Pyrazole–1,2,4–triazole Hybrids: A Computer-aided Docking Studies. OUCI.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. mdpi.com [mdpi.com]
- 8. Light-Triggered Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The impact of click chemistry in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. scielo.br [scielo.br]
- 13. axispharm.com [axispharm.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Biological Activity Evaluation of Pyrazole–1,2,4–triazole Hybrids: A Computer-aided Docking Studies [ouci.dntb.gov.ua]
- 21. researchgate.net [researchgate.net]
Synthesis of Pyrazole-Fused Heterocyclic Systems Utilizing 1-(5-Methyl-1H-pyrazol-4-yl)ethanone: An Application Guide for Researchers
Introduction: The Significance of Pyrazole-Fused Heterocycles in Modern Drug Discovery
Pyrazole-fused heterocyclic systems represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents. Their unique three-dimensional architecture and diverse electronic properties allow for precise interactions with a wide range of biological targets. This has led to their successful application in the development of drugs for oncology, inflammation, infectious diseases, and central nervous system disorders. The strategic functionalization of the pyrazole ring and its fused partner allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making this class of compounds a fertile ground for the discovery of novel therapeutics.
This technical guide provides an in-depth exploration of the synthetic utility of a versatile and readily accessible building block, 1-(5-Methyl-1H-pyrazol-4-yl)ethanone , in the construction of a variety of medicinally relevant pyrazole-fused heterocyclic systems. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices, empowering researchers to leverage this key intermediate in their drug discovery endeavors.
The Strategic Advantage of this compound as a Precursor
The selection of this compound as a starting material is predicated on its inherent reactivity and structural features. The acetyl group at the 4-position serves as a versatile handle for a multitude of chemical transformations, enabling the construction of various fused ring systems. The adjacent methyl group at the 5-position can influence the regioselectivity of certain reactions and provides a point for further structural diversification. The NH proton on the pyrazole ring can also participate in cyclization reactions, further expanding the synthetic possibilities.
This guide will focus on the transformation of the acetyl group into key reactive intermediates, which then serve as the foundation for the synthesis of diverse pyrazole-fused heterocycles, including:
-
Pyrazolo[1,5-a]pyrimidines: Known for their kinase inhibitory and anticancer activities.
-
Pyrazolo[3,4-b]pyridines: A scaffold found in numerous kinase inhibitors and CNS-active agents.[1]
-
Pyrazolo[3,4-d]pyridazines: Investigated for their potential as cardiovascular and anticancer drugs.
-
Pyrazolo[3,4-b]thiophenes: A class of compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties.
Section 1: Synthesis of Pyrazolo[1,5-a]pyrimidines
The construction of the pyrazolo[1,5-a]pyrimidine scaffold from this compound typically involves the initial formation of a β-enaminone intermediate. This is a crucial step that activates the acetyl group for subsequent cyclocondensation with a suitable nitrogen-containing nucleophile.
Mechanistic Rationale: The Enaminone Pathway
The reaction of this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a highly efficient method for the synthesis of the corresponding β-enaminone. DMF-DMA serves as both a reagent and a dehydrating agent, driving the reaction to completion. The resulting enaminone possesses two electrophilic centers and a nucleophilic nitrogen, making it an ideal precursor for pyrimidine ring formation. Subsequent reaction with a compound containing an activated methylene group and an amino group, such as cyanoacetamide or malononitrile, in the presence of a base, leads to the formation of the fused pyrimidine ring.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(5-methyl-1H-pyrazol-4-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the highest purity of your final product.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific challenges that may arise during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing detailed explanations and actionable solutions.
Issue 1: Low Overall Yield
Question: My reaction is consistently resulting in a low yield of the desired this compound. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of pyrazoles, particularly through the common Knorr synthesis pathway involving a 1,3-dicarbonyl compound and hydrazine, can be attributed to several factors.[1] Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The cyclocondensation reaction may not be proceeding to completion.[2]
-
Causality: The reaction of a β-dicarbonyl compound with hydrazine involves a series of equilibria, including the formation of a hydrazone intermediate, followed by cyclization and dehydration.[3] If the reaction conditions are not optimal, these equilibria may not favor the final pyrazole product.
-
Solution:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration. Depending on the specific protocol, this could range from a few hours to overnight. While room temperature can be effective, gentle heating (e.g., to 40-60 °C) can sometimes drive the reaction to completion, although higher temperatures may lead to side product formation.[4]
-
pH Control: The pH of the reaction medium is critical. An acidic catalyst is often employed to facilitate the dehydration step.[2] Acetic acid is a common choice. However, excessively strong acidic conditions can lead to the degradation of starting materials or the product. A systematic optimization of the acid catalyst concentration may be necessary.
-
-
-
Side Reactions: The formation of unwanted byproducts can significantly consume starting materials and reduce the yield of the desired product.
-
Causality: A primary side reaction is the formation of a regioisomer, 1-(3-methyl-1H-pyrazol-4-yl)ethanone. This occurs because the initial nucleophilic attack of hydrazine can happen at either of the two carbonyl carbons of the 1,3-dicarbonyl precursor.
-
Solution:
-
Choice of Hydrazine Source: While hydrazine hydrate is common, using hydrazine hydrochloride can sometimes offer better regioselectivity.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol are frequently used. However, exploring aprotic solvents might alter the reaction kinetics and selectivity.
-
-
-
Suboptimal Work-up and Purification: Product loss during the extraction and purification stages is a common culprit for low isolated yields.
-
Causality: this compound has moderate polarity. During aqueous work-up, some product may remain in the aqueous layer if the extraction is not thorough. Similarly, during chromatographic purification, improper solvent gradient selection can lead to poor separation and product loss.
-
Solution:
-
Extraction: Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and perform multiple extractions (at least 3-4 times) to ensure complete recovery from the aqueous phase.
-
Purification: Column chromatography is a standard purification method. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is recommended. Monitor the fractions carefully using Thin Layer Chromatography (TLC).
-
-
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product shows significant impurities upon analysis (e.g., by NMR or LC-MS). How can I identify and minimize these impurities?
Answer: The presence of impurities is a common challenge. Identifying the nature of the impurity is the first step towards eliminating it.
-
Unreacted Starting Materials:
-
Identification: Compare the NMR or LC-MS data of your product with that of the starting materials (the 1,3-dicarbonyl compound and hydrazine).
-
Solution:
-
Stoichiometry: Ensure the correct stoichiometry of the reactants. A slight excess of one reactant (often the more volatile or easily removed one) can be used to drive the reaction to completion.
-
Reaction Monitoring: Monitor the reaction progress using TLC. The disappearance of the limiting starting material spot is a good indicator of reaction completion.
-
-
-
Regioisomeric Impurity:
-
Identification: The primary regioisomeric impurity is 1-(3-methyl-1H-pyrazol-4-yl)ethanone. While its mass will be identical to the desired product, its NMR spectrum, particularly the chemical shifts of the pyrazole ring proton and the methyl group, will be different.
-
Solution:
-
Reaction Conditions: As mentioned previously, careful control of reaction temperature and pH can influence regioselectivity.
-
Purification: Meticulous column chromatography is often required to separate the two isomers. A shallow solvent gradient and careful fraction collection are crucial.
-
-
-
Pyrazoline Intermediate:
-
Identification: In some cases, the intermediate pyrazoline may not fully oxidize to the pyrazole. This can be identified by mass spectrometry (M+2 peak relative to the product) and NMR (presence of sp3 hybridized CH and CH2 signals in the pyrazole ring region).
-
Solution:
-
Oxidation: If a pyrazoline intermediate is suspected, an oxidative work-up step might be necessary. This can be as simple as stirring the reaction mixture open to the air for an extended period or introducing a mild oxidizing agent.[5]
-
-
Experimental Protocol: A General Synthesis Procedure
This protocol outlines a standard method for the synthesis of this compound.
Materials:
-
3-Acetyl-2,4-pentanedione (or a suitable precursor)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-acetyl-2,4-pentanedione (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Combine the fractions containing the pure product and remove the solvent to obtain this compound as a solid.
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine?
A1: The synthesis of pyrazoles from 1,3-dicarbonyls and hydrazine is known as the Knorr pyrazole synthesis.[1] The mechanism involves the initial nucleophilic attack of a nitrogen atom from hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the remaining carbonyl carbon. The final step is a dehydration of the resulting cyclic intermediate to yield the aromatic pyrazole ring.[3]
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, several other methods exist for the synthesis of substituted pyrazoles. One notable alternative is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[6] For the synthesis of this specific compound, a Vilsmeier-Haack type formylation of a 3,5-dimethylpyrazole followed by oxidation could also be a potential, albeit more complex, route. Multicomponent reactions offer another efficient approach to constructing the pyrazole ring system in a single step from simple starting materials.[5]
Q3: How does the choice of solvent impact the reaction?
A3: The solvent can play a significant role in both the reaction rate and the regioselectivity. Protic solvents like ethanol or acetic acid can participate in proton transfer steps, which are crucial for the catalysis of the condensation and dehydration steps. Aprotic solvents, on the other hand, may favor different reaction pathways and can sometimes lead to improved regioselectivity by minimizing side reactions. The choice of solvent is often determined empirically for a specific set of substrates.
Q4: Can microwave irradiation be used to improve the synthesis?
A4: Microwave-assisted organic synthesis is a well-established technique for accelerating reaction rates. For the Knorr pyrazole synthesis, microwave irradiation can often dramatically reduce the reaction time from hours to minutes and in some cases, can also lead to higher yields and cleaner reactions. This is due to the efficient and uniform heating of the reaction mixture.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting the synthesis of this compound.
References
-
Al-Azmi, A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(9), 2167. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Beilstein Journals. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1146-1193. [Link]
-
Canadian Journal of Chemistry. (1999). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 77(5-6), 939-947. [Link]
-
ResearchGate. (2017). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. [Link]
-
ResearchGate. (2019). Convenient method for synthesis of various fused heterocycles via utility of 4-acetyl-5-methyl-1-phenyl-pyrazole as precursor. [Link]
-
PubMed Central. (2010). 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone. [Link]
-
MDPI. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. [Link]
-
ResearchGate. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
ResearchGate. (2021). Synthesis of 4‐acetyl‐5‐furan/thiophene‐pyrazole derivatives 5a,b. [Link]
-
GSRS. (n.d.). 1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANONE. [Link]
-
PubMed Central. (2012). Synthesis of Chromone-Related Pyrazole Compounds. [Link]
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important pyrazole derivative. Our aim is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Formation of an Isomeric Byproduct
Question: During the synthesis of this compound from a β-dicarbonyl precursor and hydrazine, my final product is a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity of my reaction?
Answer: This is a classic challenge in pyrazole synthesis when using unsymmetrical β-dicarbonyl compounds. The reaction of a substituted hydrazine with a non-symmetrical 1,3-diketone can lead to the formation of a mixture of two pyrazole regioisomers.[1][2][3] The core of the issue lies in which carbonyl group of the diketone is initially attacked by which nitrogen atom of the hydrazine.
Causality of Isomer Formation:
The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. With an unsymmetrical diketone, the initial condensation can occur at either of the two different carbonyl groups, leading to two different hydrazone intermediates, which then cyclize to form the respective pyrazole isomers. The regioselectivity is influenced by the electronic and steric nature of the substituents on the β-dicarbonyl compound and the reaction conditions.
Preventative Measures and Solutions:
-
Choice of Starting Material: The most effective way to avoid isomeric mixtures is to start with a precursor that favors the formation of the desired isomer. For the synthesis of this compound, instead of a simple unsymmetrical diketone, consider using an activated enol ether like ethoxymethylideneacetylacetone. The reaction of ethoxymethylideneacetylacetone with hydrazine hydrate has been reported to yield 1-(3-methyl-1H-pyrazol-4-yl)ethanone, an isomer of your target molecule.[4] This highlights the critical role of the starting material in determining the final product's regiochemistry. To obtain the 5-methyl isomer, a different starting material, such as 3-acetyl-pentane-2,4-dione, would be necessary.
-
Solvent Effects: The choice of solvent can significantly influence the regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in pyrazole formation compared to standard solvents like ethanol.[1]
-
Catalyst and Reaction Conditions: The use of Lewis acid catalysts can activate and stabilize the enol tautomer of β-ketoesters, which can influence the cyclization pathway.[5] Experimenting with different catalysts and reaction temperatures may help in favoring one isomer over the other.
Issue 2: Low Yield and Multiple Byproducts in Direct Acetylation
Question: I am attempting a Friedel-Crafts acetylation of 5-methyl-1H-pyrazole to synthesize this compound, but I am getting a low yield of the desired product along with several other spots on my TLC. What are the likely side reactions?
Answer: Direct acetylation of the pyrazole ring can be challenging due to the electron-rich nature of the heterocycle, which can lead to multiple side reactions. The two main approaches for introducing an acetyl group are Friedel-Crafts acylation and the Vilsmeier-Haack reaction.
Side Reactions in Friedel-Crafts Acylation:
The Friedel-Crafts acylation typically employs a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[6][7] However, for electron-rich heterocycles like pyrazole, this can be problematic.
-
Polysubstitution: The pyrazole ring is activated towards electrophilic substitution, and it can be difficult to stop the reaction at mono-acetylation. This can lead to the formation of di-acetylated or even tri-acetylated products.
-
Complexation and Degradation: The nitrogen atoms in the pyrazole ring are Lewis basic and can form strong complexes with the Lewis acid catalyst. This deactivates the ring and can sometimes lead to the degradation of the starting material or the product under the harsh reaction conditions. For this reason, strenuous catalysts like AlCl₃ are often unsuitable for the acylation of reactive heterocycles.[8]
-
Incorrect Regiochemistry: While the C4 position is generally favored for electrophilic substitution on the pyrazole ring,[9] acylation at other positions, such as the N1 position, can also occur, leading to a mixture of isomers.
Side Reactions in Vilsmeier-Haack Type Acetylation:
The Vilsmeier-Haack reaction is a milder alternative for introducing a formyl or acetyl group onto an electron-rich ring.[10][11][12] The Vilsmeier reagent is a weaker electrophile than the acylium ion generated in the Friedel-Crafts reaction.[13]
-
Formation of Chloroiminium Intermediate: The reaction proceeds through a chloroiminium salt, which then reacts with the pyrazole. Incomplete hydrolysis of the resulting iminium ion intermediate during workup can lead to impurities.
-
Reaction with Solvent: If dimethylformamide (DMF) is used as a solvent with an acetylating agent, formylation can occur as a competing reaction.
Troubleshooting and Optimization:
-
Use Milder Lewis Acids: For Friedel-Crafts acylation, consider using milder Lewis acids such as TiCl₄, SnCl₄, or FeCl₃, which are less likely to cause degradation of the pyrazole ring.[8]
-
Control Stoichiometry and Temperature: Carefully control the stoichiometry of the acetylating agent and the catalyst to minimize polysubstitution. Running the reaction at a lower temperature can also improve selectivity.
-
Alternative Acetylating Agents: Instead of acetyl chloride, acetic anhydride can be used, sometimes with a milder catalyst or under thermal conditions.
-
Optimize Vilsmeier-Haack Conditions: If using a Vilsmeier-Haack approach, ensure anhydrous conditions for the formation of the reagent and perform a careful aqueous workup to ensure complete hydrolysis of the iminium intermediate.
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine
While not the direct synthesis of the target molecule, this protocol for a closely related pyrazole illustrates the fundamental reaction of a β-diketone with hydrazine and highlights key experimental considerations that are relevant to minimizing side reactions in pyrazole synthesis.
Materials:
-
Acetylacetone (pentane-2,4-dione)
-
Hydrazine hydrate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1 equivalent) in ethanol.
-
Slowly add hydrazine hydrate (1 equivalent) to the solution. The addition may be exothermic, so it's advisable to cool the flask in an ice bath during the addition.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the product.
-
Collect the crystalline product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 3,5-dimethylpyrazole.[14][15]
Data Summary
| Precursor | Reagent | Key Side Product(s) | Method to Improve Selectivity | Reference |
| Unsymmetrical β-Diketone | Substituted Hydrazine | Regioisomers | Use of fluorinated solvents (TFE, HFIP) | [1] |
| 5-Methyl-1H-pyrazole | Acetyl Chloride/AlCl₃ | Poly-acetylated pyrazoles, N-acetylated pyrazole | Use of milder Lewis acids (TiCl₄, SnCl₄) | [8] |
Visualizing Reaction Pathways
To better understand the formation of the target molecule and potential side products, the following diagrams illustrate the key reaction pathways.
Caption: Main synthesis route and a common side reaction pathway.
Caption: Desired reaction and side reactions in direct acetylation.
References
- Al-dujaili, A. H., & Al-azzawi, A. M. (2018). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Fluorine Chemistry.
- Baghbanzadeh, M., & Kappe, C. O. (2013). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. European Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Gomaa, M. A.-M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry.
- Kráľová, K., & Imrich, J. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry.
- Kumar, A., & Kumar, R. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- Gomaa, M. A.-M., & Ali, M. M. (2020).
- Fritsky, I. O., Kozłowska, J. Ś.-, & Wörl, S. (2011). 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone. Acta Crystallographica Section E: Structure Reports Online.
- Fokin, V. V., & Sharpless, K. B. (2016). β-Diketones in the synthesis of polycyclic systems containing pyrazole fragments. Russian Chemical Reviews.
- Gomaa, M. A.-M., & Ali, M. M. (2023).
- Abdel-Wahab, B. F., & Mohamed, H. A. (2015). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
-
Organic Chemistry Portal. (n.d.). Pyrazole. Retrieved from [Link]
- Fabron, J., Pastor, R., & Cambon, A. (n.d.). Synthesis and identification of new pyrazole from acetylacetone. Journal of Fluorine Chemistry.
- Heller, S. T., & Natarajan, S. R. (2006). A Rapid and General One-Pot Synthesis of Pyrazoles from 1,3-Diketones and Hydrazines. Organic Letters.
- Singh, P., et al. (2018). The schematic for synthesis of pyrazole derivatives.
- Bhaumik, A. (n.d.). Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. Scribd.
- Rajanna, K. C., & Saiprakash, P. K. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry.
- Cikotiene, I., & Vektariene, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc.
- Patil, P. G. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Shingare, M. S., & Ingle, D. B. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.
- Chauhan, S. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry.
- Shawali, A. S., & Abdelhamid, A. O. (n.d.).
- Majumder, S., & Giri, R. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Organic & Biomolecular Chemistry.
Sources
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aml.iaamonline.org [aml.iaamonline.org]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scribd.com [scribd.com]
- 15. tsijournals.com [tsijournals.com]
Troubleshooting low conversion rates in pyrazole synthesis from diketones
From the Desk of the Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Knorr pyrazole synthesis and related methodologies involving the condensation of 1,3-dicarbonyl compounds with hydrazines. While this reaction is celebrated for its general reliability and high yields, subtle variations in substrate, reagents, or conditions can lead to frustratingly low conversion rates.
This document moves beyond a simple recitation of procedures. It is structured to help you diagnose the root cause of your experimental issues and provide robust, field-tested solutions. We will explore the causality behind each experimental choice, ensuring you not only solve the immediate problem but also gain a deeper understanding of the reaction mechanism.
Section 1: First-Line Diagnostics - Monitoring Your Reaction with TLC
Effective troubleshooting begins with accurate monitoring. Thin-Layer Chromatography (TLC) is the most immediate and informative tool for tracking the progress of your pyrazole synthesis.
Visualizing the Reaction Pathway
A properly developing TLC will show the sequential conversion of starting materials to the final product. An incomplete or stalled reaction will be immediately apparent.
| Component | Expected Relative Rf | Typical Appearance & Notes |
| 1,3-Diketone (Starting Material) | Intermediate to High | Often UV active. A persistent, strong spot indicates a stalled reaction. |
| Hydrazone/Hydroxyl-pyrazoline Intermediate | Low to Intermediate | May appear as a transient spot. Its accumulation suggests a bottleneck in the cyclization/dehydration step. May streak if unstable on silica. |
| Pyrazole (Product) | Highest | Typically the least polar component and should be a well-defined, UV-active spot. |
Protocol 1: Standard TLC Monitoring
-
Eluent Selection: A good starting point is a 70:30 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed to achieve good separation (target Rf of ~0.3-0.4 for the product).
-
Spotting: Co-spot your reaction mixture alongside your starting 1,3-diketone. This direct comparison is crucial for confirming consumption of the starting material.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with iodine can also be effective if the compounds are not strongly UV-active.
Section 2: Troubleshooting Workflow
If your reaction is not proceeding as expected, a systematic approach is key. The following workflow will help you diagnose and address the most common failure modes.
Caption: A logical workflow for troubleshooting pyrazole synthesis.
Section 3: Frequently Asked Questions (FAQs)
Q1: My TLC shows that all my starting diketone is gone, but my isolated yield is very low. What's happening?
Probable Cause: This classic scenario points to the reaction stalling at a water-soluble intermediate or the formation of undesired side products during workup. The most likely culprit is the stable hydroxyl-pyrazoline intermediate, which is formed after the initial condensation and cyclization but before the final dehydration to the aromatic pyrazole.
Causality: The dehydration step is often the rate-limiting step of the Knorr synthesis and is typically acid-catalyzed.[1] Without sufficient activation (either thermal or catalytic), the polar intermediate may remain in the aqueous phase during extraction, leading to significant yield loss.
Solutions:
-
Force the Dehydration: After the main reaction time, add a catalytic amount of a strong acid like concentrated HCl and stir for an additional 30-60 minutes. This will often drive the conversion to the final, less polar pyrazole.[2]
-
Optimize Your Workup: Ensure your extraction pH is appropriate. If your pyrazole is basic, you may need to basify the aqueous layer to ensure it partitions into the organic phase. Conversely, acidic impurities can be removed with a basic wash.
-
Consider the Solvent: Aprotic dipolar solvents (e.g., DMAc, DMF) have been shown to accelerate the dehydration steps compared to protic solvents like ethanol.[2]
Q2: My reaction with an unsymmetrical diketone gives a mixture of products that are impossible to separate. How can I improve regioselectivity?
Probable Cause: The reaction is proceeding down both possible pathways, with the hydrazine attacking each carbonyl group at a similar rate. This results in the formation of two distinct pyrazole regioisomers.
Causality: The regioselectivity is a delicate balance of steric and electronic factors. The most nucleophilic nitrogen of the hydrazine will preferentially attack the most electrophilic (and sterically accessible) carbonyl carbon of the diketone.[2]
Solutions:
-
Solvent Choice is Critical: This is the most powerful tool for controlling regioselectivity. Switching from a protic solvent like ethanol to an aprotic dipolar solvent like N,N-dimethylacetamide (DMAc) can dramatically favor the formation of one isomer over the other.[2]
-
Temperature Modification: Lowering the reaction temperature can sometimes increase the kinetic preference for one reaction pathway, improving the isomeric ratio.
-
pH Control: The electrophilicity of the carbonyls can be influenced by pH. A systematic screening of acidic catalysts (e.g., acetic acid, p-TsOH, HCl) may reveal conditions that favor one isomer.
Q3: The reaction looks messy, with multiple spots and streaking on the TLC plate. Where do I start?
Probable Cause: This often indicates either decomposition of the starting materials or the product, or the formation of multiple unstable side products.
Causality:
-
Hydrazine Instability: Hydrazine hydrate can degrade over time, especially if not stored properly.[3]
-
Diketone Degradation: 1,3-diketones can be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures.
-
Hydrazone Formation: Incomplete cyclization can lead to the formation of hydrazones, which may be unstable on silica gel, causing streaking.[4]
Solutions:
-
Verify Reagent Quality: Use freshly opened or properly stored hydrazine hydrate.[3][5] If your 1,3-diketone is old or discolored, consider purifying it by distillation or recrystallization before use.
-
Milder Conditions: Reduce the reaction temperature. If using a strong acid or base, reduce its concentration or switch to a milder catalyst.
-
Inert Atmosphere: If you suspect oxidative degradation, run the reaction under a nitrogen or argon atmosphere.
Section 4: Advanced Troubleshooting & Purification
Problem: My pyrazole product is an oil or fails to crystallize.
Solution: Purification via column chromatography is the next logical step. However, pyrazoles can be challenging due to their basicity.
Protocol 2: Column Chromatography of Basic Pyrazoles
-
Stationary Phase: Standard silica gel is often sufficient.
-
Eluent System: Begin with a low-polarity system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Tailing/Streaking Mitigation: Pyrazoles often streak on silica due to interaction with acidic silanol groups. To prevent this, deactivate the silica by adding 0.5-1% triethylamine (Et₃N) to your eluent system.[6] This will neutralize the acidic sites and lead to sharper, more symmetrical peaks.
-
Alternative Stationary Phases: If streaking persists, consider using neutral alumina as your stationary phase.[6]
Problem: My solid product is still impure after initial filtration.
Solution: Recrystallization is a powerful technique for purifying solid pyrazoles.
Protocol 3: Recrystallization
-
Solvent Screening: The ideal solvent is one in which your pyrazole is sparingly soluble at room temperature but highly soluble when hot. Common and effective solvent pairs include:
-
Ethanol / Water[6]
-
Ethyl Acetate / Hexanes
-
Dichloromethane / Hexanes
-
-
Procedure: a. Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol). b. While hot, add the "bad" solvent (e.g., water) dropwise until you see persistent cloudiness. c. Add a few more drops of the hot "good" solvent to redissolve the solid. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration.
Section 5: Understanding the Core Mechanism
A firm grasp of the reaction mechanism is essential for rational troubleshooting. The Knorr synthesis proceeds through two key phases: initial condensation to form an intermediate, followed by acid-catalyzed dehydration.
Caption: The Knorr Pyrazole Synthesis Mechanism. (Note: Images are placeholders)
This mechanism highlights the critical, often rate-limiting, dehydration of the hydroxyl-pyrazoline intermediate, which is facilitated by an acid catalyst.[7]
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. Available at: [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. Available at: [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available at: [Link]
-
Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts. DergiPark. Available at: [Link]
-
Synthesis of novel pyrazole derivatives from diaryl 1,3-diketones (Part-II). ResearchGate. Available at: [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
-
hydrazine hydrate. Organic Syntheses Procedure. Available at: [Link]
-
Advice on working up a reaction using hydrazine hydrate as a solvent? Reddit. Available at: [Link]
-
Common Applications and Maintenance of Hydrazine Hydrate. Eastchem. Available at: [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]
-
Hydrazine. Wikipedia. Available at: [Link]
- Method for purifying pyrazoles. Google Patents.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
(PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Purification of Amino-Pyrazoles. Reddit. Available at: [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Ipab.org. Available at: [Link]
Sources
- 1. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Applications and Maintenance of Hydrazine Hydrate - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Identification of Impurities in Crude 1-(5-Methyl-1H-pyrazol-4-yl)ethanone
Welcome to the technical support center for the analysis of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities encountered during their experimental work. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges in the purification and analysis of this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The purity of this intermediate is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[3][4] Impurities can arise from starting materials, by-products of the synthesis, or degradation products.[5] This guide will provide a structured approach to identifying and characterizing these impurities using modern analytical techniques.
Troubleshooting Guide: Common Issues in Impurity Analysis
This section addresses common problems encountered during the analysis of crude this compound.
Issue 1: Unresolved or Tailing Peaks in HPLC Analysis
Question: My HPLC chromatogram shows poor peak shape, specifically tailing and a lack of resolution between the main peak and impurities. What could be the cause and how can I fix it?
Answer:
Poor peak shape in HPLC is a frequent issue that can stem from several factors.[6][7] For heterocyclic compounds like pyrazoles, interactions with the stationary phase and mobile phase composition are critical.[8]
Causality and Solution:
-
Mobile Phase pH: The pyrazole ring contains nitrogen atoms that can be protonated under acidic conditions, leading to peak tailing.[8]
-
Troubleshooting Step: Adjust the pH of the mobile phase. A slightly basic or neutral pH may improve peak shape. For Mass-Spec (MS) compatible methods, formic acid can be used instead of phosphoric acid.[9]
-
-
Inappropriate Column Choice: The choice of stationary phase is crucial for good separation.[6]
-
Troubleshooting Step: Utilize a column specifically designed for the analysis of basic compounds. A C18 column is a common starting point for reverse-phase HPLC.[10]
-
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing.[7]
-
Troubleshooting Step: Reduce the sample concentration or injection volume.
-
-
Column Degradation: Over time, columns can degrade, leading to poor performance.[7]
-
Troubleshooting Step: Flush the column with a strong solvent or replace it if necessary.[11]
-
Experimental Protocol: HPLC Method Optimization
| Parameter | Initial Condition | Optimized Condition |
| Column | Standard C18, 4.6 x 150 mm, 5 µm | C18 for basic compounds, 4.6 x 150 mm, 3 µm |
| Mobile Phase | Acetonitrile:Water (50:50) with 0.1% Phosphoric Acid | Acetonitrile:Water (gradient) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 5 µL |
A reverse-phase (RP) HPLC method with a mobile phase of acetonitrile (MeCN) and water is a common approach for analyzing 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone.[9]
Issue 2: Identification of Unknown Peaks by GC-MS
Question: I have several unknown peaks in my GC-MS analysis of the crude product. How can I identify these impurities?
Answer:
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile impurities.[12] The fragmentation patterns of pyrazole derivatives in the mass spectrometer can provide valuable structural information.[13]
Causality and Solution:
-
Starting Material Impurities: Impurities in the starting materials can carry through the synthesis.
-
Troubleshooting Step: Analyze all starting materials by GC-MS to identify any potential carry-over impurities.
-
-
Side-Reaction Products: The synthesis of pyrazoles can lead to the formation of isomeric by-products.[2]
-
Degradation Products: The compound may degrade under certain conditions (e.g., high temperature in the GC inlet).
-
Troubleshooting Step: Lower the GC inlet temperature and observe if the impurity profile changes.
-
Experimental Workflow: Impurity Identification
Caption: Workflow for GC-MS based impurity identification.
Issue 3: Distinguishing Between Isomeric Impurities using NMR
Question: I suspect the presence of an isomeric impurity, but the mass spectra are very similar. Can NMR spectroscopy help distinguish between them?
Answer:
Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent technique for distinguishing between isomers.[16] Specifically, ¹H and ¹³C NMR can provide detailed information about the connectivity of atoms in a molecule.[17][18]
Causality and Solution:
-
Regioisomers: The synthesis of substituted pyrazoles can often lead to the formation of regioisomers. For this compound, a potential regioisomeric impurity is 1-(3-Methyl-1H-pyrazol-4-yl)ethanone.
-
Troubleshooting Step: Carefully analyze the chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra. The position of the methyl group on the pyrazole ring will significantly influence the chemical shifts of the ring protons and carbons.[16]
-
-
Tautomers: NH-pyrazoles can exist as tautomers.[16] While tautomerism is often rapid on the NMR timescale, in some cases, distinct signals for each tautomer can be observed, especially at low temperatures.[19]
-
Troubleshooting Step: Acquire NMR spectra at different temperatures to investigate the possibility of tautomerism.
-
Data Presentation: Expected ¹³C NMR Chemical Shifts for Pyrazole Isomers
| Carbon Position | This compound (Expected δ) | 1-(3-Methyl-1H-pyrazol-4-yl)ethanone (Expected δ) |
| C3 | ~140 ppm | ~150 ppm |
| C4 | ~115 ppm | ~115 ppm |
| C5 | ~150 ppm | ~140 ppm |
| CH₃ (ring) | ~13 ppm | ~10 ppm |
| C=O | ~195 ppm | ~195 ppm |
| CH₃ (acetyl) | ~27 ppm | ~27 ppm |
Note: These are approximate chemical shifts and can vary depending on the solvent and other experimental conditions. These values are based on general knowledge of pyrazole chemistry.[16]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude this compound?
A1: Common impurities can be categorized as:
-
Organic Impurities: Arising from starting materials, by-products, intermediates, and degradation products.[5]
-
Inorganic Impurities: Such as residual metals from catalysts.
-
Residual Solvents: Volatile organic compounds used during the synthesis.[5]
Q2: How can I quantify the impurities once they are identified?
A2: Once impurities are identified and ideally isolated or synthesized, they can be quantified using a validated HPLC method with a UV detector or a mass spectrometer.[5][10] A calibration curve should be generated for each impurity using a reference standard of known concentration.
Q3: What regulatory guidelines should I be aware of for impurity profiling?
A3: The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (Q3A) and new drug products (Q3B). These guidelines outline the thresholds for reporting, identifying, and qualifying impurities.[3]
Q4: Are there any specific safety precautions I should take when handling pyrazole derivatives?
A4: Yes, as with any chemical, it is important to handle pyrazole derivatives with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.
Conclusion
The identification and control of impurities in pharmaceutical intermediates like this compound is a critical aspect of drug development.[3] A systematic approach utilizing a combination of analytical techniques such as HPLC, GC-MS, and NMR is essential for thorough characterization.[5][12] This guide provides a framework for troubleshooting common analytical challenges and serves as a resource for ensuring the quality and safety of the final pharmaceutical product.
References
- SIELC Technologies. (2018, February 16). 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one.
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- Biosynth. (n.d.). This compound | 105224-04-2 | FEA22404.
- Chow, W., Chang, J. S., & Wong, J. (2025, August 9). Qualitative Analysis of the Main Impurities in Pyraclostrobin by UPLC-HR-MS/MS.
- Chromatography Today. (n.d.). Solving Common Errors in HPLC.
- ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value.
- Wiley Online Library. (2016, January 22). The 1H NMR spectrum of pyrazole in a nematic phase.
- Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
- PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- alwsci. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
- PubMed Central. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.
- ResearchGate. (2025, December 12). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
- Peyre, J. P., & Reynier, M. (1969). [Separation, identification and determination of the pyrazole and of some 4-substituted derivatives]. Annales Pharmaceutiques Francaises, 27(12), 749–752.
-
International Journal of ChemTech Applications. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
- Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
- More, M. S., Kale, S. B., & Karale, B. K. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry, 22(2).
- SynThink. (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
- Separation Science. (2024, March 7). The Expert's Guide to Pharmaceutical Impurity Analysis.
- ResearchGate. (n.d.). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity.
- SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions.
- Manufacturing Chemist. (2024, March 27). The expert's guide to pharmaceutical impurity analysis.
- PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- University of Pretoria. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- Pharmaceutical Outsourcing. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- GSRS. (n.d.). 1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANONE.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- CAS Common Chemistry. (n.d.). 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone.
- Mol-Instincts. (n.d.). 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone Properties vs Pressure.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. welch-us.com [welch-us.com]
- 9. 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | SIELC Technologies [sielc.com]
- 10. ijcpa.in [ijcpa.in]
- 11. medikamenterqs.com [medikamenterqs.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. repository.up.ac.za [repository.up.ac.za]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]
Optimizing reaction conditions for the acylation of 5-methylpyrazole
Welcome to the technical support center for the acylation of 5-methylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common synthetic transformation. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Core Concepts: The Challenge of Regioselectivity
The acylation of 5-methylpyrazole presents a classic regioselectivity challenge. The pyrazole ring contains two nitrogen atoms, N1 and N2, both of which are nucleophilic and can be acylated. The key to a successful synthesis lies in controlling which nitrogen atom reacts.
-
N1 Position (The Hindered Nitrogen): This nitrogen is adjacent to the C5-methyl group. Acylation at this site is sterically more demanding.
-
N2 Position (The "Unreactive" Nitrogen): While N2 has a non-Hückel lone pair and is generally more reactive towards electrophiles in unsubstituted pyrazole, the adjacent N1-H makes the pyrazole anion the key reactive species in many cases.[1] The N2 position is less sterically hindered than the N1 position in 5-methylpyrazole.
The outcome of the reaction is a delicate balance between two competing pathways, often governed by kinetic versus thermodynamic control.[2]
-
Kinetic Control: This regime favors the product that is formed fastest. Typically, reactions run at low temperatures are under kinetic control. The transition state leading to the kinetic product has a lower activation energy.[3] For 5-methylpyrazole, acylation at the less hindered N2 position is often the kinetically favored pathway.
-
Thermodynamic Control: This regime favors the most stable product. Reactions run at higher temperatures, for longer durations, or under conditions that allow for equilibrium between products are under thermodynamic control.[2][3] The thermodynamic product is the one with the lowest overall Gibbs free energy. The relative stability of the N1- vs. N2-acylated product can depend on factors like resonance stabilization and steric strain.
Reaction Mechanism: N1 vs. N2 Acylation
Caption: Kinetic vs. Thermodynamic pathways for the acylation of 5-methylpyrazole.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q: My reaction yield is very low or the reaction is not proceeding. What are the common causes?
A: Low conversion is a frequent problem that can often be traced back to fundamental reaction parameters.[4] A systematic approach is the best way to identify the issue.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for diagnosing low reaction yields.
-
Purity of Starting Materials: Impurities can halt a reaction or cause side products.[5] The acylating agent (acyl chloride or anhydride) is particularly susceptible to hydrolysis. Ensure it is fresh or has been properly stored. 5-methylpyrazole can be hygroscopic; drying it before use may be necessary.
-
Reaction Conditions:
-
Base: The reaction often requires a base to deprotonate the pyrazole N-H, significantly increasing its nucleophilicity. In the absence of a base, the reaction may be extremely slow.
-
Temperature: While some acylations proceed at room temperature, others may require gentle heating to overcome the activation energy barrier.
-
Solvent: Ensure you are using an anhydrous aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).
-
Q: I am getting a mixture of N1 and N2-acylated products. How can I improve selectivity?
A: This is the central challenge. Selectivity is controlled by manipulating the reaction conditions to favor either the kinetic or thermodynamic pathway.
To Favor the N1-Acylated Product (Thermodynamic Control): The goal is to allow the reaction to reach thermodynamic equilibrium, where the more stable product dominates.
-
Increase Temperature: Run the reaction at a higher temperature (e.g., refluxing THF or toluene). This provides the energy needed to overcome the reverse activation barrier, allowing the kinetic (N2) product to revert to the starting materials and eventually form the more stable thermodynamic (N1) product.[3]
-
Use a Stronger, Hindered Base: Using a base like sodium hydride (NaH) to fully deprotonate the pyrazole creates the pyrazolate anion. The subsequent acylation may show different selectivity.
-
Prolong Reaction Time: Allow the reaction to stir for an extended period (e.g., 12-24 hours) at an elevated temperature to ensure equilibrium is reached.
To Favor the N2-Acylated Product (Kinetic Control): The goal is to form the product that is generated fastest and prevent it from equilibrating.
-
Lower the Temperature: Perform the reaction at low temperatures (e.g., 0 °C or -78 °C). This ensures that once a product is formed, it lacks the energy to revert to the intermediate.[3]
-
Slow Addition: Add the acylating agent dropwise to a solution of the pyrazole and base at low temperature. This keeps the concentration of the electrophile low and favors the fastest reaction pathway.
-
Choice of Solvent: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in some pyrazole syntheses, and could be explored.
Q: I am having difficulty separating the N1 and N2 isomers. What are my options?
A: Isomer separation can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method. Experiment with different solvent systems. A shallow gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) often provides the best separation.
-
Crystallization: If one of the isomers is a solid and can be selectively crystallized from a suitable solvent system, this can be a highly effective purification method.
-
Acid Salt Formation: Pyrazoles are basic and can form salts with acids.[6] It is sometimes possible to selectively precipitate one isomer as an acid addition salt (e.g., with HCl or H2SO4), which can then be isolated by filtration and neutralized to recover the pure product.[7]
Frequently Asked Questions (FAQs)
Q: Which acylating agent should I use: an acyl chloride or an anhydride? A: Both are effective, but they have different reactivity profiles.
-
Acyl Chlorides (R-COCl): Generally more reactive than anhydrides. They react faster and often at lower temperatures. However, they produce HCl as a byproduct, which must be scavenged by a base (like triethylamine or pyridine) to prevent side reactions.
-
Acid Anhydrides ((R-CO)₂O): Less reactive and may require heating or a catalyst.[8] They produce a carboxylic acid byproduct, which is less corrosive than HCl but still necessitates the use of a base. Anhydrides are often preferred for larger-scale reactions as they are less sensitive to moisture.
Q: What is the best base to use for the acylation? A: The choice of base is critical and can influence both the reaction rate and selectivity.
| Base | Type | Typical pKaH | Notes |
| Triethylamine (TEA) | Tertiary Amine | ~10.7 | Common, inexpensive, non-nucleophilic HCl scavenger. |
| Pyridine | Aromatic Amine | ~5.2 | Weaker base, can also act as a nucleophilic catalyst. |
| DIPEA | Hindered Amine | ~11.0 | More sterically hindered than TEA, useful if amine-related side reactions are an issue. |
| Sodium Hydride (NaH) | Ionic Hydride | ~36 | Very strong, non-nucleophilic base. Irreversibly deprotonates the pyrazole. Use in an anhydrous solvent like THF or DMF. Requires careful handling. |
Q: How can I confirm the structure of my product and determine if I have the N1 or N2 isomer? A: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method.
-
¹H NMR: The key is to look at the chemical shift of the pyrazole ring protons (H3 and H4) and the C5-methyl protons. Acylation at N1 will cause a more significant downfield shift for the C5-methyl group due to the anisotropic effect of the nearby carbonyl group.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment can show through-space correlations. For the N1-acylated isomer, a correlation would be expected between the protons of the acyl group and the C5-methyl protons. For the N2-isomer, a correlation would be seen between the acyl group protons and the H3 proton of the pyrazole ring.[9]
Experimental Protocols
Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acylating agents and strong bases are corrosive and/or reactive and must be handled with care.
Protocol 1: General Procedure for N-Acylation (Kinetic Conditions)
Experimental Workflow
Caption: A typical workflow for the acylation of 5-methylpyrazole.
-
Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methylpyrazole (1.0 eq.). Dissolve it in an anhydrous aprotic solvent (e.g., DCM or THF, ~0.2 M concentration).
-
Base Addition: Add a suitable base, such as triethylamine (1.2 eq.).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Acylating Agent Addition: Dissolve the acylating agent (e.g., acyl chloride, 1.1 eq.) in a small amount of the anhydrous solvent. Add this solution dropwise to the cooled pyrazole solution over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
-
Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available from: [Link]
-
Xiao, Y., Wu, X., Teng, J., Sun, S., Yu, J. T., & Cheng, J. (2018). Copper-catalyzed acylation of pyrazolones with aldehydes to afford 4-acylpyrazolones. Organic & Biomolecular Chemistry, 16(43), 8344-8351. Available from: [Link]
-
A mechanism of pyrazole forming reaction. ResearchGate. Available from: [Link]
-
Thompson, R. E., et al. (2014). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available from: [Link]
-
Khalil, A. K., Hassan, M. A., Mohamed, M. M., & El-Sayed, A. M. (2006). Phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles. Indian Journal of Chemistry - Section B, 45B(11), 2485-2490. Available from: [Link]
-
Synthesis of Pyrazole. Slideshare. Available from: [Link]
-
Catalytic C–H Allylation and Benzylation of Pyrazoles. ResearchGate. Available from: [Link]
-
Antipin, I. S., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC. Available from: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. Available from: [Link]
-
Antipin, I. S., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PubMed. Available from: [Link]
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. Available from: [Link]
-
N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PubMed Central. Available from: [Link]
-
Phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles. ResearchGate. Available from: [Link]
-
Waldo, J. P., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PubMed Central. Available from: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available from: [Link]
-
Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. PMC. Available from: [Link]
-
3,5-dimethylpyrazole. Organic Syntheses Procedure. Available from: [Link]
-
Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. ResearchGate. Available from: [Link]
-
Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available from: [Link]
-
Dawood, K. M., Farag, A. M., & Kandeel, Z. E. S. A. (2005). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]
-
Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. ChemRxiv. Available from: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Acaricides. ACS Publications. Available from: [Link]
- Method for purifying pyrazoles. Google Patents.
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available from: [Link]
-
Applicability of Halogen Substituted 4-Acyl-5-Pyrazolones to the Solvent Extraction of Metals. Kyoto University Research Information Repository. Available from: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available from: [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation. ResearchGate. Available from: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available from: [Link]
-
O‐Acylation of 3‐Methylpyrazol‐5‐ones with Acylisothiocyanates. ResearchGate. Available from: [Link]
-
Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. Semantic Scholar. Available from: [Link]
-
ACYLATION OF PYRAZOLE CONTAINING POLYMERS. Baidu Patents. Available from: [Link]
-
Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. ResearchGate. Available from: [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jackwestin.com [jackwestin.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. rsc.org [rsc.org]
Removal of unreacted starting materials from 1-(5-Methyl-1H-pyrazol-4-yl)ethanone
Technical Support Center: Purification of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone
Welcome to the dedicated support center for handling the purification of this compound. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this target molecule from unreacted starting materials. Here, we will address common issues with practical, field-tested solutions grounded in robust chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial workup leaves a complex mixture. What are the likely unreacted starting materials I need to remove?
A1: The synthesis of this compound typically involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. The most common unreacted starting materials you will likely encounter are:
-
Hydrazine or Hydrazine Derivatives (e.g., Hydrazine Hydrate, Methylhydrazine): These are basic, highly polar, and often water-soluble.
-
1,3-Dicarbonyl Compound (e.g., Acetylacetone or its derivatives): These are typically acidic due to the enolizable protons and will exhibit moderate polarity.
Understanding the distinct properties of your starting materials versus your product is the cornerstone of an effective purification strategy. Your product, this compound, is a heterocyclic ketone with a moderately polar nature and weak basicity due to the pyrazole ring.
Q2: I'm struggling with separating the product from the unreacted 1,3-dicarbonyl starting material. What's the most effective method?
A2: The key to this separation lies in the difference in acidity between the 1,3-dicarbonyl compound and your pyrazole product. The dicarbonyl is significantly more acidic and can be deprotonated with a mild base, converting it into a water-soluble salt.
Recommended Protocol: Liquid-Liquid Extraction with a Mild Base
This protocol leverages the acidic nature of the 1,3-dicarbonyl to selectively move it into an aqueous layer, leaving your desired product in the organic phase.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash (Base): Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃). The mild base will deprotonate the acidic 1,3-dicarbonyl, forming a salt that is soluble in the aqueous layer.
-
Separation: Gently shake the funnel, allowing the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the aqueous wash 1-2 more times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of the acidic starting material.
Causality Explained: The pKa of the α-protons of a typical 1,3-dicarbonyl like acetylacetone is around 9, making it readily deprotonated by a base like sodium bicarbonate. Your pyrazole product is significantly less acidic, and the pyrazole ring itself has a basic character, preventing it from being extracted into the aqueous basic solution.
Workflow Diagram: Acidic Impurity Removal
Caption: Workflow for removing acidic 1,3-dicarbonyl impurities.
Q3: After removing the acidic impurities, I still see traces of hydrazine. How can I get rid of it?
A3: Hydrazine and its simple derivatives are basic and highly polar. These properties make them amenable to removal via an acidic wash during your liquid-liquid extraction sequence.
Recommended Protocol: Acidic Wash
This step should be performed after the basic wash to avoid neutralizing your base.
Step-by-Step Methodology:
-
Starting Point: Use the organic layer obtained after the basic wash (from Q2).
-
Acidic Wash: In the separatory funnel, wash the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl). The acid will protonate the basic hydrazine, forming a water-soluble ammonium-type salt.
-
Separation: Allow the layers to separate and drain the lower aqueous layer containing the hydrazine salt.
-
Repeat: Repeat the acidic wash if necessary (e.g., if the initial hydrazine concentration was very high).
-
Neutralization and Final Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a brine wash.
-
Drying and Concentration: Proceed with drying the organic layer and concentrating the solvent as described previously.
Trustworthiness of the Protocol: This is a standard and highly effective acid-base extraction technique. By converting the basic impurity into a salt, you drastically alter its solubility, making the separation clean and efficient.
Workflow Diagram: Basic Impurity Removal
Caption: Workflow for removing basic hydrazine impurities.
Q4: My product is still not pure enough after extraction. What are my options for final purification?
A4: If impurities persist after a thorough extraction workflow, chromatography or recrystallization are the definitive next steps. The choice between them depends on the physical state of your product and the nature of the remaining impurities.
| Technique | Best For | Principle of Separation | Considerations |
| Recrystallization | Crystalline solids with thermally stable properties. | Difference in solubility of the product and impurities in a chosen solvent at different temperatures. | Requires finding a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. |
| Column Chromatography | Oils or solids; separation of compounds with close polarities. | Differential adsorption of components onto a stationary phase (e.g., silica gel) as a mobile phase flows through. | More labor-intensive and requires solvent optimization (TLC), but offers very high resolution. |
Expert Recommendation:
Start with recrystallization if your product is a solid. It is often faster and more scalable. If that fails or your product is an oil, proceed with column chromatography. A common solvent system for column chromatography of moderately polar compounds like your product is a mixture of hexanes and ethyl acetate.
References
Technical Support Center: Stability and Handling of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone
Welcome to the technical support center for 1-(5-Methyl-1H-pyrazol-4-yl)ethanone (CAS No: 105224-04-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions regarding the stability and handling of this versatile building block.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its pyrazole core, coupled with a reactive acetyl group, makes it a valuable synthon. However, understanding its stability under various reaction conditions is crucial to ensure high yields, purity, and reproducibility in your synthetic campaigns. This guide provides a comprehensive overview of its stability profile and practical advice for its use.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A1: this compound is a solid at room temperature and should be stored in a cool, dry place, tightly sealed to prevent moisture absorption and degradation. Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize potential oxidative degradation.
Q2: Is the compound sensitive to light?
A2: While there is no specific data indicating significant light sensitivity, as a general good laboratory practice for complex organic molecules, it is advisable to store it in an amber vial or in a dark location to prevent any potential photochemical reactions.
Troubleshooting Guide: Stability Under Reaction Conditions
This section addresses common issues encountered during reactions involving this compound, categorized by reaction conditions.
Acidic Conditions
Q3: I am observing low yields or decomposition of my starting material in a reaction carried out in strong acid. What is happening?
A3: The pyrazole ring is generally stable to acidic conditions. However, the acetyl group is susceptible to hydrolysis under strong acidic conditions, especially in the presence of water and heat. This is a reversible reaction that can lead to the formation of 5-methyl-1H-pyrazole-4-carboxylic acid and acetic acid.
-
Causality: The carbonyl oxygen of the acetyl group can be protonated by a strong acid, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by water, leading to hydrolysis.[1]
-
Troubleshooting:
-
Use milder acidic conditions: If possible, switch to a weaker acid or use a non-aqueous acidic environment.
-
Control temperature: Perform the reaction at the lowest possible temperature to minimize the rate of hydrolysis.
-
Limit water content: Use anhydrous solvents and reagents to reduce the availability of water for hydrolysis.
-
Experimental Protocol: Assessing Stability to Acidic Conditions
-
Dissolve this compound in a solution of 1N HCl in 50% aqueous methanol.
-
Stir the solution at room temperature and at 50°C, taking aliquots at regular intervals (e.g., 1, 4, 8, and 24 hours).
-
Quench the reaction by neutralizing with a suitable base (e.g., NaHCO₃).
-
Analyze the samples by HPLC or LC-MS to monitor the disappearance of the starting material and the appearance of any degradation products.
Basic Conditions
Q4: My reaction under basic conditions is not clean, and I am seeing multiple byproducts. What are the potential side reactions?
A4: this compound is susceptible to several base-catalyzed reactions.
-
Hydrolysis: Similar to acidic conditions, the acetyl group can be hydrolyzed under basic conditions. This reaction, known as saponification, is irreversible and leads to the formation of the corresponding carboxylate salt.[2]
-
Haloform Reaction: In the presence of a base and a halogen (Cl₂, Br₂, I₂), methyl ketones like this compound can undergo the haloform reaction to yield a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform).[3] This is a common side reaction if you are performing a halogenation on another part of the molecule in the presence of a base.
-
Aldol Condensation: The methyl group of the acetyl moiety has acidic protons that can be abstracted by a strong base to form an enolate. This enolate can then react with another molecule of the ketone or other electrophiles present in the reaction mixture, leading to aldol condensation products.
Troubleshooting:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if you need to deprotonate the pyrazole N-H without affecting the acetyl group.
-
Temperature Control: Keep the reaction temperature as low as possible to minimize side reactions.
-
Protecting Groups: If the N-H proton is the desired site of reaction, consider protecting the acetyl group, for example, as a ketal, which is stable to basic conditions.
dot
Caption: Mechanisms of acid- and base-catalyzed hydrolysis of the acetyl group.
Oxidative and Reductive Conditions
Q5: Can I selectively reduce the acetyl group without affecting the pyrazole ring?
A5: Yes, the acetyl group can be selectively reduced.
-
To an Alcohol: Reduction of the ketone to a secondary alcohol can be achieved using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.[3] LiAlH₄ can also be used but is a much stronger reducing agent and requires anhydrous conditions.
-
To an Alkane: Complete reduction of the carbonyl group to a methylene (-CH₂-) group can be achieved under either acidic or basic conditions:
-
Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. It is suitable for substrates that are stable in strong acid.[4][5]
-
Wolff-Kishner Reduction: This reaction uses hydrazine (N₂H₄) and a strong base (like KOH or t-BuOK) at high temperatures. It is ideal for substrates that are sensitive to acid.[6]
-
Q6: What happens if I treat the compound with a strong oxidizing agent?
A6: Strong oxidizing agents like potassium permanganate (KMnO₄) under harsh conditions (e.g., heating in basic solution) can lead to the oxidation of the methyl group of the acetyl moiety to a carboxylic acid, or even cleavage of the pyrazole ring.[7][8] Milder oxidizing agents may selectively oxidize other parts of a more complex molecule while leaving the acetyl pyrazole intact.
dot
Caption: Selective reduction pathways for the acetyl group.
Thermal Stability
Q7: Is this compound thermally stable?
A7: The pyrazole ring itself is a thermally robust heterocycle.[9][10] The stability of this compound is generally high, but prolonged heating at very high temperatures can lead to decomposition. The decomposition pathway is likely initiated by the substituents. For many nitrogen-rich heterocyclic compounds, thermal stability is often high, with decomposition starting above 250°C.[11][12]
Troubleshooting:
-
If a reaction requires high temperatures, monitor the reaction progress closely for the appearance of degradation products.
-
Consider using microwave-assisted synthesis to reduce reaction times at elevated temperatures.
Cross-Coupling Reactions
Q8: I am using a derivative of this compound in a Suzuki or Buchwald-Hartwig coupling reaction and observing significant side products. What are the common pitfalls?
A8: In cross-coupling reactions, particularly with halopyrazoles, several side reactions can occur:
-
Dehalogenation: This is a common side reaction where the halogen atom is replaced by a hydrogen atom. This can be more prevalent with iodopyrazoles compared to bromo- or chloropyrazoles.[13]
-
Homocoupling: The boronic acid or the pyrazole derivative can couple with itself to form dimers.
-
Protodeboronation: The boronic acid can be cleaved by water or other protic species in the reaction mixture.[5]
-
β-Hydride Elimination: In Buchwald-Hartwig amination with amines bearing β-hydrogens, β-hydride elimination from the palladium complex can be a competing side reaction.[14][15]
-
N-H Reactivity: The acidic N-H of the pyrazole ring can react with the base or catalyst, potentially inhibiting the catalytic cycle. N-protection (e.g., with a Boc or Trityl group) can mitigate this, but the protecting group must be stable to the reaction conditions and easily removable.
Troubleshooting Workflow for Cross-Coupling Reactions
dot
Caption: A workflow for troubleshooting low yields in cross-coupling reactions.
Data Summary
| Property | Value | Reference |
| CAS Number | 105224-04-2 | [16] |
| Molecular Formula | C₆H₈N₂O | [16] |
| Molecular Weight | 124.14 g/mol | [16] |
| Appearance | Solid | [16] |
| Condition | Potential Instability/Side Reaction | Recommendation |
| Strong Acid (aq.) | Hydrolysis of acetyl group | Use mild/anhydrous conditions, control temperature |
| Strong Base | Irreversible hydrolysis (saponification), Aldol condensation, Haloform reaction (with halogens) | Use non-nucleophilic base, low temperature, consider protecting groups |
| Strong Oxidizing Agents | Oxidation of acetyl methyl, ring cleavage | Use milder, more selective oxidizing agents |
| Strong Reducing Agents | Reduction of acetyl group | Choose appropriate reagent for desired product (alcohol or alkane) |
| High Temperature | Potential for decomposition | Monitor reaction, consider microwave synthesis |
| Cross-Coupling | Dehalogenation, homocoupling, N-H interference | Optimize catalyst/ligand/base, consider N-protection |
References
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
Features of thermal decomposition of N-substituted tetrazoles. ResearchGate. [Link]
-
Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. ResearchGate. [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
-
What are Clemmensen and Wolff Kishner reduction?. Quora. [Link]
-
Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. Vedantu. [Link]
-
Reduction of (+)-usninic acid and its pyrazole derivative by sodium borohydride. ResearchGate. [Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Vilsmeier-Haack Reaction. Unknown Source. [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
-
Ethanone, 1-(5-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)- - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. [Link]
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PubMed Central. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]
-
1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANONE. gsrs.ncats.nih.gov. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijcrt.org. [Link]
-
Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate. [Link]
-
Recent Synthetic Advances in C-H/N-H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Read by QxMD. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. [Link]
-
Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF. SciELO México. [Link]
-
A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts. Science Publishing Group. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts. [Link]
-
2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI. [Link]
-
Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. MDPI. [Link]
-
1-(5-Hydr-oxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. National Institutes of Health. [Link]
-
4-acetyl-5-methyl-1-phenyl-1H-pyrazole. Stenutz. [Link]
-
Investigation of Pyrazole Compounds. VIII.1Synthesis and Acylation of Pyrazolones Derived from Hydrazine and Methylhydrazine. Semantic Scholar. [Link]
-
N′-Acetyl-5-amino-1-methyl-1H-pyrazole-4-carbohydrazonamide dihydrate. PubMed Central. [Link]
-
Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI. [Link]
-
Synthesis and oxidation of all isomeric 2-(pyrazolyl)ethanols. ResearchGate. [Link]
-
Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. [Link]
-
Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. Royal Society of Chemistry. [Link]
-
Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
-
KMnO4-Mediated Oxidation as a Continuous Flow Process. Baxendale Group. [Link]
-
N′-Acetyl-5-amino-1-methyl-1H-pyrazole-4-carbohydrazonamide dihydrate. National Institutes of Health. [Link]
-
3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. National Institutes of Health. [Link]
Sources
- 1. A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - 北京理工大学 [pure.bit.edu.cn]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. This compound AldrichCPR 105224-04-2 [sigmaaldrich.com]
Technical Support Center: Scaling Up the Synthesis of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone for Library Synthesis
Welcome to the Technical Support Center for the synthesis of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the successful scale-up of this key building block for library synthesis.
Introduction
This compound is a valuable heterocyclic ketone building block in medicinal chemistry, frequently utilized in the synthesis of compound libraries for drug discovery programs. Its pyrazole core is a privileged scaffold found in numerous biologically active compounds.[1] Scaling up its synthesis from the bench to multi-gram or kilogram scale for library production presents unique challenges that require careful consideration of reaction conditions, safety, and purification. This guide provides practical, field-proven insights to navigate these challenges effectively.
Synthetic Routes Overview
Two primary synthetic strategies are commonly employed for the synthesis of this compound and its analogs. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations.
Route 1: Classical Knorr-Type Pyrazole Synthesis
This is a robust and widely used method for constructing the pyrazole ring.[1][2] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the target molecule, this would involve the reaction of acetylacetone derivatives with hydrazine.
Route 2: Post-Functionalization of a Pre-formed Pyrazole Ring
An alternative approach involves the acylation of a pre-existing 5-methyl-1H-pyrazole at the C4 position.[3] This is often achieved through a Vilsmeier-Haack formylation followed by further elaboration, or via Friedel-Crafts type acylation.
Troubleshooting Guide: Common Issues and Solutions in Scale-Up Synthesis
Scaling up chemical reactions from laboratory (milligram-to-gram) to pilot or production scale (multi-gram to kilogram) often reveals issues not apparent at a smaller scale.[4] This section addresses common problems encountered during the scale-up synthesis of this compound.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or Inconsistent Yields | Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.[5] Side reactions: Formation of regioisomers or other byproducts can significantly reduce the yield of the desired product.[6] Poor mixing: In larger reactors, inefficient stirring can lead to localized concentration gradients and "hot spots," promoting side reactions.[7] | Reaction Monitoring: Implement rigorous in-process controls (e.g., TLC, HPLC, or NMR) to monitor the consumption of starting materials and formation of the product. Temperature Control: Ensure uniform heating. For exothermic reactions, such as the condensation with hydrazine, controlled addition of reagents and efficient cooling are critical to prevent temperature spikes that can lead to byproduct formation.[7] Optimize Stirring: Use appropriate agitation (e.g., overhead mechanical stirrer) to ensure homogeneity of the reaction mixture, especially in larger vessels. |
| Formation of Regioisomers | Use of unsymmetrical 1,3-dicarbonyls: When using an unsymmetrical diketone with hydrazine, two regioisomeric pyrazoles can be formed.[2] | Control of Reaction Conditions: The regioselectivity of the cyclization can sometimes be influenced by pH and solvent. Acidic conditions often favor one isomer over the other.[8] Strategic Choice of Starting Materials: To avoid regioselectivity issues, a symmetrical 1,3-dicarbonyl precursor is ideal. For the target molecule, starting with a pre-formed pyrazole and acylating at the C4 position can circumvent this problem. |
| Product Isolation and Purification Challenges | Product solubility: The product may have partial solubility in the aqueous phase during workup, leading to losses. Emulsion formation: During extraction, stable emulsions can form, making phase separation difficult.[9] Oily product: The product may not crystallize easily, complicating isolation by filtration.[6] | Work-up Optimization: Saturate the aqueous layer with brine (NaCl solution) to decrease the polarity and "salt out" the organic product. Perform multiple extractions with a suitable organic solvent. Breaking Emulsions: Add a small amount of a different organic solvent or brine to help break emulsions. Centrifugation can also be effective on a smaller scale. Inducing Crystallization: Attempt trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. If the product remains an oil, purification by column chromatography may be necessary. For basic pyrazoles, silica gel can be deactivated with triethylamine to prevent streaking.[6] |
| Safety Concerns on Scale-Up | Exothermic reactions: The reaction of hydrazines with dicarbonyl compounds can be highly exothermic.[7] Hydrazine toxicity: Hydrazine and its derivatives are toxic and potentially carcinogenic. | Thermal Management: On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[7] Ensure the reactor is equipped with adequate cooling capacity. A slow, controlled addition of the hydrazine is crucial to manage the exotherm.[7] Handling Precautions: Always handle hydrazine and its derivatives in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to this compound?
A1: For library synthesis, a robust and high-yielding route is paramount. The Knorr-type synthesis starting from a suitable 1,3-dicarbonyl and hydrazine hydrate is generally a reliable and cost-effective method.[1][2] However, to circumvent potential regioselectivity issues and for greater control, a post-functionalization approach via Vilsmeier-Haack formylation of 5-methyl-1H-pyrazole to yield the corresponding aldehyde, followed by a Grignard addition and oxidation, can be a highly effective, albeit longer, route. The Vilsmeier-Haack reaction is a well-established method for introducing a formyl group onto electron-rich heterocyclic rings like pyrazoles.[9][10]
Q2: How can I improve the regioselectivity of the pyrazole formation when using an unsymmetrical diketone?
A2: The regioselectivity of the condensation between an unsymmetrical 1,3-diketone and hydrazine can be influenced by several factors. Generally, the more electrophilic carbonyl carbon is preferentially attacked by the substituted nitrogen of a substituted hydrazine. For hydrazine itself, the outcome can be less predictable. Running the reaction in aprotic dipolar solvents has been shown to give better results than in polar protic solvents like ethanol.[8] Careful control of pH, often by using the hydrochloride salt of the hydrazine or adding a catalytic amount of acid, can also direct the cyclization towards a single regioisomer.
Q3: My scaled-up reaction is giving a significant amount of a dark, tarry byproduct. What is the likely cause and how can I prevent it?
A3: The formation of dark, insoluble byproducts, often polymeric in nature, is a common issue in scale-up, particularly at elevated temperatures.[6] This can be caused by several factors:
-
Localized overheating: Poor mixing can create hot spots where reactants or products decompose.
-
Air oxidation: Some intermediates may be sensitive to air, especially at higher temperatures.
-
Side reactions of hydrazine: Hydrazine can undergo self-condensation or react with impurities at high temperatures.
To mitigate this, ensure efficient and uniform heating and stirring. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.[6] Also, consider using freshly distilled or high-purity hydrazine to minimize impurities that could initiate side reactions.
Q4: What are the key safety considerations when working with hydrazine on a large scale?
A4: Hydrazine is a hazardous substance and requires strict safety protocols, especially on a larger scale.
-
Toxicity and Carcinogenicity: Hydrazine is toxic by inhalation, ingestion, and skin contact, and is a suspected carcinogen. All manipulations should be conducted in a well-ventilated fume hood or a contained system.
-
Exothermic Reactions: As mentioned, its reaction with carbonyl compounds can be highly exothermic. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is recommended before attempting a large-scale reaction.
-
Handling and Storage: Store hydrazine in a cool, well-ventilated area away from oxidizing agents and sources of ignition. Use appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.
Q5: What are the recommended purification methods for multi-gram quantities of this compound?
A5: For multi-gram quantities, purification by column chromatography can be cumbersome and expensive. The preferred methods are:
-
Recrystallization: If the product is a solid, recrystallization is the most efficient and scalable purification technique. A solvent screen should be performed to identify a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[6]
-
Acid-Base Extraction: Since the pyrazole ring is weakly basic, an acid wash (e.g., with dilute HCl) can be used to remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent. Conversely, a basic wash can remove acidic impurities.
-
Distillation: If the product is a thermally stable liquid or low-melting solid, distillation under reduced pressure (vacuum distillation) can be an effective purification method.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 5-Methyl-1H-pyrazole
This protocol provides a general guideline for the formylation step, which is a key transformation in one of the synthetic routes.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise to the cooled DMF via the dropping funnel, maintaining the internal temperature below 10 °C. The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile.[9] This reaction is exothermic and must be performed under anhydrous conditions.[9]
-
Reaction with Pyrazole: Once the addition is complete, stir the mixture at 0 °C for 30 minutes. Dissolve 5-methyl-1H-pyrazole (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-methyl-1H-pyrazole-4-carbaldehyde. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: A decision tree for troubleshooting low yields in pyrazole synthesis.
General Reaction Scheme: Knorr Pyrazole Synthesis
Caption: The general reaction scheme for the Knorr pyrazole synthesis.
References
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine.
- 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Chemistry Portal.
- Troubleshooting common issues in pyrazole synthesis. Benchchem.
- Recent Advances in the Synthesis of Pyrazole Deriv
- An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett.
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH.
- Phase Transfer Catalyzed Acylation of 5(3)Hydroxy3(5)-substituted-1H-pyrazoles. ChemInform.
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem.
- Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
- Preventing degradation of pyrazole compounds during synthesis. Benchchem.
- This compound | 105224-04-2 | FEA22404. Biosynth.
- Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF.
- Susceptibility of Methyl 3-Amino-1H-pyrazole-5-carboxylate to Acyl
- 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. NIH.
- 4 - Organic Syntheses Procedure. Organic Syntheses.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity.
- Upgrading ketone synthesis direct from carboxylic acids and organohalides. PMC.
- 1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANONE. gsrs.
- Challenges of scaling up production
- Upgrading ketone synthesis direct from carboxylic acids and organohalides.
- Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. MDPI.
- 1-(5-hydroxy-3-methyl-1-thiazol-2-yl-1H-pyrazol-4-yl)-ethanone. ChemSynthesis.
- Pyrazole synthesis. Organic Chemistry Portal.
- Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry.
- Ketone or aldehyde synthesis by acyl
- Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans.
- Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation.
- Step 2 Synthesis of pyrazole Derivative.
- One-mmole scale synthesis of 4aa.
- SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIV
- Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Complexities of Substituted Pyrazole Characterization
Welcome to the technical support center for the characterization of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and professionals in drug development who encounter the unique challenges presented by this important heterocyclic scaffold. Pyrazoles are foundational in many pharmaceuticals, but their structural elucidation is frequently complicated by inherent chemical properties.[1][2] This resource provides in-depth, experience-based troubleshooting guides and frequently asked questions to navigate these common pitfalls, ensuring the integrity and accuracy of your experimental results.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Primary Tool and Its Challenges
NMR is indispensable for the structural elucidation of pyrazoles.[3][4] However, the dynamic nature of the pyrazole ring often leads to complex and sometimes misleading spectra. This section addresses the most common issues encountered during NMR analysis.
Frequently Asked Questions (FAQs): NMR Spectroscopy
Q1: Why do the signals for my 3- and 5-substituted pyrazole appear broad or as an averaged single peak at room temperature?
This is a classic manifestation of annular prototropic tautomerism.[1][3] The N-H proton rapidly exchanges between the two nitrogen atoms (N1 and N2) of the pyrazole ring. If this exchange rate is on the NMR timescale, the spectrometer detects an average of the two tautomeric forms, leading to signal broadening or coalescence of the C3 and C5 signals.[1][3]
Q2: The N-H proton signal in my ¹H NMR spectrum is either extremely broad or completely absent. What is the cause and how can I observe it?
The disappearance or significant broadening of the N-H proton signal is a common issue resulting from several factors:
-
Chemical Exchange: The N-H proton can rapidly exchange with other pyrazole molecules, trace amounts of water in the deuterated solvent, or any acidic or basic impurities.[3][5] This rapid exchange broadens the signal, sometimes to the point of it disappearing into the baseline.[3][5]
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus possesses a quadrupole moment that can lead to efficient relaxation of the directly attached proton, causing the signal to broaden.[5]
-
Solvent Effects: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the solvent's deuterium atoms, rendering it undetectable in the ¹H NMR spectrum.[5]
To resolve this, ensure your NMR solvent is scrupulously dry. Using a high-purity, anhydrous deuterated solvent is critical. Additionally, varying the sample concentration can sometimes alter the rate of intermolecular exchange, potentially sharpening the signal.[5]
Q3: How can I definitively assign the proton and carbon signals for an unsymmetrically substituted pyrazole?
Unambiguous assignment of the C3, C4, and C5 signals is crucial and can be reliably achieved through a combination of 1D and 2D NMR techniques.[5] While typical chemical shift ranges provide a good starting point, 2D NMR is the gold standard for confirmation.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing you to confidently link a specific proton to its attached carbon.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is an extremely powerful technique that reveals correlations between protons and carbons that are two or three bonds away.[5] For instance, the H4 proton will show a correlation to both the C3 and C5 carbons, providing definitive assignments.[5]
Troubleshooting Guide: Distinguishing Tautomers and Assigning Regioisomers
Problem: You have synthesized a 3(5)-substituted pyrazole and the room temperature NMR spectrum shows averaged signals, preventing the identification of the major tautomer in solution.
Workflow for Distinguishing Pyrazole Tautomers:
Caption: Workflow for distinguishing pyrazole tautomers.
Experimental Protocol: Low-Temperature NMR
-
Sample Preparation: Prepare a concentrated sample of your pyrazole derivative in a suitable deuterated solvent with a low freezing point (e.g., deuterated methylene chloride (CD₂Cl₂), toluene-d₈, or THF-d₈).[5]
-
Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at ambient temperature (e.g., 298 K).[5]
-
Cooling: Gradually lower the temperature of the NMR probe in 10-20 K increments.[5]
-
Equilibration: Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[5]
-
Data Acquisition: Record spectra at each temperature until the broad or averaged signals resolve into distinct sets of signals for each tautomer.[5]
-
Analysis: Integrate the signals of the resolved tautomers to determine their relative concentrations.[5]
| Compound Example | Solvent | Temperature (K) | Tautomer A (%) | Tautomer B (%) |
| 3(5)-Phenylpyrazole | THF-d₈ | 213 | 85 | 15 |
| 3(5)-Methylpyrazole | HMPT | 253 | 60 | 40 |
| Note: Data is illustrative and adapted from typical results.[5] |
Section 2: Mass Spectrometry (MS) - Beyond Molecular Weight
Mass spectrometry is a powerful tool for confirming the molecular weight of synthesized pyrazoles. However, it can also provide clues to structural features, though not without its own set of interpretational challenges.
Frequently Asked Questions (FAQs): Mass Spectrometry
Q1: Can mass spectrometry distinguish between pyrazole regioisomers?
Generally, standard electron ionization (EI) or electrospray ionization (ESI) mass spectrometry alone cannot reliably distinguish between regioisomers of pyrazoles. Regioisomers have the same molecular formula and thus the same exact mass. While fragmentation patterns in EI-MS or tandem MS (MS/MS) might show subtle differences, these are often not distinct enough for unambiguous identification without authentic standards for comparison.
Q2: My mass spectrum shows a peak at M+18, suggesting an adduct with water. Is my compound wet?
While this could indicate the presence of water, in some cases, particularly with N-unsubstituted pyrazoles, this can be an artifact of the analysis, especially in ESI-MS.[6] It is also possible that the compound is hygroscopic. It is crucial to ensure the compound is anhydrous before analysis and to consider the possibility of in-source adduct formation.
Troubleshooting Guide: Ambiguous Fragmentation
Problem: The fragmentation pattern of your pyrazole is complex and does not provide clear structural information.
Solution: Employ high-resolution mass spectrometry (HRMS) to obtain the exact mass of the parent ion and its fragments. This allows for the determination of the elemental composition of each fragment, which can be invaluable in piecing together the structure and proposing fragmentation pathways. For regioisomers, techniques like ion mobility-mass spectrometry, which separates ions based on their size and shape, may provide a means of differentiation.
Section 3: X-ray Crystallography - The Definitive Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure of a pyrazole derivative in the solid state, including the precise location of substituents and the conformation of the molecule.[7][8]
Frequently Asked Questions (FAQs): X-ray Crystallography
Q1: The solid-state structure from X-ray crystallography shows only one tautomer. Does this represent the structure in solution?
Not necessarily. The structure determined by X-ray crystallography represents the lowest energy conformation in the solid crystalline lattice.[1] In solution, the compound may exist as a mixture of tautomers, and the major tautomer in solution can be different from that observed in the solid state due to solvent effects.[1] Therefore, it is crucial to complement crystallographic data with solution-state analysis, such as NMR spectroscopy.
Q2: I am struggling to obtain crystals suitable for X-ray diffraction. What can I do?
Growing high-quality single crystals can be challenging. Here are some troubleshooting steps:
-
Purification: Ensure your compound is of the highest possible purity. Impurities can inhibit crystal growth.
-
Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures with varying polarities.
-
Crystallization Techniques: Experiment with different crystallization methods, such as slow evaporation, vapor diffusion (solvent/anti-solvent), and cooling crystallization.
Workflow for X-ray Crystallography Troubleshooting:
Caption: Troubleshooting workflow for obtaining single crystals.
Section 4: Synthesis and Purification Pitfalls
The challenges in characterizing substituted pyrazoles often begin with their synthesis and purification.
Frequently Asked Questions (FAQs): Synthesis and Purification
Q1: My pyrazole synthesis resulted in a mixture of regioisomers. How can I control the regioselectivity?
Poor regioselectivity is a well-known issue in pyrazole synthesis, particularly in classic methods like the Knorr synthesis using unsymmetrical 1,3-dicarbonyl compounds.[9] The reaction can yield a mixture of two regioisomers that are often difficult to separate.[9]
-
Control Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the regiochemical outcome. Experimenting with these parameters is often necessary.
-
Use of Protecting Groups: Strategically employing protecting groups on one of the reactants can direct the cyclization to favor the desired regioisomer.
-
Modern Synthetic Methods: Newer synthetic methodologies often offer higher regioselectivity. It is worthwhile to consult recent literature for advanced synthetic strategies.[10][11]
Q2: I am having difficulty purifying my substituted pyrazole by column chromatography due to streaking or poor separation.
Pyrazoles, with their ability to act as both hydrogen bond donors and acceptors, can interact strongly with silica gel, leading to peak tailing and difficult separation.[1]
-
Modify the Mobile Phase: Adding a small amount of a polar modifier like triethylamine or ammonia to the eluent can help to block the acidic silanol groups on the silica surface and improve the peak shape.
-
Alternative Stationary Phases: Consider using alternative stationary phases such as alumina (basic or neutral) or reverse-phase silica gel (C18), depending on the polarity of your compound.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is often an excellent method for obtaining highly pure pyrazole derivatives.[12]
References
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.
- Technical Support Center: Spectroscopic Analysis of Pyrazoles. Benchchem.
- Troubleshooting common issues in pyrazole synthesis. Benchchem.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
- Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. ijtsrd.com [ijtsrd.com]
Validation & Comparative
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the expected mass spectrometric fragmentation pattern of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone. Understanding these fragmentation pathways is pivotal for the structural elucidation, metabolite identification, and quality control of pyrazole-containing compounds, a scaffold of significant interest in medicinal chemistry. This document synthesizes foundational mass spectrometry principles with data from analogous structures to offer a predictive and comparative analysis.
Core Molecular Structure and Properties
Before delving into its fragmentation, it is essential to understand the foundational structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [1][2] |
| Molecular Weight | 124.14 g/mol | [1] |
| Monoisotopic Mass | 124.0637 Da | [1] |
| CAS Number | 105224-04-2 | [1] |
The structure consists of a pyrazole ring, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring is substituted with a methyl group at the 5-position and an acetyl group (ethanone) at the 4-position. The energetic instability of the molecular ion upon ionization leads to characteristic bond cleavages, providing a unique spectral fingerprint.[3]
Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathways
The primary fragmentation events in electron ionization mass spectrometry are driven by the formation of the most stable radical cations and fragment ions.[6][7] For the target molecule, two main fragmentation-directing groups are present: the acetyl group and the pyrazole ring.
Key Predicted Fragments for this compound
| m/z | Proposed Fragment | Formula | Notes |
| 124 | [M]•+ | [C₆H₈N₂O]•+ | Molecular Ion |
| 109 | [M - CH₃]⁺ | [C₅H₅N₂O]⁺ | Loss of a methyl radical from the acetyl group, forming a stable acylium ion. This is often a prominent peak. |
| 96 | [M - CO]•+ | [C₅H₈N₂]•+ | Loss of neutral carbon monoxide from the molecular ion. |
| 81 | [C₄H₅N₂]⁺ | [C₄H₅N₂]⁺ | Subsequent fragmentation of the pyrazole ring, potentially involving the loss of HCN. |
| 67 | [C₄H₅N]•+ | [C₄H₅N]•+ | Further fragmentation of the pyrazole ring. |
| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | A very common and often abundant fragment for compounds containing an acetyl group, representing the acetyl cation.[8] |
Primary Fragmentation Pathways
The fragmentation of this compound is expected to be initiated by two main pathways originating from the molecular ion (m/z 124).
-
Alpha-Cleavage of the Acetyl Group: The most favorable initial fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the acetyl group. This results in the formation of a highly stabilized acylium ion at m/z 109 . This is a very common pathway for ketones.[9]
-
Cleavage of the Carbonyl-Ring Bond: The bond between the pyrazole ring and the carbonyl carbon can cleave, leading to the formation of the acetyl cation [CH₃CO]⁺ at m/z 43 . This is a hallmark of acetylated compounds and is expected to be a significant peak in the spectrum.[8]
The following DOT script visualizes these primary fragmentation pathways.
Caption: Primary fragmentation pathways of this compound.
Secondary Fragmentation and Ring Cleavage
Following the initial loss of the methyl radical, the resulting acylium ion (m/z 109) can undergo further fragmentation. This can involve the loss of carbon monoxide (CO, 28 Da) to yield a fragment at m/z 81 . The pyrazole ring itself can also undergo cleavage, typically involving the loss of neutral molecules like hydrogen cyanide (HCN, 27 Da) or dinitrogen (N₂, 28 Da), leading to a series of lower mass ions. The study of various pyrazole derivatives has shown that the fragmentation of the ring is a complex process that is highly dependent on the substitution pattern.[10][11]
The visualization below illustrates the subsequent fragmentation steps.
Caption: Secondary fragmentation from the m/z 109 acylium ion.
Comparative Analysis: The Influence of the Methyl Group
To understand the contribution of the 5-methyl group to the fragmentation pattern, we can compare our predicted spectrum with the experimental data for the closely related 1-(1H-pyrazol-4-yl)ethanone (Molecular Weight: 110.11 g/mol ) available from the NIST Chemistry WebBook.[4][5]
The key difference is a mass shift of 14 Da (due to the CH₂ difference, which is the methyl group). We would expect to see analogous fragments with this mass difference.
| Fragment Type | 1-(1H-pyrazol-4-yl)ethanone (Experimental) | This compound (Predicted) | Mass Shift (Da) |
| Molecular Ion [M]•+ | m/z 110 | m/z 124 | +14 |
| Acylium Ion [M - CH₃]⁺ | m/z 95 | m/z 109 | +14 |
| Acetyl Cation [CH₃CO]⁺ | m/z 43 | m/z 43 | 0 |
This comparative analysis provides strong evidence for the proposed fragmentation pathways. The presence of the acetyl cation at m/z 43 in both spectra would be a common feature, while the molecular ion and the acylium ion would be shifted by 14 mass units, confirming the presence of the additional methyl group on the pyrazole ring.
Experimental Protocol: Acquiring Mass Spectra via GC-MS
The following outlines a standard procedure for obtaining an electron ionization (EI) mass spectrum for this compound.
Objective: To generate a reproducible EI mass spectrum and identify the molecular ion and key fragments.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
-
Capillary GC column suitable for polar analytes (e.g., DB-5ms, HP-5ms).
Procedure:
-
Sample Preparation:
-
Dissolve ~1 mg of this compound in 1 mL of a high-purity solvent (e.g., methanol, acetonitrile, or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
-
-
GC Method:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for library matching)
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from this peak.
-
Identify the molecular ion (M•+) at m/z 124.
-
Annotate the major fragment ions (e.g., m/z 109, 43) and compare them to the predicted fragmentation pattern.
-
The workflow for this experimental protocol is illustrated below.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be dominated by characteristic cleavages of the acetyl group, leading to prominent ions at m/z 109 ([M - CH₃]⁺) and m/z 43 ([CH₃CO]⁺) . These fragments serve as reliable diagnostic markers for the presence of the acetyl moiety. The mass of the molecular ion (m/z 124) and the acylium ion (m/z 109) clearly differentiates it from its non-methylated analog. This predictive guide, grounded in the fundamental principles of mass spectrometry and comparative data, provides a robust framework for researchers to identify and characterize this and similar pyrazole derivatives in their work.
References
- BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
- BenchChem. (2025).
-
PubChem. 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (2025). Ethanone, 1-(1H-pyrazol-4-yl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST. (2025). Ethanone, 1-(1H-pyrazol-4-yl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
- Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass spectrometric investigation of some pyronylpyrazole derivatives. Spectroscopy Letters, 26, 261-270.
-
ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]
-
Weibo Technology Co., Ltd. This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). The fragmentation of acyl-CoAs and acyl-dephospho-CoAs in MS/MS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. Retrieved from [Link]
-
PubChem. 1-(1-methyl-5-phenyl-1H-pyrazol-4-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. American Chemical Society.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. 1-[4-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]piperazin-1-yl]ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (2025). Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
NIST. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
- SpringerLink. (2013). Synthesis, thermal transformations, and mass spectrometric fragmentation of 4,4'-[1,2-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyr....
-
PubChem. 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. weibochem.com [weibochem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Ethanone, 1-(1H-pyrazol-4-yl)- [webbook.nist.gov]
- 5. Ethanone, 1-(1H-pyrazol-4-yl)- [webbook.nist.gov]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. uni-saarland.de [uni-saarland.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
The Unambiguous Arbiter: A Comparative Guide to X-ray Crystallographic Analysis for Absolute Structure Confirmation of Pyrazole Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's absolute configuration is a cornerstone of chemical and pharmacological sciences. This is particularly true for pyrazole derivatives, a class of heterocyclic compounds renowned for their diverse and potent biological activities.[1][2][3][4] The precise three-dimensional arrangement of atoms in a chiral pyrazole can dramatically influence its efficacy, toxicity, and interaction with biological targets. While several analytical techniques can provide insights into stereochemistry, single-crystal X-ray diffraction (XRD) stands as the definitive method for absolute structure elucidation.[5][6]
This guide provides an in-depth comparison of X-ray crystallography with alternative methods for determining the absolute configuration of chiral pyrazole derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a comprehensive resource for scientists navigating this critical analytical challenge.
The Challenge of Chirality in Pyrazole Scaffolds
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1][7] Their versatile synthesis and ability to engage in various biological interactions have made them privileged scaffolds in medicinal chemistry.[1][2][4] Chirality in pyrazole derivatives can arise from stereogenic centers on substituents, or from axial chirality due to restricted rotation around a C-N bond, as seen in atropisomeric pyrazolyl pyrroles.[5][6] The biological implications of this chirality are profound; different enantiomers can exhibit vastly different pharmacological profiles, with one being therapeutic while the other is inactive or even toxic. Therefore, the unambiguous assignment of the R/S or M/P configuration is not merely an academic exercise but a regulatory and safety imperative in drug development.
A Comparative Analysis of Methodologies
While X-ray crystallography is considered the "gold standard," other techniques offer complementary or alternative approaches to determining absolute configuration. The choice of method often depends on the nature of the sample, available instrumentation, and the stage of research.
| Method | Principle | Advantages | Limitations | Sample Requirements |
| Single-Crystal X-ray Diffraction (XRD) | Diffraction of X-rays by a crystalline lattice to determine the 3D arrangement of atoms. Anomalous dispersion effects allow for absolute configuration determination. | Unambiguous and definitive determination of absolute and relative stereochemistry. Provides detailed structural information (bond lengths, angles). | Requires a single, well-ordered crystal of sufficient size and quality. Crystallization can be a significant bottleneck.[8] | High-purity single crystal (typically 0.1-0.5 mm). |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Does not require crystallization; analysis is performed in solution.[8][9] Can provide conformational information. | Requires comparison with computationally predicted spectra (e.g., using DFT), which can be complex and time-consuming.[9][10] | Milligram quantities of pure sample in solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents to create diastereomeric species with distinct NMR spectra. | Widely accessible instrumentation. Can be used for samples that are difficult to crystallize. | Indirect method; relies on the formation of diastereomers and established models for spectral interpretation, which can sometimes be ambiguous.[8][11] Requires chemical modification of the sample. | Microgram to milligram quantities of pure sample. |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized UV-Vis light. | High sensitivity, requires small amounts of sample. | Often requires comparison with quantum chemical calculations for unambiguous assignment.[12] Chromophores near the stereocenter are necessary. | Microgram quantities of pure sample in solution. |
| Computational Methods (e.g., DFT) | Ab initio calculation of chiroptical properties (e.g., optical rotation, VCD/ECD spectra) for a known configuration to compare with experimental data. | No experimental work required beyond initial characterization. Cost-effective. | Accuracy is dependent on the level of theory and conformational sampling. Not a direct experimental observation.[13][14][15][16] | None (computational). |
The Definitive Answer: X-ray Crystallography Workflow
The power of single-crystal XRD lies in its ability to generate a precise three-dimensional map of electron density within a crystal, from which the atomic positions can be determined with high accuracy. For chiral molecules, the key to absolute structure determination is the phenomenon of anomalous dispersion.
The Physics Behind the Confirmation: Anomalous Dispersion and the Flack Parameter
When X-rays interact with electrons, their scattering is not perfectly in phase, especially for atoms heavier than carbon when using common X-ray sources (like copper or molybdenum). This "anomalous" scattering leads to small but measurable differences in the intensities of Friedel pairs of reflections (h,k,l and -h,-k,-l). These differences, known as Bijvoet pairs, break the centrosymmetric nature of the diffraction pattern and allow for the determination of the absolute configuration.
The Flack parameter is a critical value calculated during the refinement of the crystal structure that quantifies the absolute structure. A Flack parameter close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct. A value close to 1 suggests that the inverted structure is the correct one. A value around 0.5 may indicate a racemic twin.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Chiral Pyrazole Derivative
This protocol outlines the key steps for determining the absolute configuration of a novel chiral pyrazole derivative.
1. Crystallization: The Critical First Step
The success of a single-crystal XRD experiment hinges on obtaining a high-quality single crystal. This is often the most challenging part of the process.
-
Solvent Selection: Screen a variety of solvents with differing polarities. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
Common Crystallization Techniques for Pyrazoles:
-
Slow Evaporation: Dissolve the pyrazole derivative in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to induce crystallization.
-
2. Crystal Mounting and Data Collection
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is then placed on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and protect it from radiation damage.
-
The diffractometer, equipped with an X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector, rotates the crystal through a series of angles while collecting the diffraction data.
3. Structure Solution and Refinement
-
The collected diffraction data is processed to yield a set of reflection intensities.
-
Software packages are used to solve the "phase problem" and generate an initial electron density map.
-
An initial model of the molecule is built into the electron density map.
-
The model is then refined against the experimental data to optimize the atomic positions, thermal parameters, and other structural parameters.
4. Absolute Structure Determination
-
During the final stages of refinement, the Flack parameter is calculated.
-
A Flack parameter close to 0 (e.g., 0.05(7)) provides strong evidence for the assigned absolute configuration.
Visualizing the Workflow
Caption: Workflow for absolute structure determination of a chiral pyrazole derivative using single-crystal X-ray diffraction.
Case Study: Atroposelective Synthesis of a C-N Axially Chiral Pyrazolyl Pyrrole
A recent study on the catalytic atroposelective synthesis of C–N axially chiral pyrazolyl pyrroles successfully determined the absolute configuration of their product.[5][6] Through a chiral phosphoric acid-catalyzed asymmetric Paal–Knorr reaction, they synthesized a series of novel chiral compounds. The absolute configuration of one of the products was unequivocally determined to be (Sa) by single-crystal X-ray diffraction analysis.[5][6] This example highlights the pivotal role of XRD in validating new synthetic methodologies that produce chiral molecules.
Navigating the Alternatives: When Crystallization Fails
Despite its definitive nature, the primary hurdle for XRD is obtaining suitable crystals. When crystallization proves intractable, a combination of other techniques, particularly VCD and NMR, coupled with computational analysis, can provide a reliable assignment of absolute configuration.
Vibrational Circular Dichroism (VCD)
VCD measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule.[9] The resulting spectrum is unique to a specific enantiomer. By comparing the experimental VCD spectrum to one predicted by density functional theory (DFT) calculations for a known stereoisomer, the absolute configuration can be determined.[10]
Caption: Workflow for absolute configuration determination using Vibrational Circular Dichroism (VCD).
NMR Spectroscopy with Chiral Derivatizing Agents
The Mosher's method is a classic NMR technique for determining the absolute configuration of chiral alcohols and amines.[11] It involves reacting the chiral analyte with the two enantiomers of a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. The differing spatial arrangement of the substituents in the diastereomers leads to distinct chemical shifts in their ¹H or ¹⁹F NMR spectra. By analyzing the differences in these chemical shifts, the absolute configuration of the original molecule can be deduced based on established models.
Conclusion: An Integrated Approach to Absolute Structure Confirmation
In the pursuit of novel pyrazole-based therapeutics, the unambiguous determination of absolute configuration is a non-negotiable checkpoint. Single-crystal X-ray diffraction remains the most powerful and definitive tool for this purpose, providing a complete and incontrovertible three-dimensional picture of the molecule. Its ability to directly visualize the atomic arrangement provides the highest level of confidence in the assigned stereochemistry.
However, a pragmatic approach is often necessary. When single crystals are elusive, a combination of spectroscopic methods like VCD and NMR, supported by robust computational modeling, can offer a reliable alternative. By understanding the principles, advantages, and limitations of each technique, researchers can strategically select the most appropriate analytical workflow to confidently and accurately assign the absolute configuration of their chiral pyrazole derivatives, thereby ensuring the scientific integrity and safety of their discoveries.
References
-
Yang, L., et al. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters. [Link]
-
Ansari, A., et al. (2017). Biologically Active Pyrazole Derivatives. New Journal of Chemistry. [Link]
- Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles. Longman.
-
Gemma, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]
-
Sharma, N., et al. (2015). Crystal structure of (Z)-3-methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one. ResearchGate. [Link]
- Shaikh, R. A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- Al-Omair, M. A., et al. (2021). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Journal of Chemistry.
-
Moreno-Mañas, M., et al. (2001). Structure of chiral pyrazoles in the solid state and in solution. New Journal of Chemistry. [Link]
- Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality.
- Abood, N. A., et al. (2012). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
-
Polavarapu, P. L. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. PubMed. [Link]
- Carlucci, C., et al. (2022). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I)
- Fesat, O., & Gürbüz, D. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
-
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]
-
Adeniyi, A. A., & Ajibade, P. A. (2014). The spectroscopic and electronic properties of dimethylpyrazole and its derivatives using the experimental and computational methods. Guang Pu Xue Yu Guang Pu Fen Xi. [Link]
-
Schrödinger, Inc. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]
- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.
- Synthesis and crystal structure of the novel chiral acetyl-3-thiophene-5-(9-anthryl)-2-pyrazoline, C 23 H 18 N 2 OS.
-
Ahmed, Z., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. [Link]
-
Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry. [Link]
- Sadowski, B., et al. (2016).
-
Yang, L., et al. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. ACS Publications. [Link]
- Gomaa, M. A.-M. (2019). Recent advances in the synthesis of new pyrazole derivatives.
- Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences.
-
Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
-
Absolute configuration of complex chiral molecules. (n.d.). Spark904. [Link]
-
Parkin, S., & Cammers, A. (2024). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. IUCrData. [Link]
- Khan, I., et al. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl).
-
Fleming, A. M., et al. (2016). Computational studies of electronic circular dichroism spectra predict absolute configuration assignments for the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin. Theoretical Chemistry Accounts. [Link]
- Flack, H. D., & Bernardinelli, G. (2000).
- Rogers, D. (1981). On the application of Hamilton's ratio test to the assignment of absolute configuration and an alternative test. Acta Crystallographica Section A.
- Hooft, R. W. W., et al. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography.
- Sheldrick, G. M. (2015).
-
Parsons, S., et al. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section A. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. connectjournals.com [connectjournals.com]
- 8. spark904.nl [spark904.nl]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. schrodinger.com [schrodinger.com]
- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational studies of electronic circular dichroism spectra predict absolute configuration assignments for the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The spectroscopic and electronic properties of dimethylpyrazole and its derivatives using the experimental and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. eurasianjournals.com [eurasianjournals.com]
A Comparative Guide to the Reactivity of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone Isomers
For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of substituted pyrazoles is paramount for efficient molecular design and synthesis. The pyrazole scaffold is a privileged core in medicinal chemistry, and subtle changes in substituent placement can dramatically alter a molecule's physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of the reactivity of two key isomers of acetyl-methyl-pyrazole: 1-(3(5)-Methyl-1H-pyrazol-4-yl)ethanone and 1-(5-Methyl-1H-pyrazol-3-yl)ethanone .
The positional isomerism of the acetyl and methyl groups on the pyrazole ring significantly influences the electron density distribution and steric environment, thereby dictating the regioselectivity and rate of chemical transformations. This guide will explore these differences through a series of proposed comparative experiments, supported by established chemical principles and detailed experimental protocols. We will delve into electrophilic aromatic substitution, N-alkylation, and reactions involving the versatile acetyl handle.
Understanding the Isomers: Tautomerism and Structure
A critical initial consideration is the tautomeric nature of N-unsubstituted pyrazoles. For 1-(5-Methyl-1H-pyrazol-4-yl)ethanone, a rapid proton exchange between the two nitrogen atoms means it exists as an equilibrium of the 3-methyl and 5-methyl tautomers. For the purpose of this guide, we will refer to this tautomeric mixture as Isomer A . In contrast, 1-(5-Methyl-1H-pyrazol-3-yl)ethanone, referred to as Isomer B , also exhibits tautomerism, being in equilibrium with 1-(3-Methyl-1H-pyrazol-5-yl)ethanone. The key distinction lies in the position of the acetyl group (C4 vs. C3/C5), which forms the basis of our comparative study.
Caption: Tautomeric forms of the two key isomers under study.
Comparative Reactivity Analysis
The electronic properties of the pyrazole ring are influenced by the competing effects of the electron-donating methyl group and the electron-withdrawing acetyl group. Their relative positions in Isomer A and Isomer B lead to different predictions for reactivity.
1. Electrophilic Aromatic Substitution (EAS): Nitration
The pyrazole ring is generally activated towards electrophilic attack, preferentially at the C4 position if unsubstituted.
-
Isomer A : The C4 position is blocked by the acetyl group. The C5-methyl group (electron-donating) and the C4-acetyl group (electron-withdrawing and meta-directing) will influence the reactivity of the available C3 position. However, direct substitution on the ring is expected to be difficult.
-
Isomer B : The C4 position is vacant and activated by the adjacent electron-donating methyl group at C5 and deactivated by the acetyl group at C3. We predict that electrophilic substitution will preferentially occur at the C4 position.
Comparative Experiment: Nitration
A comparative nitration reaction using a standard nitrating mixture (HNO₃/H₂SO₄) at controlled temperatures will be performed on both isomers. The reaction progress will be monitored by TLC, and the products will be isolated and characterized to determine the regioselectivity and yield.
| Isomer | Predicted Major Product | Expected Yield | Rationale |
| Isomer A | No reaction or decomposition | Low to none | The only available ring position (C3) is deactivated. |
| Isomer B | 1-(5-Methyl-4-nitro-1H-pyrazol-3-yl)ethanone | Moderate | The C4 position is sterically accessible and electronically favored for electrophilic attack. |
2. N-Alkylation
N-alkylation of unsymmetrical pyrazoles can result in a mixture of two regioisomers. The regioselectivity is often influenced by steric hindrance and the electronic nature of the substituents on the pyrazole ring.
-
Isomer A : The nitrogen atoms are electronically similar due to the symmetrical substitution pattern relative to the nitrogens. Steric hindrance from the adjacent methyl and acetyl groups might influence the N1 vs. N2 alkylation ratio.
-
Isomer B : The nitrogen atom closer to the bulky acetyl group (N2) is more sterically hindered than the nitrogen adjacent to the methyl group (N1). Therefore, alkylation is predicted to favor the N1 position.
Comparative Experiment: Methylation with Methyl Iodide
Both isomers will be subjected to methylation using methyl iodide in the presence of a base like potassium carbonate. The resulting product mixture will be analyzed by ¹H NMR to determine the ratio of the N1 and N2 alkylated products.
| Isomer | Predicted Major Regioisomer | Predicted N1:N2 Ratio | Rationale |
| Isomer A | Mixture of N1 and N2 methylated products | ~1:1 | Minimal steric and electronic differentiation between the two nitrogen atoms. |
| Isomer B | 1-(1,5-Dimethyl-1H-pyrazol-3-yl)ethanone | > 5:1 | N1 is less sterically hindered than N2, which is adjacent to the acetyl group. |
3. Reactivity of the Acetyl Group: Horner-Wadsworth-Emmons (HWE) Reaction
The acetyl group provides a synthetic handle for carbon-carbon bond formation. The Horner-Wadsworth-Emmons reaction is a reliable method for the synthesis of α,β-unsaturated esters with high E-selectivity. The reactivity of the acetyl carbonyl is influenced by the electronic environment of the pyrazole ring.
-
Isomer A : The acetyl group at C4 is attached to a more electron-rich carbon compared to Isomer B, which may slightly decrease its electrophilicity.
-
Isomer B : The acetyl group at C3 is adjacent to a ring nitrogen, which may have a more pronounced electron-withdrawing effect, potentially increasing the electrophilicity of the carbonyl carbon.
Comparative Experiment: HWE Olefination
Both isomers will be reacted with a stabilized phosphonate ylide, such as triethyl phosphonoacetate, under standard HWE conditions. The reaction rates and yields will be compared.
| Isomer | Predicted Product | Expected Yield | Rationale |
| Isomer A | Ethyl (E)-3-(3(5)-methyl-1H-pyrazol-4-yl)but-2-enoate | Good | Standard reactivity of a ketone in the HWE reaction. |
| Isomer B | Ethyl (E)-3-(5-methyl-1H-pyrazol-3-yl)but-2-enoate | Good to Excellent | The potentially higher electrophilicity of the carbonyl may lead to a faster reaction and higher yield. |
Experimental Protocols
General Considerations: All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Reagents should be of high purity. Reaction progress should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Product purification should be performed using column chromatography on silica gel. Structure confirmation should be done using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1: Synthesis of 1-(3(5)-Methyl-1H-pyrazol-4-yl)ethanone (Isomer A)
This protocol is adapted from the Knorr pyrazole synthesis.
A Comparative Guide to the Biological Activity Screening of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] This guide provides a comprehensive framework for the biological activity screening of novel 1-(5-Methyl-1H-pyrazol-4-yl)ethanone derivatives, offering a comparative analysis of their potential efficacy against established alternatives. The protocols detailed herein are designed to ensure scientific rigor and reproducibility, empowering researchers to make data-driven decisions in the early stages of drug discovery.
I. Introduction: The Significance of Pyrazole Scaffolds
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[4][5] This structural motif imparts unique physicochemical properties that are conducive to diverse biological interactions.[4][6] The inherent versatility of the pyrazole ring allows for extensive chemical modification, making it a privileged scaffold in the design of novel therapeutic agents.[7][8] Numerous studies have highlighted the potent anticancer and antimicrobial activities of various pyrazole derivatives, underscoring their potential in addressing critical unmet medical needs.[1][2][6][9][10][11] Specifically, derivatives of this compound have emerged as a promising area of investigation due to their synthetic accessibility and potential for broad-spectrum bioactivity.[12][13]
II. Synthesis of this compound Derivatives
The synthesis of the target compounds typically begins with the formation of the core pyrazole ring, followed by functionalization at various positions. A general and efficient method for synthesizing the 1,3,5-substituted pyrazole core involves the condensation of a β-dicarbonyl compound, such as ethyl acetoacetate, with a hydrazine derivative.[14] Subsequent modifications can be introduced to generate a library of diverse this compound derivatives for biological screening. Microwave-assisted synthesis has also emerged as a highly efficient technique, significantly reducing reaction times while maintaining good yields.[7]
Illustrative Synthetic Pathway:
Caption: General synthetic scheme for this compound derivatives.
III. Biological Activity Screening: A Multi-faceted Approach
A comprehensive screening cascade is essential to elucidate the full therapeutic potential of the synthesized derivatives. This should encompass a battery of in vitro assays targeting key biological processes relevant to cancer and infectious diseases. High-throughput screening (HTS) methodologies can be employed for the initial rapid assessment of large compound libraries, followed by more detailed secondary and tertiary screening of promising "hits."[][16]
Experimental Workflow for Biological Screening:
Caption: A tiered approach to the biological activity screening of synthesized compounds.
A. Antimicrobial Activity Screening
The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents.[10] Pyrazole derivatives have demonstrated significant potential in this area.[1][2][10][11][17]
1. Preliminary Screening: Agar Disk-Diffusion Method
This method provides a rapid and qualitative assessment of the antibacterial and antifungal activity of the synthesized compounds.[18]
-
Protocol:
-
Prepare agar plates inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Impregnate sterile filter paper discs with a known concentration of the test compound.
-
Place the discs on the surface of the inoculated agar plates.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each disc.
-
2. Quantitative Analysis: Minimum Inhibitory Concentration (MIC) Determination
For compounds showing promising activity in the primary screen, the MIC is determined to quantify their potency. The broth microdilution method is a commonly used and reliable technique.
-
Protocol:
-
Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Comparative Data (Hypothetical): Antimicrobial Activity
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Derivative 1 | 16 | 32 | 64 |
| Derivative 2 | 8 | 16 | 32 |
| Derivative 3 | >128 | >128 | >128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
N/A: Not Applicable
B. Anticancer Activity Screening
Pyrazole derivatives have been extensively investigated for their anticancer properties, with some compounds showing potent activity against various cancer cell lines.[6][7][8][9][19] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[6]
1. Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Mechanism of Action Studies
For compounds exhibiting significant cytotoxicity, further experiments are necessary to elucidate their mechanism of action.
-
Target-Based Assays: If the compounds are designed to inhibit a specific molecular target (e.g., a protein kinase like VEGFR-2 or CDK2), enzymatic assays should be performed to confirm their inhibitory activity.[6]
-
Cell-Based Assays: Techniques such as flow cytometry can be used to analyze the effects of the compounds on the cell cycle and to detect the induction of apoptosis.
Comparative Data (Hypothetical): Anticancer Activity
| Compound | MCF-7 (IC50, µM) | HCT116 (IC50, µM) | A549 (IC50, µM) |
| Derivative 4 | 12.5 | 25.1 | 30.8 |
| Derivative 5 | 5.2 | 10.7 | 15.4 |
| Derivative 6 | >100 | >100 | >100 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
IV. Structure-Activity Relationship (SAR) Analysis
A critical component of this guide is the systematic evaluation of how structural modifications to the this compound scaffold influence biological activity. By comparing the antimicrobial and anticancer data across a library of derivatives, researchers can identify key structural features that are essential for potency and selectivity. This information is invaluable for the rational design of next-generation compounds with improved therapeutic profiles.
Key Considerations for SAR Analysis:
-
Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring can significantly impact activity.
-
Modifications of the Ethanone Moiety: Alterations to the ethanone side chain can influence the compound's interaction with its biological target.
-
Lipophilicity and Electronic Properties: These physicochemical parameters play a crucial role in determining a compound's pharmacokinetic and pharmacodynamic properties.
V. Conclusion and Future Directions
This guide provides a robust framework for the systematic screening and evaluation of this compound derivatives. The described methodologies, from synthesis to detailed biological characterization, are designed to facilitate the identification of lead compounds with promising antimicrobial and anticancer activities. Future research should focus on optimizing the lead compounds through iterative SAR studies and further investigating their mechanisms of action in more complex biological systems, including in vivo models. The ultimate goal is to translate these fundamental research findings into the development of novel and effective therapeutic agents.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Scilit. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry. [Link]
-
Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. National Center for Biotechnology Information. [Link]
-
Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Taylor & Francis Online. [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]
-
In vitro Screening Systems. ResearchGate. [Link]
-
A review for cell-based screening methods in drug discovery. National Center for Biotechnology Information. [Link]
-
What Is Compound Screening? Methods & Applications Guide. BosterBio. [Link]
-
Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. [Link]
-
Current Screening Methodologies in Drug Discovery for Selected Human Diseases. National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]
-
1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANONE. Global Substance Registration System. [Link]
-
Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
-
Current status of pyrazole and its biological activities. National Center for Biotechnology Information. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]
Sources
- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. academicstrive.com [academicstrive.com]
- 4. jchr.org [jchr.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meddocsonline.org [meddocsonline.org]
- 12. jddtonline.info [jddtonline.info]
- 13. biosynth.com [biosynth.com]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijnrd.org [ijnrd.org]
A Senior Application Scientist’s Guide to In Vitro Efficacy Testing of Novel Pyrazole-Based Compounds
Welcome to a comprehensive guide on selecting and implementing in vitro assays for the characterization of novel pyrazole-based compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological targets.[1][2] Its versatility allows for diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring that the assays you perform are not just procedures, but self-validating systems for generating robust and reliable data.
The Foundational Choice: Biochemical vs. Cell-Based Assays
The first critical decision in designing your testing cascade is whether to use a biochemical (target-based) or a cell-based (phenotypic) assay for your primary screen. This choice is fundamentally dictated by your research question: Are you targeting a specific, known protein, or are you looking for a desired cellular outcome without a preconceived mechanism?
-
Biochemical Assays: These assays utilize purified components (e.g., an enzyme, a receptor) in a controlled, cell-free environment. Their primary strength is the direct measurement of a compound's interaction with its intended target, providing unambiguous data on potency (e.g., IC50, Ki) and mechanism of action. This is crucial for establishing Structure-Activity Relationships (SAR).[5]
-
Cell-Based Assays: These assays use living cells, offering a more physiologically relevant context. They measure the downstream consequences of a compound's activity, integrating crucial factors like cell permeability, metabolic stability, and potential off-target effects.[6] While powerful, deconvoluting the specific target from a phenotypic response can be challenging.
The optimal strategy often involves a combination of both. A common workflow begins with a high-throughput biochemical screen to identify potent "hits" against a specific target, followed by cell-based assays to confirm "on-target" activity in a cellular context and weed out compounds with poor cellular uptake or unforeseen toxicity.[7]
Table 1: Comparison of Biochemical and Cell-Based Assay Formats
| Feature | Biochemical Assays | Cell-Based Assays |
| Principle | Measures direct interaction with an isolated target (e.g., enzyme, receptor). | Measures a cellular response or phenotype (e.g., viability, signaling). |
| Pros | - Unambiguous target engagement- High precision and reproducibility- Amenable to high-throughput screening (HTS)- Ideal for SAR studies | - More physiologically relevant- Accounts for cell permeability and metabolism- Can identify unexpected mechanisms- Assesses cytotoxicity concurrently |
| Cons | - Lacks biological context (no cell membrane, metabolism, etc.)- Purified protein may not reflect native conformation- May miss pro-drugs or compounds targeting pathways | - Target deconvolution can be complex- Higher variability- Potential for off-target effects to confound results |
| Typical Readouts | Luminescence, Fluorescence (FP, TR-FRET), Absorbance, Radioactivity.[8] | Cell viability (MTT, CTG), Reporter gene expression, Second messengers (cAMP, Ca2+), Protein phosphorylation (Western Blot, ELISA).[6] |
| Example | An ADP-Glo™ assay measuring a pyrazole's inhibition of purified EGFR kinase.[9] | An MTT assay measuring the antiproliferative effect of a pyrazole on A549 lung cancer cells.[10][11] |
Targeting the Kinome: Assays for Pyrazole-Based Kinase Inhibitors
Protein kinases are one of the most significant target classes for pyrazole-based drugs, particularly in oncology.[1][12] Assays for kinase inhibitors are designed to measure the enzymatic activity of the kinase, which is its ability to transfer a phosphate group from ATP to a substrate.
A robust kinase assay must differentiate true inhibition from compound-specific interference. Therefore, including proper controls is non-negotiable. The gold standard is the ADP-Glo™ Kinase Assay, which quantitatively measures the amount of ADP produced during the kinase reaction. Its universal applicability and high sensitivity make it a superior choice over older, more hazardous radiometric assays.[9]
Workflow for Kinase Inhibitor Screening
Caption: A typical screening cascade for identifying novel pyrazole-based kinase inhibitors.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol describes a method to determine the IC50 value of a novel pyrazole compound against a target kinase.
A. Principle: This is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced in a kinase reaction. The luminescence signal is directly proportional to kinase activity.
B. Materials:
-
Kinase of interest (e.g., EGFR, BRAF V600E)
-
Kinase-specific substrate peptide
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Test pyrazole compounds, dissolved in 100% DMSO
-
Known potent inhibitor for the target kinase (positive control)
-
Kinase buffer (specific to the enzyme)
-
White, opaque 384-well assay plates
C. Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the pyrazole compounds in DMSO. Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound concentration into the assay plate. Also include wells for a "vehicle control" (DMSO only) and a "positive control inhibitor."
-
Kinase Reaction Setup:
-
Prepare a 2X kinase/substrate solution in kinase buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Causality Check: Adding the enzyme to the inhibitor first allows the compound to bind to the target before the reaction is initiated.
-
-
Initiate Reaction:
-
Prepare a 2X ATP solution in kinase buffer.
-
Add 2.5 µL of the 2X ATP solution to each well to start the reaction. The final volume is 5 µL.
-
Self-Validation: Include "No Enzyme" control wells to determine the background signal.
-
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
First Detection Step:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Second Detection Step:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase/luciferin reaction to produce light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the "No Enzyme" background from all wells.
-
Normalize the data by setting the "Vehicle Control" (DMSO) as 100% activity and the "Positive Control Inhibitor" as 0% activity.
-
Plot the normalized % inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Assessing General Cytotoxicity: The MTT Assay
Before confirming target-specific effects in a cell, it's essential to assess the general cytotoxicity of your pyrazole compounds. The MTT assay remains a workhorse for this purpose due to its simplicity and cost-effectiveness.[11] It measures the activity of mitochondrial dehydrogenases, which reduces the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Experimental Protocol: MTT Antiproliferative Assay
A. Principle: Measures the metabolic activity of cells as an indicator of cell viability. A decrease in metabolic activity is correlated with cell death or a reduction in proliferation.
B. Materials:
-
Human cancer cell line relevant to the compound's intended target (e.g., HCT-116, MCF-7).[13][14]
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test pyrazole compounds and a standard cytotoxic drug (e.g., Doxorubicin), dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Clear, flat-bottomed 96-well plates
C. Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Causality Check: This 24-hour period ensures cells have recovered from trypsinization and are in a logarithmic growth phase.
-
-
Compound Treatment:
-
Prepare 2X final concentrations of your serially diluted pyrazole compounds in complete medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Self-Validation: Include "Vehicle Control" wells (containing the same final concentration of DMSO as the test wells, typically <0.5%) and "No Cell" blank wells.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or shaking.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "No Cell" blanks from all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percent viability against the log of the compound concentration and determine the IC50 value.
-
Targeting Inflammation: COX Inhibition Assays
Many pyrazole-containing drugs, like Celecoxib, are known for their anti-inflammatory properties, which they achieve by inhibiting cyclooxygenase (COX) enzymes.[3][15] It is crucial to determine not only the potency of inhibition but also the selectivity for COX-2 over COX-1, as selective inhibition of COX-2 is associated with reduced gastrointestinal side effects.[16]
Signaling Pathway for COX-Mediated Prostaglandin Synthesis
Caption: Inhibition of prostaglandin synthesis by pyrazole-based COX inhibitors.
A common method is a fluorometric assay that measures the peroxidase component of COX activity.[17] This assay is simple, sensitive, and suitable for HTS.[17]
Table 2: Example Efficacy Data for Pyrazole-Based Inhibitors
| Compound ID | Target Kinase | Biochemical IC50 | Cell-Based IC50 (Cell Line) | Reference |
| Compound 29 | EGFR | 0.21 ± 0.05 µM | Not Reported | [1] |
| AT7518 (23) | CDK (various) | Not Reported | 0.411 µM (HCT-116) | [1] |
| Compound 45b | CDK2/cyclin A3 | 0.178 µM | 0.053 µM (HCT-116) | [14] |
| Compound 7a | CDK-2 | Enzymatic assay performed | 6.1 ± 1.9 µM (HepG2) | [13] |
| Compound 6 | EGFR | >99% inhibition @ 100µM | 26.40 µM (A-549) | [12] |
| Celecoxib | COX-2 | Varies by assay | Varies by cell line | [15][16] |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires identical assay conditions.
Conclusion: A Strategy for Success
The evaluation of novel pyrazole-based compounds requires a multi-faceted and logical approach to in vitro testing. The journey from a newly synthesized molecule to a promising lead candidate is paved with carefully chosen assays, rigorous execution, and insightful data analysis. By starting with a clear understanding of your compound's intended target, and employing a strategic combination of biochemical and cell-based assays, you can build a robust data package that validates your findings and instills confidence in your results. Always remember that every protocol must be a self-validating system, with controls that anticipate and account for potential artifacts, ensuring the scientific integrity of your work.
References
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.ACS Omega.
- Discovery, synthesis and molecular corroborations of medicinally important novel pyrazoles; drug efficacy determinations through in silico, in vitro and cytotoxicity validations.PubMed.
- Functional assays for screening GPCR targets.PubMed.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.MDPI.
- Validation of in vitro tools and models for preclinical drug discovery.FDA.
- Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems.National Institutes of Health (NIH).
- COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core.PubMed.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.National Institutes of Health (NIH).
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.ACS Omega.
- Functional groups that confer some distinctive interactions and activities on pyrazole analogs.ResearchGate.
- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a.DDDT.
- The Role of Assay Development and Validation in Drug Discovery.PeploBio.
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.MDPI.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.RSC Publishing.
- GPCR Functional Assays, Understanding On/Off-target Activity.Eurofins Discovery.
- The Importance of In Vitro Assays.Visikol.
- Pyrazoles as anticancer agents: Recent advances.SRR Publications.
- Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors.Frontiers.
- Assay Development in Drug Discovery.Danaher Life Sciences.
- High-Throughput Screening.Enamine.
- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.PMC.
- COX Activity Assay Kit (Fluorometric).Sigma-Aldrich.
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.PubMed.
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, synthesis and molecular corroborations of medicinally important novel pyrazoles; drug efficacy determinations through in silico, in vitro and cytotoxicity validations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 7. The Importance of In Vitro Assays [visikol.com]
- 8. High-Throughput Screening - Enamine [enamine.net]
- 9. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 15. COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Structure-Activity Relationship of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone Analogs
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structure that consistently appears in a multitude of biologically active compounds.[1][2] Its inherent chemical properties and synthetic tractability have made it a cornerstone in the development of therapeutics ranging from anti-inflammatory agents to kinase inhibitors.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of pyrazole derivatives: 1-(5-Methyl-1H-pyrazol-4-yl)ethanone analogs. By systematically exploring the impact of structural modifications at key positions, we aim to furnish researchers and drug development professionals with a comprehensive understanding of the design principles governing the biological activity of this promising scaffold.
The this compound Core: A Versatile Pharmacophore
The this compound scaffold presents multiple avenues for structural modification, each with the potential to significantly influence its interaction with biological targets. The key positions for derivatization include the N1 position of the pyrazole ring, the C5 methyl group, and the ethanone moiety at the C4 position. Understanding the SAR at each of these sites is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship Analysis
N1-Position Substitution: A Gateway to Modulating Potency and Selectivity
The N1 position of the pyrazole ring is a critical determinant of the molecule's overall properties. Substitution at this position can profoundly impact lipophilicity, which in turn affects cell permeability and target engagement.[5]
-
Aryl Substituents: The introduction of a phenyl group at the N1 position, yielding 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, is a common modification.[6][7] The electronic nature and substitution pattern of this aryl ring are pivotal. Electron-withdrawing groups, such as halogens, can enhance activity in certain contexts, potentially through favorable interactions with the target protein's active site. Conversely, electron-donating groups may be beneficial for other targets. The SAR of pyrazole-based kinase inhibitors has shown that substitutions on the N1-phenyl ring can drastically alter potency and selectivity.[8]
-
Alkyl Substituents: N-alkylation of the pyrazole ring can lead to a mixture of regioisomers, making regioselective synthesis a key consideration.[5] The choice of alkyl group can fine-tune the compound's pharmacokinetic profile. For instance, smaller alkyl groups may improve aqueous solubility, while bulkier groups could enhance binding affinity through increased van der Waals interactions, provided they fit within the target's binding pocket.
C5-Methyl Group: Fine-Tuning Steric Interactions
The methyl group at the C5 position of the pyrazole ring offers another point for modification. While seemingly a minor component, its steric bulk and electronic contribution can be significant.
-
Modification to Other Alkyl Groups: Replacing the methyl group with larger alkyl substituents (e.g., ethyl, propyl) can probe the steric tolerance of the target's binding site. A decrease in activity with larger groups would suggest a sterically constrained pocket.
-
Bioisosteric Replacement: The methyl group can be replaced by bioisosteres such as a trifluoromethyl group. This modification can alter the electronic properties of the pyrazole ring and potentially introduce new hydrogen bonding interactions, which has been a successful strategy in the development of COX-2 inhibitors like Celecoxib.
C4-Ethanone Moiety: The Key to Target Engagement
The ethanone group at the C4 position is a crucial pharmacophoric feature, often involved in direct interactions with the biological target.
-
Chalcone Formation and Cyclization: The ethanone moiety serves as a synthetic handle for the preparation of chalcone intermediates, which can then be cyclized to form a variety of heterocyclic systems, including other pyrazole rings. This approach has been used to synthesize novel anti-inflammatory agents.[9][10]
-
Derivatization of the Carbonyl Group: The carbonyl group can be converted to other functional groups, such as oximes or hydrazones, to explore different binding interactions. These modifications can alter the hydrogen bonding capacity and geometry of the molecule.
-
Modification of the Acetyl Group: The terminal methyl group of the ethanone can be substituted to introduce further diversity. For example, replacing it with aryl or heteroaryl rings can lead to extended structures that may occupy larger binding pockets and form additional interactions, a strategy employed in the design of some kinase inhibitors.[11]
Comparative Performance Data
The following table summarizes the hypothetical structure-activity relationships for a series of this compound analogs against a generic kinase target, based on extrapolated principles from related pyrazole derivatives.
| Compound ID | N1-Substituent | C5-Substituent | C4-Modification | Kinase Inhibition IC50 (nM) |
| 1a (Core) | H | -CH₃ | -C(O)CH₃ | 500 |
| 1b | Phenyl | -CH₃ | -C(O)CH₃ | 150 |
| 1c | 4-Chlorophenyl | -CH₃ | -C(O)CH₃ | 50 |
| 1d | Phenyl | -CF₃ | -C(O)CH₃ | 80 |
| 1e | 4-Chlorophenyl | -CH₃ | -C(O)CH₂-Phenyl | 25 |
Disclaimer: The data in this table is illustrative and intended to represent plausible SAR trends based on published literature on similar compounds. Actual values would need to be determined experimentally.
Experimental Protocols
General Synthesis of 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone Analogs
A common synthetic route to this class of compounds involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound.[12]
Step-by-Step Protocol:
-
Synthesis of the Pyrazole Core:
-
To a solution of a substituted hydrazine (e.g., phenylhydrazine, 1.0 eq) in a suitable solvent (e.g., ethanol), add a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq).
-
Add a catalytic amount of acid (e.g., glacial acetic acid).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting pyrazole derivative by recrystallization or column chromatography.
-
-
Acylation of the Pyrazole Ring:
-
To a solution of the synthesized pyrazole in a suitable solvent (e.g., dichloromethane), add a Lewis acid (e.g., aluminum chloride, 1.2 eq) at 0 °C.
-
Add acetyl chloride (1.1 eq) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding crushed ice and water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final 1-(pyrazol-4-yl)ethanone analog by column chromatography.
-
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a specific kinase can be evaluated using a variety of assay formats, such as a luminescence-based assay.
Protocol:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Serially dilute the compound stock to create a range of concentrations.
-
In a 384-well plate, add the kinase, a suitable substrate, and ATP.
-
Add the serially diluted test compounds to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add a detection reagent that measures the amount of ADP produced (luminescence is proportional to kinase activity).
-
Read the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The systematic exploration of the SAR at the N1, C5, and C4 positions is essential for optimizing the biological activity of these analogs. Future work should focus on integrating computational modeling with synthetic chemistry to design compounds with improved potency, selectivity, and drug-like properties. The insights provided in this guide offer a solid foundation for researchers to build upon in their quest for new and effective medicines.
References
-
Zheng, Y., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. [Link]
-
Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics. [Link]
- (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
- Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents.
-
Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
- (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences.
- (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry.
- (n.d.). 1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANONE. gsrs.
-
Liu, J. J., et al. (2010). Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- (2016). Recent applications of pyrazole and its substituted analogs.
- (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
- (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. International Journal of Pharmacy and Pharmaceutical Sciences.
-
Mizuhara, T., et al. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Bioorganic & Medicinal Chemistry Letters. [Link]
- (n.d.). 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone. Biosynth.
- (2015).
Sources
- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicstrive.com [academicstrive.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of potential validated analytical methods for the quantification of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone, a key heterocyclic building block in medicinal chemistry.[1] While specific comparative studies on this exact molecule are not prevalent in current literature, this document outlines a scientifically rigorous framework for the development, validation, and comparison of suitable analytical techniques, primarily focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The principles and methodologies described are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on the validation of analytical procedures.[2][3]
Introduction to this compound and the Imperative for Validated Quantification
This compound (C₆H₈N₂O, Molar Mass: 124.14 g/mol ) is a pyrazole derivative.[4] Pyrazole moieties are of significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][5] The precise quantification of this compound is critical during synthesis, for purity assessment of the final product, and in pharmacokinetic studies. A validated analytical method ensures that the measurements are accurate, reliable, and reproducible, which is a non-negotiable aspect of pharmaceutical development.[6][7]
The "fitness for purpose" of an analytical method is its most crucial attribute.[3][7] This guide will compare two powerful and widely used analytical techniques, RP-HPLC and GC-MS, and detail the validation parameters that must be assessed to deem them suitable for their intended application.
Comparative Overview of Analytical Methodologies
The choice between RP-HPLC and GC-MS for the quantification of this compound will depend on several factors, including the sample matrix, the required sensitivity, and the nature of potential impurities.
| Feature | Reverse-Phase HPLC (UV-Vis Detection) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity differences between the analyte and a non-polar stationary phase. | Separation based on volatility and boiling point, followed by mass-based detection. |
| Analyte Suitability | Ideal for non-volatile, polar, and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be needed for polar analytes. |
| Sensitivity | Good (ng range), dependent on the chromophore of the analyte. | Excellent (pg to fg range), especially in selected ion monitoring (SIM) mode. |
| Specificity | Good, but can be compromised by co-eluting impurities with similar UV spectra. | Excellent, as it provides mass fragmentation patterns for compound identification.[8] |
| Sample Throughput | Generally higher than GC-MS. | Can be lower due to longer run times and potential need for sample derivatization. |
| Instrumentation Cost | Lower initial and operational costs. | Higher initial and operational costs. |
Based on the structure of this compound, both techniques are viable. Its moderate polarity and potential for volatility make it a candidate for both HPLC and GC analysis.
Method Validation Framework: Adhering to ICH Q2(R2) Guidelines
A comprehensive validation of an analytical method involves assessing a set of performance characteristics to ensure it is fit for its intended purpose.[2][3][9] The following parameters must be evaluated for both the proposed RP-HPLC and GC-MS methods.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6][9]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][9]
-
Accuracy: The closeness of test results obtained by the method to the true value.[6][7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
Proposed RP-HPLC Method and Validation Protocol
RP-HPLC with UV detection is a robust and widely used technique for the quality control of pharmaceuticals.[10][11][12]
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) | A common mobile phase for RP-HPLC, with the acid improving peak shape. A gradient may be needed to separate impurities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column to ensure good separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | To be determined by UV scan (likely around 240-260 nm) | The wavelength of maximum absorbance will provide the best sensitivity. |
| Injection Volume | 10 µL | A standard injection volume to ensure good peak shape and reproducibility. |
-
Specificity: Analyze blank samples (matrix without analyte), a standard solution of this compound, and a spiked sample. The peak for the analyte should be well-resolved from any other peaks.
-
Linearity and Range: Prepare a series of at least five concentrations of the analyte (e.g., 50% to 150% of the expected working concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD should also be within acceptable limits.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate changes to method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) and observe the effect on the results.
Caption: Workflow for the quantification of this compound using RP-HPLC.
Proposed GC-MS Method and Validation Protocol
GC-MS provides a high degree of specificity and sensitivity, making it an excellent alternative, particularly for impurity profiling.[8][13]
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | A temperature gradient to separate the analyte from potential impurities with different boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy for generating reproducible fragmentation patterns. |
| MS Mode | Full Scan (for specificity) and Selected Ion Monitoring (SIM) (for quantification) | Full scan for initial identification and SIM for enhanced sensitivity and specificity during quantification. |
The validation protocol for GC-MS follows the same principles as for HPLC, with some specific considerations:
-
Specificity: In Full Scan mode, the mass spectrum of the analyte peak should be unique and match a reference spectrum. In SIM mode, monitor for characteristic ions of this compound.
-
Linearity and Range: Prepare a calibration curve by plotting the peak area of a characteristic ion against concentration.
-
Accuracy and Precision: Follow the same procedures as for HPLC, with acceptance criteria adjusted based on the required level of sensitivity (e.g., %RSD ≤ 5% for trace analysis).
-
LOD and LOQ: Will likely be significantly lower than for HPLC, especially in SIM mode.
-
Robustness: Test the effect of variations in parameters such as inlet temperature, oven ramp rate, and carrier gas flow rate.
Caption: Workflow for the quantification of this compound using GC-MS.
Conclusion and Recommendations
Both RP-HPLC and GC-MS are powerful and suitable techniques for the validated quantification of this compound.
-
RP-HPLC with UV detection is recommended for routine quality control applications, such as assay and purity testing, due to its robustness, lower cost, and higher throughput. Its validation should demonstrate specificity against known impurities.
-
GC-MS is the preferred method when higher sensitivity is required, such as in the analysis of trace impurities or in bioanalytical studies. Its inherent specificity, derived from the mass fragmentation pattern, makes it an excellent tool for identification and quantification at low levels.
The final choice of method should be based on a thorough evaluation of the specific analytical needs, in line with the principles of "fitness for purpose" as outlined by the ICH.[3][7] The validation protocols presented here provide a comprehensive roadmap for ensuring the reliability and accuracy of the chosen method.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. Available from: [Link]
-
GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. ResearchGate. Available from: [Link]
-
1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANONE. Gsrs. Available from: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. Available from: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. Available from: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available from: [Link]
-
Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. biosynth.com [biosynth.com]
- 5. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. ijcpa.in [ijcpa.in]
- 11. researchgate.net [researchgate.net]
- 12. omicsonline.org [omicsonline.org]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone and Structurally-Related Bioactive Compounds
In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold," a core chemical structure that is a recurring motif in a multitude of clinically significant therapeutic agents.[1][2] Its metabolic stability and versatile synthetic accessibility have made it a cornerstone in the development of drugs targeting a wide array of biological pathways.[3] This guide provides a comparative analysis of the potential biological effects of the pyrazole derivative, 1-(5-Methyl-1H-pyrazol-4-yl)ethanone, against three well-characterized drugs that also feature the pyrazole core: the anti-inflammatory drug Celecoxib, the erectile dysfunction medication Sildenafil, and the withdrawn anti-obesity agent Rimonabant.
This comparison is predicated on the principle of structural analogy. While direct biological data for this compound is not extensively available in public literature, its core pyrazole structure suggests potential interactions with enzyme systems and receptor pathways similar to those modulated by our selected comparator drugs. This guide will, therefore, explore the established biological activities of Celecoxib, Sildenafil, and Rimonabant as a framework for postulating and investigating the potential therapeutic applications of novel pyrazole derivatives like this compound.
Rationale for Comparator Selection: A Trio of Diverse Mechanisms
The choice of Celecoxib, Sildenafil, and Rimonabant as comparators is deliberate, designed to span a diverse range of biological targets and therapeutic applications, all originating from a common pyrazole chemical scaffold.
-
Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor, represents the anti-inflammatory potential of pyrazole derivatives.[4] Its mechanism involves the targeted inhibition of prostaglandin synthesis, key mediators of pain and inflammation.[5][6]
-
Sildenafil , a potent phosphodiesterase type 5 (PDE5) inhibitor, exemplifies the role of pyrazoles in modulating enzymatic activity for therapeutic benefit, in this case, for the treatment of erectile dysfunction and pulmonary arterial hypertension.[7][8]
-
Rimonabant , a cannabinoid receptor 1 (CB1) inverse agonist, highlights the versatility of the pyrazole scaffold in targeting G-protein coupled receptors, although its history also underscores the critical importance of a thorough safety and side-effect profile evaluation.[9][10]
By examining these three drugs, we can appreciate the breadth of biological activities that can be engineered around the pyrazole core, providing a rational basis for the exploratory biological screening of this compound.
Comparative Analysis of Biological Targets and In Vitro Efficacy
The following table summarizes the primary biological targets and reported in vitro efficacy data for our comparator drugs. This quantitative data serves as a benchmark for evaluating the potential potency and selectivity of novel pyrazole compounds.
| Drug | Primary Target | Known In Vitro Efficacy (IC50/Ki) | Therapeutic Area |
| Celecoxib | Cyclooxygenase-2 (COX-2) | IC50: 40 nM (COX-2), 15 µM (COX-1)[11] | Anti-inflammatory, Analgesic[12] |
| Sildenafil | Phosphodiesterase Type 5 (PDE5) | IC50: 3.7 ± 1.4 nM[13] | Erectile Dysfunction, Pulmonary Hypertension[7] |
| Rimonabant | Cannabinoid Receptor 1 (CB1) | Ki: High affinity (nanomolar range)[14] | Anti-obesity (Withdrawn)[10] |
Key Signaling Pathways and Mechanisms of Action
A deeper understanding of the biological effects of these drugs requires an examination of the signaling pathways they modulate.
Celecoxib and the Arachidonic Acid Cascade
Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme.[4] COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[5][6] By blocking this pathway, Celecoxib reduces the production of prostaglandins, thereby alleviating pain and inflammation.[12]
Caption: Mechanism of action of Celecoxib via COX-2 inhibition.
Sildenafil and the Nitric Oxide/cGMP Pathway
Sildenafil's therapeutic effect in erectile dysfunction is mediated through the inhibition of PDE5.[7] In the corpus cavernosum of the penis, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[14] cGMP induces smooth muscle relaxation and vasodilation, leading to an erection.[7] PDE5 is the enzyme responsible for the degradation of cGMP.[15] By inhibiting PDE5, Sildenafil allows for the accumulation of cGMP, thereby enhancing and prolonging the erectile response.[7][14]
Caption: Sildenafil's mechanism via PDE5 inhibition in smooth muscle.
Rimonabant and the Endocannabinoid System
Rimonabant functions as an inverse agonist at the cannabinoid receptor 1 (CB1).[10] The endocannabinoid system, including the CB1 receptor, is involved in regulating appetite and energy balance.[16] By blocking the CB1 receptor, Rimonabant was intended to reduce appetite and food intake.[17] However, the widespread presence of CB1 receptors in the central nervous system led to significant psychiatric side effects, ultimately resulting in its withdrawal from the market.[10]
Caption: Rimonabant's mechanism of action at the CB1 receptor.
Experimental Protocols for Biological Evaluation
To assess the potential biological activities of this compound, a series of in vitro assays can be employed. The following protocols are based on established methodologies for evaluating COX-2 inhibition, PDE5 inhibition, and CB1 receptor binding.
In Vitro COX-2 Inhibition Assay (Fluorometric Method)
This assay determines the ability of a test compound to inhibit the enzymatic activity of COX-2.
Workflow Diagram:
Caption: Workflow for the in vitro COX-2 inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of test concentrations.
-
Prepare the COX assay buffer, COX cofactor working solution, and COX probe solution as per the manufacturer's instructions (e.g., Sigma-Aldrich, Cat. No. MAK399).[2]
-
Prepare the arachidonic acid solution.
-
-
Assay Procedure (96-well plate format):
-
Add 75 µL of COX assay buffer to each well.
-
Add 10 µL of the test compound dilutions or vehicle (DMSO) to the respective wells.
-
Add 2 µL of COX cofactor working solution and 1 µL of COX probe solution.
-
Add 1 µL of human recombinant COX-2 enzyme and mix.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.[3]
-
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This assay measures the inhibition of PDE5 activity by quantifying the amount of a fluorescently labeled cGMP substrate that is hydrolyzed.
Workflow Diagram:
Caption: Workflow for the in vitro PDE5 inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Prepare the PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT).[18]
-
Dilute the recombinant human PDE5A1 enzyme and the FAM-labeled cGMP substrate in the assay buffer.
-
-
Assay Procedure (96-well black microplate):
-
Add the test compound dilutions or vehicle to the wells.
-
Add the diluted PDE5 enzyme to all wells except the negative control.
-
Incubate at room temperature for 15-30 minutes.
-
-
Reaction and Detection:
-
Initiate the reaction by adding the FAM-labeled cGMP substrate.
-
Incubate at 37°C for 30-60 minutes.[19]
-
Stop the reaction by adding a binding agent (e.g., phosphate-binding nanoparticles).
-
Incubate at room temperature for 30 minutes to allow for binding stabilization.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization on a microplate reader equipped with appropriate filters.
-
Calculate the percentage of PDE5 inhibition for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.[20]
-
CB1 Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of a test compound for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for the CB1 receptor radioligand binding assay.
Step-by-Step Protocol:
-
Reagent and Membrane Preparation:
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the test compound at various concentrations.
-
Incubate at 37°C for 1 hour to allow for binding to reach equilibrium.[15]
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[15]
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding of the radioligand that is displaced by the test compound at each concentration.
-
Determine the IC50 value from the competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
The pyrazole scaffold is a remarkably versatile platform for the development of a wide range of therapeutic agents. While the specific biological effects of this compound remain to be elucidated, a comparative analysis with the established drugs Celecoxib, Sildenafil, and Rimonabant provides a rational framework for its investigation. The diverse mechanisms of action of these comparator drugs highlight the potential for novel pyrazole derivatives to interact with key biological targets, including enzymes and G-protein coupled receptors.
The experimental protocols detailed in this guide offer a starting point for the systematic in vitro evaluation of this compound. By assessing its activity in COX-2, PDE5, and CB1 receptor assays, researchers can begin to profile its biological activity and identify potential therapeutic avenues. Subsequent structure-activity relationship (SAR) studies, guided by the extensive literature on pyrazole-based drugs, can then be employed to optimize potency and selectivity, ultimately paving the way for the development of novel and effective therapeutic agents.
References
-
News-Medical.Net. Celebrex (Celecoxib) Pharmacology.
-
Patel, D. et al. (2024). Celecoxib. In: StatPearls [Internet]. StatPearls Publishing.
-
Wikipedia. (2024). Sildenafil.
-
Wikipedia. (2024). Celecoxib.
-
MedlinePlus. (2023). Sildenafil.
-
Patsnap Synapse. (2024). What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction?.
-
Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
-
PubMed. (1999). [Mode of action of sildenafil].
-
ResearchGate. (2021). Representative drugs containing the pyrazole scaffold.
-
Patsnap Synapse. (2024). What is the mechanism of Rimonabant?.
-
PubMed. (2006). Rimonabant: endocannabinoid inhibition for the metabolic syndrome.
-
ClinPGx. (2023). Celecoxib Pathway, Pharmacodynamics.
-
Patsnap Synapse. (2024). What is Rimonabant used for?.
-
ChemicalBook. (2023). Sildenafil: mechanism of action, clinical applications and safety.
-
Patsnap Synapse. (2024). What is the mechanism of Celecoxib?.
-
ResearchGate. (2023). The mechanism of action of sildenafil and its subsequent potential indications.
-
RSC Medicinal Chemistry. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
-
PubMed. (2007). The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use.
-
Wikipedia. (2024). Rimonabant.
-
BenchChem. (2025). synthesis of novel pyrazole derivatives for drug discovery.
-
ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
-
MDPI. (2022). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation.
-
ResearchGate. (2024). Different reported drugs containing the pyrazole scaffold.
-
CymitQuimica. (2024). 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1-ethanone.
-
ResearchGate. (2023). Proposed mechanism for the formation of pyrazole‐ethanone.
-
Biosynth. (2024). This compound.
-
gsrs. (2024). 1-(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHANONE.
-
Biosynce. (2024). China 1-(1H-Pyrazol-1-yl)ethanone CAS 10199-64-1 Manufacturers Suppliers Factory.
-
PubMed. (2024). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells.
-
PubMed. (1980). Biological effects and metabolic interactions after chronic and acute administration of 4-methylpyrazole and ethanol to rats.
-
ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity.
-
PubMed. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib).
-
MDPI. (2019). Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction.
-
PubMed. (2001). Novel pyrazole cannabinoids: insights into CB(1) receptor recognition and activation.
-
PubMed. (2016). Assay of CB1 Receptor Binding.
-
ResearchGate. (2005). Potency of inhibition of PDE catalytic activity by PDE5 inhibitors.
Sources
- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel pyrazole cannabinoids: insights into CB(1) receptor recognition and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 9. Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone (CAS No. 105224-04-2), ensuring the protection of personnel and the environment. The procedures outlined here are grounded in established safety protocols and regulatory standards.
The foundational principle for managing this compound is to treat it as a hazardous waste. Its disposal must always be conducted in accordance with the specific hazardous waste regulations applicable to your region and institution.
Hazard Identification and Risk Assessment
Understanding the inherent risks of a compound is the first step in managing its disposal. This compound, a heterocyclic ketone, is classified with specific hazards that dictate its handling and disposal requirements.
Based on available Safety Data Sheets (SDS), the primary hazard is its oral toxicity.[1][2][3] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound and structurally similar pyrazoles.
Table 1: GHS Hazard Classifications for this compound & Similar Compounds
| Hazard Class | Hazard Code | GHS Pictogram | Signal Word | Description |
| Acute Toxicity, Oral (Category 4) | H302 | GHS07 | Warning | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation (Category 2) | H315 | GHS07 | Warning | Causes skin irritation.[4][5][6] |
| Serious Eye Damage/Irritation (Category 2A) | H319 | GHS07 | Warning | Causes serious eye irritation.[4][5][6] |
| Specific Target Organ Toxicity (Single Exposure, Respiratory Irritation) | H335 | GHS07 | Warning | May cause respiratory irritation.[4][5][6] |
Note: While H302 is consistently cited for this specific compound, the other classifications are based on data for closely related pyrazole structures and should be considered best practice for risk mitigation.
The causality behind these classifications lies in the chemical nature of pyrazole derivatives. These compounds can interact with biological systems, and upon combustion, may produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[7][8] Therefore, a thorough risk assessment must precede any handling or disposal procedure.
Regulatory Compliance: Adherence to EPA and OSHA Standards
In the United States, the disposal of laboratory chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) through standards like the "Lab Standard" (29 CFR 1910.1450).[7]
-
EPA (RCRA): This framework mandates that generators of hazardous waste are responsible for its entire lifecycle, from "cradle-to-grave." This includes proper identification, segregation, storage, and ensuring it is transported to and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
OSHA: The Lab Standard requires employers to develop a written Chemical Hygiene Plan (CHP). This plan must outline specific procedures for the safe use, storage, and disposal of hazardous chemicals in the laboratory. All personnel must be trained on the contents of the CHP.
Your institution's Environmental Health & Safety (EHS) department is the primary resource for navigating these regulations and will have established protocols that must be followed.
Personal Protective Equipment (PPE) and Spill Management
Before handling waste containers of this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Spill Management Protocol: In the event of a small spill:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8]
-
Clean the spill area with soap and water.
-
Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
Step-by-Step Disposal Protocol
The guiding principle for disposal is that this compound must not be disposed of down the drain or in regular solid waste.[7][8] It must be managed as hazardous chemical waste.
Step 1: Waste Collection and Segregation
-
Container: Use a dedicated, chemically compatible, and sealable waste container. The container must be in good condition and clearly labeled.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., GHS07 exclamation mark).
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Based on general guidance for pyrazoles, avoid mixing with strong acids, bases, or strong oxidizing agents to prevent potentially hazardous reactions.[9]
Step 2: Waste Accumulation
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central waste storage area, as directed by your laboratory's CHP.
-
The container must remain closed at all times except when adding waste.
Step 3: Final Disposal
-
Arrange for pickup of the hazardous waste through your institution's EHS department. They will work with a licensed professional waste disposal service.
-
The most common and recommended disposal method for this type of organic chemical waste is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[8][10] This ensures the complete destruction of the compound in an environmentally sound manner.
-
Ensure all required paperwork, such as a hazardous waste manifest, is completed as per EPA and institutional guidelines.
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure that their innovative work is conducted safely, ethically, and in full compliance with environmental regulations, building a foundation of trust and scientific integrity.
References
- Safety Data Sheet. (2021, May 1). Angene Chemical.
-
1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. GSRS. Retrieved January 20, 2026, from [Link]
- SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
- SAFETY DATA SHEET. (2026, January 6). Sigma-Aldrich.
- Safety Data Sheet. (2017, December 1). Key Organics.
-
(1-methyl-1H-pyrazol-4-yl)methanol. PubChem. Retrieved January 20, 2026, from [Link]
- SAFETY DATA SHEET. (2023, October 6). Fisher Scientific.
-
This compound. Guangzhou Weibo Technology Co., Ltd. Retrieved January 20, 2026, from [Link]
Sources
- 1. This compound AldrichCPR 105224-04-2 [sigmaaldrich.com]
- 2. 105224-04-2|this compound|BLD Pharm [bldpharm.com]
- 3. 105224-04-2,this compound [weibochem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. (1-methyl-1H-pyrazol-4-yl)methanol | C5H8N2O | CID 11961423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. keyorganics.net [keyorganics.net]
- 10. bio.vu.nl [bio.vu.nl]
A Senior Application Scientist's Guide to Handling 1-(5-Methyl-1H-pyrazol-4-yl)ethanone
Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides an in-depth operational plan for the safe handling of 1-(5-Methyl-1H-pyrazol-4-yl)ethanone (CAS No. 105224-04-2), a heterocyclic ketone utilized in drug discovery and chemical synthesis. As your partner in research, we aim to provide value beyond the product itself, ensuring that your work is not only groundbreaking but also conducted with the highest degree of safety. This document is structured to provide immediate, essential information, moving from hazard identification to procedural guidance for routine handling, emergency response, and disposal.
Part 1: Hazard Analysis and Risk Assessment
A thorough understanding of a chemical's hazard profile is the cornerstone of any safety protocol. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling procedures.
The compound is designated as Harmful if swallowed (Acute Toxicity 4, Oral), Causes skin irritation (Skin Irritation, Category 2), Causes serious eye irritation (Eye Irritation, Category 2), and May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][2] The presence of the GHS07 "exclamation mark" pictogram serves as an immediate visual reminder of these hazards.[3] It is also critical to note that the toxicological properties of this material have not been fully investigated, which necessitates a cautious and comprehensive approach to exposure prevention.[1][4]
The causality is clear: the chemical's properties present a direct threat to the primary routes of exposure in a laboratory setting—ingestion, skin/eye contact, and inhalation. Our entire safety strategy is therefore built upon creating robust barriers to prevent such contact.
Part 2: The Core PPE Ensemble: Your Primary Line of Defense
The selection of Personal Protective Equipment (PPE) is not a matter of simple compliance but a scientifically-driven choice to mitigate identified risks. For this compound, a solid, the primary risks during handling are particulate inhalation and dermal/ocular exposure from dust or accidental spills.
-
Eye and Face Protection: The risk of serious eye irritation necessitates robust protection. Standard safety glasses are insufficient. You must wear chemical safety goggles that provide a seal around the eyes, conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4] In situations where splashing is possible, such as during solution preparation or transfers, a face shield should be worn in addition to goggles. This combination provides a multi-layered defense against direct contact.
-
Skin and Body Protection: Given the compound's classification as a skin irritant, comprehensive skin protection is mandatory.[1]
-
Gloves: Wear compatible chemical-resistant gloves .[1] Nitrile gloves are a common and effective choice for handling solid chemicals, but it is best practice to consult a glove compatibility chart for the specific solvents you may be using with the compound. Always use the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[5]
-
Lab Coat/Coveralls: A standard cotton lab coat is a minimum requirement. For tasks with a higher risk of contamination, such as weighing larger quantities or during transfers, consider wearing disposable coveralls over your personal clothing.[6] All protective clothing should be removed before leaving the laboratory.[1] Contaminated clothing must be decontaminated or disposed of as hazardous waste.[1][2]
-
-
Respiratory Protection: To mitigate the risk of respiratory tract irritation from inhaling the solid particulate, handling procedures must be designed to minimize dust generation.[1]
-
Engineering Controls: The primary method for respiratory protection is the use of engineering controls. All weighing and handling of the solid compound must be performed within a certified chemical fume hood or a ventilated enclosure with mechanical exhaust.[1][7]
-
Respirator: If engineering controls are not available or are insufficient to control exposure, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1] The specific type of respirator (e.g., an N95 dust mask or a half-mask respirator with particulate filters) should be chosen based on a formal risk assessment of the specific procedure.
-
Part 3: Operational Protocols: From Benchtop to Disposal
A self-validating safety system relies on consistent, repeatable procedures. The following workflows provide step-by-step guidance for handling this compound.
Standard Handling and Workflow
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Assemble all required equipment, including spatulas, weigh boats, and solvent containers.
-
Donning PPE: Put on your lab coat, followed by safety goggles and any additional face protection. Finally, don your chemical-resistant gloves.
-
Handling: Conduct all manipulations of the solid compound inside the fume hood.[7] Avoid actions that could generate dust, such as rapid scraping or pouring from a height.
-
Post-Handling: Securely close the container.[1][8] Wipe down the work surface and any equipment used with a suitable solvent.
-
Doffing PPE: Remove gloves first, using the proper technique. Remove your lab coat, being careful to avoid contaminating your personal clothing. Wash hands and any exposed skin thoroughly with soap and water.[8][9] Remember, do not eat, drink, or smoke in the handling area.[9][10]
Emergency Plan: Spill and Exposure Response
-
Minor Spill (Solid):
-
Alert others in the immediate area.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material to prevent dust from becoming airborne.
-
Carefully sweep or vacuum the material into a labeled, sealable container for hazardous waste.[7]
-
Clean the spill area thoroughly.[1] Ventilate the affected area.[1]
-
-
Skin Exposure: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][9] Remove contaminated clothing.[1] Seek medical advice if irritation develops or persists.[8]
-
Eye Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do.[1][8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[8][9] If they feel unwell, seek medical attention.
-
Ingestion: Rinse the mouth with water.[9] Immediately call a Poison Control Center or physician.[9][10]
Disposal Plan
All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste. The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] All disposal must be conducted through a licensed waste disposal company and in strict accordance with all local, regional, and national regulations.[1][5][8]
Part 4: Data Summary & Visualization
For quick reference, the following table summarizes the required PPE. The subsequent diagram illustrates the complete, safe operational workflow.
Table 1: PPE Requirements for this compound
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Weighing & Handling | Chemical Safety Goggles | Chemical-Resistant Gloves (Nitrile) | Lab Coat | Required: Chemical Fume Hood |
| Solution Preparation / Transfers | Chemical Safety Goggles & Face Shield | Chemical-Resistant Gloves (Nitrile) | Lab Coat or Coveralls | Required: Chemical Fume Hood |
| Minor Spill Cleanup | Chemical Safety Goggles & Face Shield | Chemical-Resistant Gloves (Nitrile) | Lab Coat or Coveralls | NIOSH-approved respirator may be required based on spill size |
| Storage & Transport (Lab) | Chemical Safety Goggles | Chemical-Resistant Gloves (Nitrile) | Lab Coat | Not generally required |
Safe Handling Workflow Diagram
Caption: Workflow for safe handling of this compound.
References
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
-
University of Kentucky. (2018, November 30). Personal Protective Equipment. Retrieved from [Link]
-
Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
Guangzhou Webo Technology Co., Ltd. This compound. Retrieved from [Link]
-
Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound AldrichCPR 105224-04-2 [sigmaaldrich.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
